ATP ditromethamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
102047-34-7 |
|---|---|
Molekularformel |
C18H38N7O19P3 |
Molekulargewicht |
749.5 g/mol |
IUPAC-Name |
bis(2-amino-2-(hydroxymethyl)propane-1,3-diol);[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;2*5-4(1-6,2-7)3-8/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);2*6-8H,1-3,5H2/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
RFLPQCVEEHGPOA-IDIVVRGQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is ATP ditromethamine and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of metabolic processes. Beyond its intracellular roles, extracellular ATP has emerged as a critical signaling molecule, modulating physiological responses through purinergic receptors. In research and pharmaceutical applications, the stability and solubility of ATP in aqueous solutions are of paramount importance. ATP ditromethamine is the salt form of adenosine 5'-triphosphate with two molecules of tromethamine. Tromethamine, a biologically compatible buffer, is utilized to enhance the stability and maintain the pH of the ATP solution within a physiologically relevant range. This technical guide provides an in-depth overview of this compound, its chemical properties, and relevant experimental protocols for its use in research and drug development.
Chemical and Physical Properties
This compound is formed by the reaction of the acidic ATP molecule with the organic amine, tromethamine. The tromethamine acts as a counter-ion, resulting in a salt with improved buffering capacity and stability in solution.
Adenosine 5'-Triphosphate (ATP)
ATP is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The hydrolysis of the high-energy phosphate (B84403) bonds releases a significant amount of energy, which is harnessed to drive various cellular functions.
Tromethamine
Tromethamine, also known as Tris buffer, is an organic compound widely used in biochemistry and molecular biology as a buffering agent. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7 to 9.
This compound
Table 1: Chemical and Physical Properties of ATP and Tromethamine
| Property | Adenosine 5'-Triphosphate (as Disodium (B8443419) Salt) | Tromethamine |
| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | C₄H₁₁NO₃ |
| Molecular Weight | 551.14 g/mol | 121.14 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Approx. 10 mg/mL in PBS (pH 7.2) | 550 mg/mL at 25°C |
| pKa | Multiple values due to phosphate groups | ~8.1 at 25°C |
| pH of Solution | Mildly acidic (~3.5 for disodium salt in water) | 10.4 (0.1 M aqueous solution) |
| Stability | Aqueous solutions are stable for months when stored frozen. | Stable |
Signaling Pathways Involving ATP
Extracellular ATP acts as a signaling molecule by binding to and activating purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families.
-
P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation.
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. For example, the activation of Gq-coupled P2Y receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Experimental Protocols
The use of this compound in experimental settings primarily involves the preparation of a stable, pH-controlled ATP solution.
Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution of ATP, buffered with tromethamine.
Materials:
-
Adenosine 5'-triphosphate disodium salt (or free acid)
-
Tromethamine (Tris base)
-
Nuclease-free water
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolution: Dissolve the ATP salt in nuclease-free water to a concentration slightly above the desired final concentration. For ATP free acid, a molar equivalent of tromethamine will be required for neutralization. For ATP disodium salt, tromethamine is added as a buffer.
-
Buffering: Add tromethamine to the solution. For a 100 mM ATP solution, a final tromethamine concentration of 50-100 mM is recommended to ensure adequate buffering capacity.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.0-7.5) using small aliquots of a concentrated HCl or NaOH solution while stirring.
-
Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Luciferase-Based ATP Assay
This assay is a highly sensitive method for quantifying ATP concentrations and is commonly used to assess cell viability and cytotoxicity. The principle relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces light.
Materials:
-
This compound stock solution (as prepared above)
-
Luciferase/luciferin reagent kit
-
Luminometer
-
White, opaque 96-well plates
-
Cell culture medium or appropriate buffer
Procedure:
-
Standard Curve Preparation: Prepare a series of ATP standards by serially diluting the this compound stock solution in the same buffer or medium as the samples.
-
Sample Preparation: Lyse cells to release intracellular ATP or collect extracellular samples.
-
Assay Reaction: Add the luciferase/luciferin reagent to both the standards and the samples in the 96-well plate.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve by plotting the luminescence of the standards against their known concentrations. Use this curve to determine the ATP concentration in the samples.
P2Y Receptor Activation Assay (Calcium Mobilization)
This assay measures the activation of Gq-coupled P2Y receptors by detecting the transient increase in intracellular calcium concentration upon receptor stimulation with ATP.
Materials:
-
Cells expressing the P2Y receptor of interest
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence plate reader or microscope
-
Appropriate cell culture medium and buffers
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of the this compound solution to the wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the ATP concentration to generate a dose-response curve and determine the EC₅₀ value.
Applications in Drug Development
This compound is a valuable tool in various stages of drug development:
-
Target Validation: Studying the effects of ATP on cellular signaling pathways to validate purinergic receptors as drug targets.
-
High-Throughput Screening (HTS): Screening compound libraries for agonists or antagonists of P2 receptors using assays like the calcium mobilization assay.
-
Lead Optimization: Characterizing the potency and efficacy of lead compounds that modulate purinergic signaling.
-
Drug Formulation: While less common for ATP itself as a therapeutic, tromethamine is used to formulate other acidic drugs to improve their solubility, stability, and reduce injection site irritation.
Conclusion
This compound, by combining the essential energy currency and signaling molecule ATP with the biocompatible buffer tromethamine, provides a stable and pH-controlled solution for a wide range of research and drug development applications. Understanding its chemical properties and employing standardized experimental protocols are crucial for obtaining reliable and reproducible results in the study of purinergic signaling and cellular bioenergetics.
An In-depth Technical Guide on the Role of ATP Ditromethamine in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Triphosphate (ATP) is a critical molecule in cellular metabolism, serving as the primary energy currency and a key signaling molecule. This technical guide delves into the role of ATP, with a focus on its application in research and pharmaceutical development when formulated with tromethamine as a buffering agent, often referred to as ATP ditromethamine. Tromethamine ensures the stability of ATP solutions by maintaining a physiological pH, which is crucial for experimental accuracy and therapeutic efficacy. This document provides a comprehensive overview of the biochemical properties of ATP and tromethamine, the multifaceted roles of ATP in cellular energy transfer and signaling, and detailed experimental protocols for its study. Quantitative data are presented in structured tables, and key cellular pathways are visualized through diagrams to facilitate a deeper understanding of ATP's function in cellular metabolism.
Introduction: The Significance of ATP and the Role of Tromethamine
Adenosine Triphosphate (ATP) is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. It is the fundamental unit of energy transfer in all living organisms.[1] The high-energy phosphoanhydride bonds between the phosphate groups release a significant amount of energy upon hydrolysis to Adenosine Diphosphate (ADP) or Adenosine Monophosphate (AMP), driving numerous cellular processes.[1][2][3]
In research and pharmaceutical applications, the stability of ATP solutions is paramount. ATP is most stable in aqueous solutions between pH 6.8 and 7.4; it rapidly hydrolyzes at more extreme pH levels.[2] This necessitates the use of a biological buffer. Tromethamine, also known as Tris or tris(hydroxymethyl)aminomethane, is an organic compound widely used as a buffer in biochemistry and molecular biology due to its pKa of 8.07 at 25°C, which provides an effective buffering range between pH 7.1 and 9.1. Its use in pharmaceutical formulations helps maintain a stable pH, ensuring the integrity and biological activity of active ingredients like ATP. The term "this compound" likely refers to a preparation of ATP where tromethamine is used as the counter-ion or buffering agent to maintain a stable physiological pH.
Biochemical and Physical Properties
A clear understanding of the properties of both ATP and tromethamine is essential for their effective use in experimental and therapeutic contexts.
Adenosine Triphosphate (ATP)
| Property | Value/Description | Reference |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | |
| Molar Mass | 507.18 g/mol | |
| Structure | Adenine, Ribose, and three phosphate groups (alpha, beta, gamma) | |
| Solubility | Highly soluble in water | |
| Stability | Stable in aqueous solutions between pH 6.8 and 7.4 | |
| Hydrolysis Energy (to ADP) | ΔG°' = -30.5 kJ/mol (-7.3 kcal/mol) |
Tromethamine (Tris)
| Property | Value/Description | Reference |
| Molecular Formula | (HOCH₂)₃CNH₂ | |
| Molar Mass | 121.14 g/mol | |
| pKa (at 25°C) | 8.07 | |
| Effective pH Range | 7.1 - 9.1 | |
| Solubility | Highly soluble in water | |
| Function | Biological buffer, proton acceptor |
The Central Role of ATP in Cellular Metabolism
ATP's role in cellular metabolism is twofold: as an intracellular energy source and as an extracellular signaling molecule.
Intracellular ATP: The Energy Currency
The vast majority of cellular processes that require energy are powered by the hydrolysis of ATP. The continuous regeneration of ATP from ADP and inorganic phosphate is primarily achieved through cellular respiration in the mitochondria and, to a lesser extent, through glycolysis in the cytoplasm. The human body recycles its own body weight in ATP each day, highlighting the immense metabolic activity supported by this molecule.
Key intracellular functions fueled by ATP hydrolysis include:
-
Muscle Contraction: ATP binding and hydrolysis are essential for the cyclical interaction of actin and myosin filaments.
-
Active Transport: ATP powers ion pumps, such as the Na+/K+ pump, to maintain cellular membrane potential and transport molecules against their concentration gradients.
-
Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins are energetically expensive processes that rely on ATP.
-
Signal Transduction: ATP serves as a substrate for kinases, which are enzymes that phosphorylate proteins, a common mechanism for activating or deactivating signaling pathways.
Extracellular ATP: A Key Signaling Molecule
When released into the extracellular space, ATP acts as a potent signaling molecule, a process known as purinergic signaling. Extracellular ATP can be released from cells as a result of cellular stress, damage, or regulated secretion. It then binds to specific purinergic receptors on the surface of the same or neighboring cells, initiating a variety of cellular responses.
There are two main families of purinergic receptors that are activated by ATP:
-
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Ca²⁺ and Na⁺. This leads to membrane depolarization and the activation of various downstream signaling pathways. There are seven subtypes of P2X receptors (P2X1-7).
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by ATP and other nucleotides, trigger intracellular signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP). There are eight subtypes of P2Y receptors in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).
Purinergic signaling is involved in a wide array of physiological and pathological processes, including neurotransmission, inflammation, immune responses, and pain perception.
Signaling Pathways
The activation of P2X and P2Y receptors by extracellular ATP initiates distinct signaling cascades within the cell.
P2X Receptor Signaling Pathway
Caption: P2X receptor activation by extracellular ATP.
P2Y Receptor Signaling Pathway (Gq-coupled)
Caption: Gq-coupled P2Y receptor signaling cascade.
Experimental Protocols
Studying the effects of ATP in cellular systems requires robust and reproducible experimental methods. The use of a tromethamine-buffered ATP solution is recommended to ensure pH stability throughout the experiment.
Measurement of Intracellular ATP Levels
A common method to assess cell viability and metabolic activity is to measure intracellular ATP levels. The luciferin-luciferase bioluminescence assay is a highly sensitive and widely used technique.
Protocol: Luminescent ATP Assay
-
Cell Culture: Plate cells in a 96-well plate at a desired density and culture overnight.
-
Treatment: Treat cells with the experimental compounds (e.g., this compound at various concentrations) for the desired duration.
-
Cell Lysis and ATP Measurement: a. Equilibrate the plate and the ATP reagent (containing luciferase and luciferin) to room temperature. b. Add the ATP reagent to each well, which lyses the cells and initiates the luciferase reaction. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the results to the number of cells or total protein content.
Caption: Workflow for a luminescent intracellular ATP assay.
P2 Receptor Activation Assays
The activation of P2 receptors can be monitored by measuring downstream events, such as changes in intracellular calcium concentration.
Protocol: Calcium Flux Assay
-
Cell Preparation: Culture cells expressing the P2 receptor of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Stimulation: Add the this compound solution to the cells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of receptor activation. Calculate EC₅₀ values from dose-response curves.
Quantitative Data
The following tables summarize key quantitative data related to ATP and purinergic receptor signaling.
Agonist Potency at Human P2Y Receptors
| Receptor | Agonist | EC₅₀ (nM) |
| P2Y₁ | 2MeSADP | 6 |
| P2Y₂ | UTP | 20 |
| P2Y₁₂ | 2MeSADP | 0.8 |
| P2Y₁₃ | 2MeSADP | 3 |
Note: Data are illustrative and can vary depending on the cell type and assay conditions.
ATP Concentration in Different Cellular Compartments
| Compartment | ATP Concentration (mM) |
| Cytosol | 3 - 10 |
| Mitochondrial Matrix | 0.5 - 1 |
| Extracellular Space (resting) | 0.001 - 0.01 |
| Extracellular Space (stimulated) | > 1 |
Conclusion
ATP is a molecule of fundamental importance in cellular metabolism, acting as both an energy carrier and a signaling molecule. The use of tromethamine as a buffering agent in ATP solutions is critical for maintaining its stability and ensuring reliable and reproducible results in experimental and therapeutic settings. A thorough understanding of the intracellular and extracellular roles of ATP, the signaling pathways it governs, and the methods used to study its effects is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. This guide provides a foundational overview to aid in the design and interpretation of studies involving ATP and its derivatives.
References
A Comprehensive Technical Guide to ATP Ditromethamine Versus ATP Disodium Salt for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes and enzymatic reactions. In the realm of in vitro research, the choice of ATP salt can have significant implications for experimental outcomes. This technical guide provides an in-depth comparison of two commonly available forms of ATP: ATP ditromethamine and ATP disodium (B8443419) salt. Understanding the distinct properties of their respective counter-ions, tromethamine (Tris) and sodium, is crucial for optimizing assay conditions and ensuring the reliability and reproducibility of experimental data.
Core Chemical and Physical Properties
The fundamental difference between this compound and ATP disodium salt lies in the counter-ions that balance the negative charges of the triphosphate chain. These counter-ions can influence the physicochemical properties of the ATP solution, such as pH, solubility, and stability, and may also have direct effects on the biological components of an in vitro assay.
| Property | This compound | ATP Disodium Salt |
| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ · 2(C₄H₁₁NO₃) | C₁₀H₁₄N₅Na₂O₁₃P₃ |
| Molecular Weight | ~749.6 g/mol | ~551.1 g/mol [1] |
| pH of Aqueous Solution | Typically near neutral to slightly alkaline | Mildly acidic (around pH 3.5)[2] |
| Buffering Capacity | Good, due to the tromethamine (Tris) counter-ions with a pKa of ~8.1 at 25°C[3] | Minimal |
| Solubility in Water | Generally high; tromethamine salts of compounds often exhibit enhanced solubility[4][5] | High (e.g., 50 mg/mL) |
| Stability in Solution | Potentially enhanced stability due to the buffering capacity of tromethamine | ATP is unstable in acidic solutions and at room temperature; neutral, frozen solutions are more stable |
Impact of Counter-Ions on In Vitro Assays
The choice between tromethamine and sodium as the counter-ion for ATP can directly influence the performance and interpretation of in vitro assays.
The Role of Tromethamine (Tris)
Tromethamine, also known as Tris, is a widely used biological buffer. Its presence as a counter-ion in this compound offers several potential advantages:
-
pH Buffering: The inherent buffering capacity of tromethamine helps to maintain a stable pH in the assay medium, which is critical for enzyme activity and the integrity of biological molecules. This can be particularly beneficial in long-duration experiments or when pH fluctuations are a concern.
-
Enhanced Solubility and Stability: Tromethamine is known to improve the solubility and stability of various pharmaceutical compounds. This property may extend to ATP, potentially leading to more consistent and reliable stock solutions.
-
Reduced Protein Aggregation: In some instances, Tris buffer has been shown to be more effective than phosphate (B84403) buffers at preventing protein aggregation, which can be crucial for maintaining enzyme activity.
However, it is also important to consider potential drawbacks:
-
Enzyme Inhibition: The primary amine group in Tris can interact with and inhibit certain enzymes.
-
Metal Ion Chelation: Tris can chelate divalent metal ions, such as Mg²⁺ and Mn²⁺, which are essential cofactors for many ATP-dependent enzymes like kinases. This chelation can affect the apparent kinetics of the enzyme.
The Role of Sodium
Sodium is the most common counter-ion for commercially available ATP and is a physiologically relevant cation.
-
Physiological Relevance: The presence of sodium ions may be desirable in assays that aim to mimic physiological conditions, as sodium is the major extracellular cation and plays a crucial role in cellular homeostasis.
-
Well-Characterized System: Due to its widespread use, the behavior of ATP disodium salt in various assays is well-documented.
-
Potential for Enzyme Modulation: Sodium ions are not merely inert counter-ions; they can directly influence the activity of certain enzymes. For some enzymes, Na⁺ can act as a cofactor or an allosteric effector, while for others, it can be inhibitory. For instance, the activity of HIV-1 protease is differentially affected by sodium and potassium ions.
A key consideration when using ATP disodium salt is the acidity of its aqueous solution. It is often necessary to adjust the pH of the stock solution to the optimal range for the specific assay, typically using a base like sodium hydroxide (B78521) or a buffer such as Tris.
Experimental Protocols: Key Considerations
The selection of the ATP salt should be an integral part of assay development and optimization. Below are general protocols for common in vitro assays, highlighting the points at which the choice of ATP salt is critical.
Preparation of ATP Stock Solutions
ATP Disodium Salt:
-
Dissolve the ATP disodium salt powder in high-purity, nuclease-free water to the desired concentration (e.g., 100 mM).
-
Measure the pH of the solution. It will likely be acidic (around 3.5).
-
Adjust the pH to the desired level (typically 7.0-7.5) using a suitable base, such as NaOH or a Tris solution. This step is crucial to prevent acid-catalyzed hydrolysis of ATP.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
This compound:
-
Dissolve the this compound salt powder in high-purity, nuclease-free water to the desired concentration.
-
The pH of the resulting solution is expected to be near neutral. Measure the pH and adjust if necessary with a suitable acid (e.g., HCl) or base.
-
Aliquot and store at -20°C or -80°C.
Luciferase-Based ATP Assays
These assays are widely used for cell viability and cytotoxicity testing, relying on the ATP-dependent oxidation of luciferin (B1168401) by luciferase to produce light.
Experimental Workflow:
Protocol for Luciferase Assay:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.
-
Reagent Preparation: Prepare the luciferase assay reagent containing luciferase, luciferin, and a buffer. The choice of ATP salt for the standard curve is critical here. ATP disodium salt is often recommended as a standard for bioluminescence assays.
-
Reaction: Add the cell lysate to the assay reagent.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
Considerations for ATP Salt Selection:
-
ATP Disodium Salt: Widely used and validated for these assays. Ensure the pH of the standard solutions is adjusted to match the assay buffer.
-
This compound: The buffering capacity of tromethamine could be advantageous in maintaining a stable pH during the enzymatic reaction. However, potential interactions between Tris and the luciferase enzyme should be evaluated.
Kinase Assays
Kinase assays measure the activity of protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide.
Experimental Workflow:
Protocol for a Generic Kinase Assay:
-
Reaction Mix: Prepare a reaction mix containing the kinase, the substrate (protein or peptide), and the assay buffer with the necessary cofactors (e.g., MgCl₂).
-
Initiate Reaction: Start the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Stop Reaction: Terminate the reaction, for example, by adding EDTA or by spotting onto a membrane.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity ([γ-³²P]ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).
Considerations for ATP Salt Selection:
-
ATP Disodium Salt: Commonly used in kinase assays. The presence of sodium ions may influence the activity of some kinases. The initial acidic pH of the stock solution must be neutralized.
-
This compound: The Tris component can buffer the reaction but may also chelate Mg²⁺, a critical cofactor for kinases. This could alter the apparent Km for ATP and affect the overall enzyme kinetics. It is advisable to determine the optimal Mg²⁺ concentration in the presence of this compound.
Signaling Pathways and Logical Relationships
The choice of ATP salt can have downstream effects on signaling pathways being investigated in vitro. For example, in studies of purinergic signaling, where extracellular ATP acts as a signaling molecule, the counter-ion could potentially modulate receptor-ligand interactions or the activity of ecto-ATPases.
P2 Receptor Signaling Pathway:
In this pathway, the concentration of sodium ions from ATP disodium salt could influence the electrochemical gradients across the cell membrane, potentially affecting the signaling cascade initiated by P2X receptor activation. Conversely, the buffering capacity of this compound might help stabilize the extracellular pH, which can be crucial for consistent receptor activation.
Conclusion and Recommendations
The choice between this compound and ATP disodium salt is not trivial and should be made based on a thorough understanding of the specific requirements of the in vitro assay.
-
ATP Disodium Salt is a well-established and widely used reagent. Its primary drawback is the acidic nature of its aqueous solution, which necessitates careful pH adjustment. The presence of sodium ions may be physiologically relevant but can also modulate the activity of certain enzymes. It is the recommended standard for many commercial luciferase-based assays.
-
This compound offers the potential advantage of inherent pH buffering, which can contribute to a more stable assay environment. The tromethamine counter-ion may also enhance the solubility and stability of the ATP solution. However, researchers must be cautious about the potential for Tris to inhibit enzyme activity or chelate essential metal cofactors.
Recommendations for Researchers:
-
Always report the specific ATP salt used in publications to ensure the reproducibility of the work.
-
When using ATP disodium salt, always verify and adjust the pH of the stock solution.
-
When considering this compound, perform pilot experiments to assess its compatibility with the enzyme system, particularly concerning potential inhibition and the optimal concentration of divalent metal cofactors.
-
For kinase inhibitor screening, be aware that the choice of ATP salt could influence the apparent IC₅₀ values due to differing effects of the counter-ions on enzyme kinetics.
-
In cell-based assays, consider the potential physiological effects of introducing either an excess of sodium or the non-physiological buffer, tromethamine, into the culture medium.
By carefully considering these factors, researchers can make an informed decision on the most appropriate ATP salt for their in vitro studies, leading to more accurate, reliable, and reproducible results.
References
The Core Mechanism of Extracellular ATP Ditromethamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) has emerged from its canonical role as an intracellular energy currency to a critical paracrine and autocrine signaling molecule.[1][2] Released into the extracellular milieu under conditions of cellular stress, damage, or physiological activation, ATP orchestrates a wide array of biological responses by activating specific cell surface purinergic receptors.[1][2] This guide delves into the intricate mechanisms of action of extracellular ATP, with a particular focus on the ditromethamine salt form, providing a comprehensive resource for researchers and professionals in drug development. While specific studies on ATP ditromethamine are not prevalent, tromethamine (also known as Tris) is a widely used pharmaceutical salt former, valued for its buffering capacity and ability to enhance the stability and solubility of acidic compounds like ATP.[3] It is plausible that the ditromethamine salt of ATP is utilized to ensure a stable pH and improve its handling in experimental and therapeutic contexts.
The Purinergic Receptor Landscape: P2X and P2Y Receptors
The physiological effects of extracellular ATP are mediated by two main families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.
P2X Receptors: Ligand-Gated Ion Channels
The P2X receptor family consists of seven subtypes (P2X1-P2X7) that are ligand-gated ion channels. These receptors assemble as homo- or heterotrimeric complexes, forming a central pore that opens upon the binding of ATP. The activation of P2X receptors leads to a rapid influx of cations, primarily Na+ and Ca2+, and to a lesser extent, K+ efflux, resulting in membrane depolarization and the initiation of downstream signaling events.
The sensitivity to ATP varies among the P2X subtypes, with EC50 values ranging from the submicromolar range for P2X1 and P2X3 to the millimolar range for the P2X7 receptor. The P2X7 receptor is unique in its requirement for high concentrations of ATP for activation and its ability to form a large, non-selective pore upon prolonged stimulation, allowing the passage of molecules up to 900 Da.
P2Y Receptors: G Protein-Coupled Receptors
The P2Y receptor family comprises eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), all of which are G protein-coupled receptors (GPCRs). These receptors are activated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. Based on their G protein coupling, P2Y receptors can be broadly divided into two subfamilies:
-
Gq/11-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (P2Y12, P2Y13, P2Y14): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The diverse signaling cascades initiated by P2Y receptors regulate a multitude of cellular processes, including proliferation, differentiation, migration, and inflammation.
Signaling Pathways of Extracellular ATP
The binding of extracellular ATP to its cognate P2 receptors triggers a cascade of intracellular events that ultimately dictate the cellular response.
P2X Receptor Signaling
The primary signaling event following P2X receptor activation is the influx of cations, leading to membrane depolarization. The subsequent increase in intracellular Ca2+ concentration is a key secondary messenger, activating a variety of downstream effectors, including calmodulin-dependent kinases (CaMKs), protein kinase C (PKC), and transcription factors that modulate gene expression.
P2Y Receptor Signaling
P2Y receptor signaling is more diverse due to their coupling to different G proteins.
Gq/11-Coupled P2Y Receptor Signaling:
Gi/o-Coupled P2Y Receptor Signaling:
Quantitative Data on ATP-Receptor Interactions
The affinity and potency of ATP and other nucleotides at purinergic receptors have been extensively studied. The following tables summarize key quantitative data for human P2X and P2Y receptors.
Table 1: EC50 Values for ATP at Human P2X Receptors
| Receptor Subtype | EC50 for ATP (µM) | Reference |
| P2X1 | 0.1 - 3 | |
| P2X2 | 3 - 10 | |
| P2X3 | 0.3 - 3 | |
| P2X4 | 3 - 30 | |
| P2X5 | 1 - 10 | |
| P2X7 | >100 |
Table 2: Agonist Potency (EC50 in µM) at Human P2Y Receptors
| Receptor | ATP | ADP | UTP | UDP | UDP-glucose | Reference |
| P2Y1 | 1.5 | +++ | - | - | - | |
| P2Y2 | 0.085 | - | 0.049 | - | - | |
| P2Y4 | - | - | +++ | - | - | |
| P2Y6 | - | - | - | +++ | - | |
| P2Y11 | 17.3 | ++ | - | - | - | |
| P2Y12 | - | +++ | - | - | - | |
| P2Y13 | - | +++ | - | - | - | |
| P2Y14 | - | - | - | + | +++ |
Note: +++ indicates high potency, ++ moderate potency, + low potency, and - indicates no or very low activity. Specific EC50 values for all agonists at all receptors are not consistently reported across the literature.
Experimental Protocols
Studying the mechanism of action of extracellular ATP requires a range of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Patch-Clamp Recording of P2X Receptor-Mediated Currents
This technique allows for the direct measurement of ion flow through P2X receptor channels upon ATP stimulation.
Objective: To characterize the electrophysiological properties of P2X receptors expressed in a heterologous system (e.g., HEK293 cells).
Workflow:
Materials and Reagents:
-
HEK293 cells
-
P2X receptor expression vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries
-
Standard Extracellular Solution: 147 mM NaCl, 2 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 13 mM D-glucose, 10 mM HEPES; pH 7.3 with NaOH.
-
Standard Intracellular Solution: 145 mM NaCl, 10 mM EGTA, 10 mM HEPES; pH 7.3 with NaOH.
-
ATP stock solution (100 mM in water, pH 7.3 with NaOH)
Procedure:
-
Cell Preparation: Transiently or stably transfect HEK293 cells with the P2X receptor construct of interest. Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Rapidly apply ATP-containing solution for a short duration (2-10 seconds) using a fast perfusion system.
-
Record the resulting inward current.
-
Wash out the ATP and allow the receptor to recover before the next application.
-
-
Data Analysis: Measure the peak amplitude of the ATP-induced current. To determine the EC50, apply a range of ATP concentrations and plot the normalized current response against the logarithm of the ATP concentration. Fit the data with the Hill equation.
Calcium Imaging of P2Y Receptor Activation
This method measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of Gq-coupled P2Y receptors.
Objective: To determine the functional response of cells endogenously or exogenously expressing P2Y receptors to ATP stimulation.
Workflow:
Materials and Reagents:
-
Cells of interest (e.g., astrocytes, epithelial cells)
-
Glass-bottom dishes or coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological Saline Solution (e.g., Krebs-Ringer-HEPES buffer): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose; pH 7.4.
-
ATP stock solution
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Dye Loading: Incubate the cells with a solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%) in physiological saline for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with fresh physiological saline to remove the extracellular dye and allow for de-esterification of the AM ester within the cells.
-
Imaging:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images.
-
Add ATP to the imaging chamber to the final desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0. The peak response can be used to generate dose-response curves.
Conclusion
Extracellular this compound, through its ATP component, is a potent signaling molecule that activates a complex network of P2X and P2Y receptors, leading to a wide range of physiological responses. The ditromethamine salt likely serves to stabilize the ATP molecule and maintain a physiological pH in experimental solutions. A thorough understanding of the distinct signaling pathways initiated by P2X and P2Y receptors, supported by quantitative pharmacological data and robust experimental methodologies, is crucial for the successful development of novel therapeutics targeting the purinergic signaling system. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of extracellular ATP signaling and to design and interpret experiments in this dynamic field.
References
- 1. Extracellular ATP and its derivatives provide spatiotemporal guidance for bone adaptation to wide spectrum of physical forces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]
- 3. Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATP Ditromethamine as a Substrate for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ATP ditromethamine, a specialized substrate formulation for kinase assays. It details the inferred chemical properties, potential benefits, and detailed methodologies for its application in kinase research and high-throughput screening (HTS).
Introduction: The Central Role of ATP in Kinase Assays
Protein kinases are a critical class of enzymes that catalyze the transfer of a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to a substrate protein. This process of phosphorylation is a fundamental mechanism of signal transduction, regulating a vast array of cellular processes. Consequently, kinases are a major target class for drug discovery, particularly in oncology and immunology.
Kinase assays are essential tools for measuring the catalytic activity of these enzymes and for screening potential inhibitors. The accuracy and reproducibility of these assays are highly dependent on the precise control of reaction conditions, including the concentration and stability of the ATP substrate. ATP is stable in aqueous solutions within a pH range of 6.8 to 7.4; however, kinase reactions themselves can lead to a decrease in pH due to the production of protons, which can in turn affect enzyme activity.[1][2][3]
This compound: A Novel Substrate Formulation
This compound is a salt formulation of ATP where two equivalents of tromethamine (also known as Tris or tris(hydroxymethyl)aminomethane) serve as counter-ions to the polyanionic ATP molecule. Tromethamine is a widely used biological buffer with a pKa of approximately 8.1 at 25°C, providing excellent buffering capacity in the physiological pH range of 7.0 to 9.0.[4][5] The integration of the buffering agent directly into the ATP salt offers a streamlined approach to maintaining pH stability in kinase assays.
The primary hypothesized advantage of using this compound is the creation of a localized buffering environment at the site of the enzymatic reaction. As ATP is consumed and protons are released, the tromethamine counter-ions can immediately neutralize the acid, preventing significant fluctuations in the bulk solution's pH. This can be particularly beneficial in high-throughput screening applications where careful pH control in a large number of parallel reactions is crucial.
Data Presentation: Properties of ATP and Tromethamine
The following tables summarize the key properties of ATP and tromethamine, from which the characteristics of this compound are inferred.
Table 1: Physicochemical Properties of Adenosine Triphosphate (ATP)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | |
| Molar Mass | 507.18 g/mol | |
| Optimal pH Stability | 6.8 - 7.4 | |
| pKa Values | Multiple, for phosphate groups | - |
| Solubility | Highly soluble in water |
Table 2: Physicochemical Properties of Tromethamine (Tris)
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO₃ | |
| Molar Mass | 121.14 g/mol | |
| pKa (at 25°C) | ~8.1 | |
| Effective Buffering Range | pH 7.0 - 9.0 | |
| Solubility | High in water | - |
Table 3: Inferred Properties of this compound
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ · 2(C₄H₁₁NO₃) |
| Molar Mass | ~749.46 g/mol |
| pH of Aqueous Solution | Expected to be in the range of 7.5 - 8.5 |
| Key Feature | Provides an integral buffering system for kinase reactions. |
| Potential Advantage | Enhanced pH stability during the course of the kinase assay. |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound and its use in a standard kinase assay.
4.1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (or free acid)
-
Tromethamine (Tris base)
-
Nuclease-free water
-
Calibrated pH meter
-
-
Protocol:
-
To prepare a 10 mM solution of this compound, begin by calculating the required mass of ATP and tromethamine. If starting with ATP disodium salt, adjust the stoichiometry accordingly. For ATP free acid, use a 1:2 molar ratio of ATP to tromethamine.
-
Dissolve the calculated amount of tromethamine in approximately 80% of the final volume of nuclease-free water.
-
Slowly add the ATP while stirring to ensure complete dissolution.
-
Adjust the pH of the solution to the desired value (e.g., 7.5) using small additions of HCl or NaOH if necessary. Note that the inherent buffering of the tromethamine should result in a pH within the desired range.
-
Bring the final volume to the target with nuclease-free water.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store in aliquots at -20°C or -80°C.
-
4.2. Standard Tyrosine Kinase Assay Protocol
-
Reagents:
-
Kinase of interest
-
Substrate peptide/protein
-
10X Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10 mM this compound stock solution
-
Test compounds (inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Nuclease-free water
-
-
Protocol:
-
Prepare the kinase reaction master mix by combining the 10X Kinase Assay Buffer, substrate, and nuclease-free water.
-
In a 384-well assay plate, add 1 µL of test compound or DMSO (for control wells).
-
Add 5 µL of the kinase enzyme solution (diluted in 1X Kinase Assay Buffer) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a 2X this compound solution (prepared by diluting the 10 mM stock in nuclease-free water). The final ATP concentration should be at or near the Km for the kinase of interest.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired duration (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring luminescence or fluorescence.
-
Analyze the data by normalizing to controls and fitting the dose-response curves to determine IC₅₀ values for inhibitors.
-
Mandatory Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Workflow for a high-throughput kinase inhibitor screen.
References
Basal ATP Levels in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the principal energy currency of the cell, fueling a vast array of cellular processes essential for survival, proliferation, and metastasis. In the context of oncology, the bioenergetic state of a cancer cell, reflected by its basal ATP level, is a critical determinant of its phenotype, including its growth rate, metastatic potential, and resistance to therapy. Cancer cells are known to reprogram their metabolic pathways to meet the high energetic and biosynthetic demands of malignant progression. This guide provides an in-depth overview of basal ATP levels across various cancer cell lines, details the standard experimental protocols for ATP quantification, and illustrates the key signaling pathways governing energy metabolism in cancer.
Data Presentation: Basal Intracellular ATP Levels
The absolute intracellular ATP concentration can vary significantly between different cancer cell lines, reflecting their tissue of origin, mutation status, and metabolic phenotype. While many studies report relative changes in ATP levels, this section compiles available quantitative data on basal ATP concentrations. It is important to note that experimental conditions, such as cell density and culture medium, can influence ATP levels.
| Cancer Type | Cell Line | Basal ATP Level | Unit | Reference |
| Colon Cancer | HT29 | ~1.5 (Parental) | Relative Luminescence Units/µg protein | [1] |
| Colon Cancer | HCT116 | ~1.2 (Parental) | Relative Luminescence Units/µg protein | [1] |
| Colon Cancer | HT29-OxR | ~3.5 (Oxaliplatin Resistant) | Relative Luminescence Units/µg protein | [1] |
| Colon Cancer | HCT116-OxR | ~3.0 (Oxaliplatin Resistant) | Relative Luminescence Units/µg protein | [1] |
| Promyelocytic Leukemia | HL-60 | 1.8 ± 0.2 | nmol/10^6 cells | [2] |
| Promyelocytic Leukemia | HCW-2 (Drug Resistant) | 1.9 ± 0.2 | nmol/10^6 cells | |
| Osteosarcoma | S+ (rho+) | ~12 | Relative Light Units/µg protein | |
| Osteosarcoma | S- (rho0) | ~2 | Relative Light Units/µg protein |
Note: The data presented are extracted from different studies and may not be directly comparable due to variations in experimental methodologies and units. "rho+" cells possess mitochondrial DNA, while "rho0" cells lack it, highlighting the contribution of oxidative phosphorylation to ATP levels. Drug-resistant cell lines, such as HT29-OxR and HCT116-OxR, often exhibit higher basal ATP levels compared to their parental counterparts.
Experimental Protocols: Measurement of Intracellular ATP
The most widely used method for quantifying intracellular ATP is the bioluminescence-based luciferin-luciferase assay. This assay is highly sensitive, specific, and has a broad dynamic range.
Protocol: Luciferase-Based ATP Assay
1. Principle: This assay is based on the reaction catalyzed by firefly luciferase, where in the presence of ATP, magnesium, and oxygen, the substrate D-luciferin is oxidized to oxyluciferin, generating light. The emitted light is directly proportional to the ATP concentration.
2. Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
ATP releasing agent (e.g., trichloroacetic acid or a commercially available lysis buffer)
-
Luciferin-luciferase reagent (commercially available kits are recommended, e.g., CellTiter-Glo®)
-
ATP standard solution (for absolute quantification)
-
Luminometer
-
96-well opaque-walled microplates suitable for luminescence readings
3. Cell Preparation:
-
Seed cancer cells in a 96-well opaque-walled plate at a desired density (e.g., 1 x 10^4 cells/well) and culture overnight to allow for attachment and recovery.
-
Ensure uniform cell seeding to minimize variability.
4. ATP Extraction:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of ATP releasing agent to each well and incubate according to the manufacturer's instructions (typically 5-10 minutes at room temperature with gentle shaking) to lyse the cells and release intracellular ATP.
5. Luminescence Measurement:
-
Prepare the luciferin-luciferase reagent according to the kit's instructions.
-
Add the luciferin-luciferase reagent to each well containing the cell lysate.
-
Incubate for a short period (typically 2-10 minutes) at room temperature to allow the enzymatic reaction to stabilize.
-
Measure the luminescence using a luminometer.
6. Data Analysis:
-
Relative Quantification: Compare the luminescence readings of different cell lines or experimental conditions.
-
Absolute Quantification: Generate a standard curve using a serial dilution of a known concentration of ATP. The ATP concentration in the samples can then be calculated from this standard curve. Normalize the ATP concentration to the total protein content or cell number for each sample.
Signaling Pathways and Logical Relationships
Experimental Workflow for ATP Measurement
The following diagram illustrates the general workflow for measuring intracellular ATP levels in cancer cell lines using the luciferase-based assay.
Workflow for quantifying intracellular ATP.
Core Metabolic Pathways for ATP Production in Cancer
Cancer cells primarily generate ATP through two interconnected pathways: glycolysis and oxidative phosphorylation (OXPHOS). The balance between these pathways is a key feature of cancer metabolism, often characterized by the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.
Glycolysis and Oxidative Phosphorylation in cancer.
Signaling Pathways Regulating ATP Production
Several key oncogenic and tumor suppressor pathways converge on metabolic regulation, thereby influencing cellular ATP levels.
1. HIF-1α Signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes a shift towards glycolytic metabolism.
HIF-1α signaling and energy metabolism.
2. c-Myc Signaling: The oncoprotein c-Myc is a transcription factor that drives cell growth and proliferation. It coordinates the upregulation of metabolic pathways necessary to support these processes, including both glycolysis and mitochondrial biogenesis.
c-Myc's role in boosting cellular ATP.
3. p53 Signaling: The tumor suppressor p53 plays a crucial role in maintaining metabolic homeostasis and preventing tumorigenesis. Wild-type p53 generally promotes oxidative phosphorylation and suppresses glycolysis, opposing the Warburg effect.
p53's influence on cellular energy pathways.
Conclusion
The basal ATP level in cancer cells is a dynamic parameter that reflects the underlying genetic and metabolic landscape of the tumor. Understanding these levels and the pathways that regulate them is paramount for developing novel therapeutic strategies that target cancer cell metabolism. This guide provides a foundational overview for researchers and drug development professionals, offering a compilation of available quantitative data, a detailed experimental protocol for ATP measurement, and a visual representation of the key regulatory networks. Further research is warranted to establish a more comprehensive and standardized database of basal ATP levels across a wider array of cancer cell lines to facilitate more direct comparisons and advance our understanding of cancer bioenergetics.
References
Whitepaper: Adenosine Triphosphate (ATP) as the Universal Energy Currency and the Role of its Ditromethamine Salt in Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Adenosine Triphosphate (ATP) is the fundamental, universal molecule for energy transfer in all known forms of life. This technical guide provides an in-depth overview of the discovery of ATP as the cell's primary energy currency, its biochemical properties, and its central role in metabolism and signaling. We will clarify the nature of "ATP ditromethamine" as a stable salt formulation of ATP, widely used in experimental and pharmaceutical contexts. This paper includes a summary of key quantitative data, detailed experimental protocols for ATP quantification, and visualizations of the core pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Central Role of ATP and its Formulations
In the cellular economy, energy is a tightly regulated commodity. The molecule responsible for storing and transporting this energy is Adenosine Triphosphate, or ATP. It is often referred to as the "molecular unit of currency" for intracellular energy transfer[1]. ATP captures the chemical energy released from the breakdown of food and sunlight and delivers it to fuel a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis[2][3].
The term "this compound" does not refer to a newly discovered energy molecule. Instead, it describes a specific salt form of ATP. In this formulation, ATP is stabilized by two molecules of tromethamine (also known as Tris), a common biological buffer[4]. This salt form provides a stable, soluble, and pH-buffered source of ATP, making it invaluable for in vitro research, drug development, and therapeutic applications where precise and reliable ATP concentrations are required. This whitepaper will detail the discovery and function of ATP itself as the core energy molecule.
The Landmark Discovery of ATP as the Energy Currency
The journey to understanding cellular energy metabolism was a pivotal chapter in biochemistry.
-
1929: The discovery of ATP is credited to two independent research groups: Karl Lohmann in Germany and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School[5]. They isolated the molecule from muscle extracts.
-
1941: Fritz Albert Lipmann, in collaboration with Herman Kalckar, was the first to propose the central role of ATP in energy metabolism, coining the term "energy-rich phosphate (B84403) bonds" to describe the unique properties of the molecule's structure. This conceptual breakthrough established ATP as the principal energy shuttle in the cell.
-
1948: Alexander Todd successfully synthesized ATP in the laboratory, a feat that contributed to his Nobel Prize in Chemistry in 1957.
-
1997: The Nobel Prize in Chemistry was awarded in part to Paul D. Boyer and John E. Walker for their elucidation of the enzymatic mechanism underlying ATP synthesis by the enzyme ATP synthase.
This historical progression cemented ATP's status as the universal energy currency of life.
Biochemical Properties and Energy Transfer
ATP is a nucleotide composed of three components: an adenine (B156593) base, a ribose sugar, and a chain of three phosphate groups (alpha, beta, and gamma). The key to its function lies in the high-energy phosphoanhydride bonds linking the last two phosphate groups.
ATP Hydrolysis: Releasing Cellular Energy
Cells access the energy stored in ATP by hydrolyzing it, a reaction catalyzed by enzymes called ATPases. This process involves breaking the terminal phosphoanhydride bond with water.
-
ATP + H₂O → ADP + Pᵢ (Inorganic Phosphate)
-
ATP + H₂O → AMP + PPᵢ (Pyrophosphate)
The hydrolysis of ATP is a highly exergonic reaction, releasing a significant amount of free energy that the cell can harness to perform work.
Quantitative Data on Energy Release
The free energy change (ΔG) of ATP hydrolysis depends on cellular conditions (pH, ionic strength, and concentrations of reactants and products). While standard conditions provide a baseline, physiological conditions reveal the true energetic potential.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Conditions / Notes |
| ΔG°' (ATP → ADP + Pᵢ) | -30.5 | -7.3 | Standard biochemical conditions (1M concentrations, pH 7). |
| ΔG (ATP → ADP + Pᵢ) | -57 to -69 | -14 to -16.5 | Typical physiological conditions in a living cell (e.g., human muscle). The higher value reflects the cell maintaining a high ATP/ADP ratio, far from equilibrium. |
| ΔG°' (ATP → AMP + PPᵢ) | -45.6 | -10.9 | Standard biochemical conditions (1M concentrations, pH 7). |
The ATP-ADP Cycle: A Rechargeable Battery
The cell maintains a very high concentration of ATP relative to its breakdown product, Adenosine Diphosphate (ADP). This is achieved through a continuous cycle of ATP synthesis and hydrolysis, analogous to a rechargeable battery. Energy from cellular respiration (in mitochondria) or photosynthesis (in chloroplasts) is used to drive the endergonic reaction of attaching a phosphate group back onto ADP, regenerating ATP. This rapid turnover is crucial; a typical human cell recycles its entire pool of ATP every 20-30 seconds, turning over a mass of ATP equivalent to its own body weight each day.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 3. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tris - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
The Role of ATP Ditromethamine in Apoptosis and Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP), universally recognized as the primary intracellular energy currency, has emerged as a critical signaling molecule in the extracellular space. When released from cells due to stress or damage, extracellular ATP (eATP) acts as a "danger signal," modulating a wide array of physiological and pathological processes, including inflammation, proliferation, and programmed cell death, or apoptosis. ATP ditromethamine, a stable salt of ATP, serves as a source of extracellular ATP in experimental settings. This technical guide provides an in-depth exploration of the mechanisms by which eATP, and by extension this compound, induces apoptosis and cell death, focusing on the core signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.
Data Presentation: Quantitative Effects of ATP and its Analogs on Cell Viability and Apoptosis
The following tables summarize the quantitative data on the effects of ATP and its analogs on various cell lines and receptor systems. It is important to note that while the focus of this guide is this compound, the available quantitative research predominantly refers to ATP or its analogs. The ditromethamine salt is understood to facilitate the delivery of the active ATP molecule.
Table 1: Cytotoxic Activity of ATP Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (mM) | Reference |
| 2'Me-ATP | Hep2 | 3 | [1] |
| 3'Me-ATP | Hep2 | 2 | [1] |
| 2'Me-ATP | SiHa | 3 | [1] |
| 3'Me-ATP | SiHa | 2 | [1] |
Table 2: Dose-Dependent Induction of Apoptosis by Extracellular ATP
| Compound | Cell Type | Concentration (mM) | Effect | Reference |
| Extracellular ATP | Murine Thymocytes | ≤ 0.3 | Induction of DNA fragmentation | [2] |
| Extracellular ATP | Murine Thymocytes | > 0.5 | Disappearance of DNA fragmentation |
Table 3: Potency of ATP in Activating Purinergic Receptors
| Receptor Subtype | Ligand | EC50 Value (µM) | Cell/System | Reference |
| P2X1 | ATP | 0.7 | Rat P2X1 receptor in Xenopus oocytes | |
| P2X2 | ATP | 58.9 | Rat major pelvic ganglia neurons | |
| P2X receptors (general) | ATP | 0.5 - 12 | Leukocytes | |
| P2X7 | ATP | > 100 | Leukocytes |
Signaling Pathways in ATP-Induced Apoptosis
Extracellular ATP primarily initiates apoptotic signaling through the activation of purinergic receptors, which are broadly classified into P2X and P2Y families.
-
P2X Receptors: These are ligand-gated ion channels. The P2X7 receptor, in particular, is strongly implicated in ATP-induced apoptosis. Its activation by high concentrations of eATP can lead to the formation of a large, non-selective pore, causing ion flux dysregulation, membrane blebbing, and subsequent activation of the apoptotic cascade.
-
P2Y Receptors: These are G protein-coupled receptors that, upon activation by ATP, trigger various intracellular second messenger systems, which can also lead to the initiation of apoptosis.
The signaling cascades initiated by purinergic receptor activation can converge on the two main apoptotic pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
This pathway is centered around the mitochondria. Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas and TNF receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into tBid, which then activates the intrinsic pathway.
The following diagrams, generated using Graphviz (DOT language), illustrate these key signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to study ATP-induced apoptosis.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
White-walled 96-well plates
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound and incubate for the desired time.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample with a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Conclusion
Extracellular ATP, delivered via this compound, is a potent inducer of apoptosis in various cell types. Its effects are primarily mediated through the activation of purinergic P2X and P2Y receptors, which trigger intracellular signaling cascades that converge on the intrinsic and extrinsic apoptotic pathways. The ultimate outcome of eATP signaling is the activation of executioner caspases, leading to the orchestrated dismantling of the cell. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate apoptotic pathways for therapeutic benefit, particularly in the fields of oncology and immunology. Further research into the specific dose-responses and pathway engagements in different cellular contexts will continue to illuminate the complex role of this ubiquitous molecule in cell fate decisions.
References
The Pivotal Role of Cytoplasmic ATP: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of its Physiological Concentration, Measurement, and Regulatory Signaling Pathways
Introduction
Adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. Beyond its fundamental role in metabolism, the physiological concentration of ATP in the cytoplasm is a critical determinant of cell fate, function, and signaling. For researchers, scientists, and drug development professionals, a comprehensive understanding of cytoplasmic ATP dynamics is paramount for elucidating disease mechanisms and developing novel therapeutic interventions. This technical guide provides an in-depth overview of cytoplasmic ATP concentrations across various cell types, detailed experimental protocols for its quantification, and a thorough examination of the key signaling pathways that govern its homeostasis.
I. Physiological Concentration of Cytoplasmic ATP
The concentration of ATP in the cytoplasm is meticulously maintained within a specific range, typically between 1 and 10 millimolar (mM), to ensure cellular viability and function.[1] However, this concentration can fluctuate depending on the cell type, metabolic state, and the presence of external stimuli or stressors. A meta-analysis of numerous studies has revealed that the average intracellular ATP concentration across a wide range of normal cells and tissues is approximately 4.41 mM.[1]
Quantitative Data Summary
The following table summarizes the reported cytoplasmic ATP concentrations in various cell types, providing a valuable reference for experimental design and data interpretation.
| Cell Type/Organism | Cytoplasmic ATP Concentration (mM) | Reference(s) |
| Mammalian Cells | ||
| HeLa Cells | ~3.8 - 3.9 | [2] |
| Jurkat Cells | Higher than normal T-cells | [3] |
| Neurons (cerebellar mossy fiber bouton) | ~2.5 - 2.7 | |
| Cardiac Muscle | > Skeletal Muscle | [1] |
| Skeletal Muscle | Variable with exercise | |
| Yeast | ||
| Saccharomyces cerevisiae | ~2.6 - 4 | |
| Bacteria | ||
| Escherichia coli | ~1.54 (highly variable) |
II. Experimental Protocols for Measuring Cytoplasmic ATP
Accurate quantification of cytoplasmic ATP is essential for studying cellular bioenergetics and the effects of pharmacological agents. Several robust methods are available, each with its own advantages and limitations.
Luciferase-Based Bioluminescence Assay
This is the most common and highly sensitive method for ATP quantification. It relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the amount of ATP present.
Principle:
Detailed Protocol (General):
-
Cell Lysis:
-
For suspension cells, centrifuge to pellet the cells. For adherent cells, wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing detergents like Triton X-100 or a cell lysis reagent provided in a kit) to release intracellular ATP. It is crucial to inhibit ATPases during this step, often by including inhibitors in the lysis buffer or by performing the lysis on ice.
-
-
Reagent Preparation:
-
Prepare a luciferase reaction mixture containing luciferase, D-luciferin, and a suitable buffer with Mg2+. Many commercial kits provide a ready-to-use reaction mix.
-
-
Measurement:
-
Add the cell lysate to a luminometer-compatible plate or tube.
-
Inject the luciferase reaction mixture into the sample.
-
Immediately measure the luminescence using a luminometer. The signal is often transient ("flash" kinetics), so rapid measurement is critical. Some reagents are formulated for a more stable "glow" signal.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly accurate and reproducible method for separating and quantifying ATP, as well as its breakdown products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). This allows for the determination of the adenylate energy charge, a key indicator of the cell's energetic state.
Principle:
Reverse-phase HPLC separates molecules based on their hydrophobicity. ATP, ADP, and AMP, being polar molecules, are separated using an ion-pairing reagent in the mobile phase that interacts with the negatively charged phosphate (B84403) groups, allowing for their retention and separation on a C18 column. Detection is typically performed using a UV detector at 254 nm.
Detailed Protocol (General):
-
Sample Preparation (Extraction):
-
Harvest cells and rapidly quench metabolic activity, often by using cold perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Centrifuge to pellet precipitated proteins.
-
Neutralize the acidic supernatant containing the nucleotides with a base (e.g., potassium hydroxide (B78521) or a tri-n-octylamine/freon mixture).
-
Filter the neutralized extract to remove any precipitates before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An aqueous buffer (e.g., potassium phosphate) containing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide). The separation is typically isocratic.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Inject known concentrations of ATP, ADP, and AMP standards to determine their retention times and generate standard curves.
-
Identify and quantify the nucleotides in the cell extracts based on their retention times and peak areas compared to the standards.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors
Genetically encoded biosensors, such as ATeam and QUEEN, allow for the real-time, non-invasive measurement of ATP dynamics in living cells and even in specific subcellular compartments.
Principle:
-
ATeam (Adenosine 5'-Triphosphate indicator based on Epsilon subunit for Analytical Measurements): This biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the ε subunit of a bacterial ATP synthase. Binding of ATP to the ε subunit induces a conformational change that brings CFP and YFP into close proximity, resulting in FRET. The ratio of YFP to CFP emission upon CFP excitation is proportional to the ATP concentration.
-
QUEEN (Quantitative Evaluator of Cellular ENergy): This is a ratiometric biosensor based on a single circularly permuted green fluorescent protein (cpEGFP) inserted into the ε subunit of the bacterial F1Fo-ATP synthase. ATP binding alters the chromophore environment, leading to a change in the excitation spectrum of the fluorescent protein. The ratio of fluorescence intensity at two different excitation wavelengths is used to determine the ATP concentration.
Detailed Protocol (General):
-
Transfection/Transduction:
-
Introduce the plasmid DNA encoding the ATeam or QUEEN biosensor into the cells of interest using standard transfection or viral transduction methods.
-
For cytoplasmic localization, the native biosensor is used. For targeting to specific organelles like mitochondria, a targeting sequence is fused to the biosensor.
-
-
Cell Culture and Imaging:
-
Culture the cells expressing the biosensor under the desired experimental conditions.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific biosensor.
-
For ATeam: Excite the donor (CFP) at ~435 nm and collect emission from both the donor (CFP, ~475 nm) and the acceptor (YFP, ~527 nm).
-
For QUEEN: Excite sequentially at two different wavelengths (e.g., ~410 nm and ~480 nm) and collect the emission at ~510 nm.
-
-
Data Analysis:
-
Calculate the ratiometric image by dividing the acceptor fluorescence intensity by the donor fluorescence intensity (for ATeam) or the fluorescence intensity at the ATP-sensitive excitation wavelength by that at the ATP-insensitive wavelength (for QUEEN) on a pixel-by-pixel basis.
-
The resulting ratio is a measure of the relative ATP concentration. Calibration curves can be generated in vitro or in situ using metabolic inhibitors to determine absolute ATP concentrations.
-
III. Signaling Pathways Regulating and Regulated by Cytoplasmic ATP
The concentration of cytoplasmic ATP is tightly regulated by a complex network of signaling pathways that balance ATP production and consumption. In turn, ATP levels act as a critical signaling molecule, influencing numerous cellular processes.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a master sensor of cellular energy status. It is activated when the AMP:ATP ratio increases, a hallmark of energy stress. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
-
Activation: Low ATP levels lead to an increase in AMP, which binds to the γ-subunit of AMPK, causing a conformational change that allows for its phosphorylation and activation by upstream kinases like LKB1.
-
Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to:
-
Increase ATP Production: Promotes glucose uptake, glycolysis, and fatty acid oxidation.
-
Decrease ATP Consumption: Inhibits protein synthesis (via mTORC1 pathway), lipid synthesis, and gluconeogenesis.
-
Regulation of Glycolysis
Glycolysis is a central metabolic pathway that breaks down glucose to produce ATP and pyruvate. The rate of glycolysis is tightly regulated by the energy status of the cell, primarily through the allosteric regulation of key enzymes by ATP.
-
Phosphofructokinase-1 (PFK-1): This is a major rate-limiting enzyme of glycolysis. High levels of ATP act as an allosteric inhibitor of PFK-1, slowing down glycolysis when the cell has sufficient energy. Conversely, high levels of AMP and ADP relieve this inhibition, stimulating glycolysis when energy is needed.
-
Hexokinase: The first enzyme in glycolysis, is inhibited by its product, glucose-6-phosphate.
-
Pyruvate Kinase: The final enzyme of glycolysis, is allosterically inhibited by ATP and activated by fructose-1,6-bisphosphate (an intermediate of glycolysis).
Oxidative Phosphorylation and Feedback Regulation
Oxidative phosphorylation (OXPHOS), occurring in the mitochondria, is the primary source of ATP in most eukaryotic cells under aerobic conditions. The rate of OXPHOS is tightly coupled to the cellular demand for ATP.
-
Feedback Mechanism: A decrease in cytoplasmic ATP (and a corresponding increase in ADP and inorganic phosphate, Pi) stimulates OXPHOS. ADP is transported into the mitochondrial matrix in exchange for ATP by the adenine (B156593) nucleotide translocase (ANT). Increased matrix ADP and Pi levels drive the F1Fo-ATP synthase to produce more ATP. The increased electron transport chain activity to regenerate the proton gradient also consumes NADH and FADH2, stimulating their production through the TCA cycle.
IV. Conclusion and Future Directions
The physiological concentration of cytoplasmic ATP is a cornerstone of cellular life, reflecting the delicate balance between energy supply and demand. For professionals in research and drug development, the ability to accurately measure and interpret changes in cytoplasmic ATP is a powerful tool for understanding disease pathophysiology and assessing the efficacy and toxicity of therapeutic compounds. The methodologies and signaling pathways detailed in this guide provide a robust framework for investigating the multifaceted roles of ATP in health and disease.
Future research will likely focus on developing more sophisticated and higher-throughput methods for real-time ATP imaging in complex in vivo models. Furthermore, a deeper understanding of the intricate crosstalk between ATP-regulating pathways and other cellular signaling networks will undoubtedly unveil novel therapeutic targets for a wide range of diseases, from metabolic disorders and neurodegeneration to cancer.
References
Methodological & Application
Application Notes and Protocols: Preparation of ATP Ditromethamine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, quantification, and storage of an ATP (adenosine 5'-triphosphate) ditromethamine stock solution. Adherence to this protocol will ensure the stability and accurate concentration of the ATP solution for use in various biochemical and cellular assays.
Quantitative Data Summary
A summary of the key quantitative parameters for the preparation of a 100 mM ATP ditromethamine stock solution is provided in the table below for easy reference.
| Parameter | Value | Notes |
| Chemical Name | Adenosine 5'-triphosphate ditromethamine salt | |
| CAS Number | 102047-34-7 | |
| Molecular Weight | 749.45 g/mol | [1] |
| Target Concentration | 100 mM | A commonly used concentration for stock solutions. |
| Solvent | Nuclease-free or sterile, purified water | Ensures the stability of the ATP solution. |
| pH of Final Solution | 7.0 - 7.5 | Critical for ATP stability; hydrolysis occurs at extreme pH.[2][3][4] |
| pH Adjusting Agent | 1 M Tris base or 1 M NaOH | To be added dropwise to reach the target pH. |
| Sterilization Method | 0.22 µm sterile filtration | Recommended for applications requiring sterility. |
| Storage Temperature | -20°C to -80°C | For long-term stability and to prevent degradation. |
| Short-term Storage | 4°C | Use within a week.[5] |
| Stability | Stable for at least one year at -20°C. | Avoid multiple freeze-thaw cycles. |
Experimental Protocol: Preparation of 100 mM this compound Stock Solution
This protocol details the step-by-step procedure for preparing a 100 mM stock solution of this compound.
Materials and Equipment:
-
Adenosine 5'-triphosphate ditromethamine salt (MW: 749.45 g/mol )
-
Nuclease-free water
-
1 M Tris base or 1 M NaOH solution
-
Calibrated pH meter or pH strips
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
0.22 µm syringe filter
-
Sterile syringes
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Ice bucket
Procedure:
-
Calculate the Required Mass of this compound:
-
To prepare 10 mL of a 100 mM (0.1 M) stock solution, use the following calculation:
-
Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.010 L x 749.45 g/mol = 0.74945 g
-
-
Accurately weigh out approximately 750 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add approximately 8 mL of nuclease-free water to the tube.
-
Vortex the solution until the powder is completely dissolved. Keep the solution on ice to minimize degradation.
-
-
pH Adjustment:
-
Aqueous solutions of ATP are acidic and require pH adjustment to ensure stability.
-
Place the tube containing the ATP solution in an ice bucket on a stir plate, if available.
-
Slowly add 1 M Tris base or 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to a final value between 7.0 and 7.5. Exercise caution to not exceed a pH of 7.5, as ATP is prone to hydrolysis at higher pH.
-
-
Volume Adjustment:
-
Once the desired pH is achieved, add nuclease-free water to bring the final volume of the solution to 10 mL.
-
Mix the solution thoroughly by gentle inversion or brief vortexing.
-
-
Concentration Verification (Optional but Recommended):
-
To determine the precise concentration of the ATP stock solution, perform UV-Vis spectrophotometry.
-
Prepare a dilute solution of the ATP stock (e.g., 1:1000 or 1:2000) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Measure the absorbance at 259 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for ATP at 259 nm, pH 7.0 is 15,400 M⁻¹cm⁻¹.
-
-
Sterilization:
-
For applications requiring sterile conditions, filter the ATP stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the final ATP stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Label each tube clearly with the name of the solution (100 mM this compound), the date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, the solution can be kept at 4°C for up to a week.
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the ATP.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Luciferase-Based Cell Viability Assays Utilizing ATP Ditromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luciferase-based cell viability assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a broad dynamic range for quantifying the number of viable cells in a sample. The assay's principle lies in the absolute requirement of the firefly luciferase enzyme for adenosine (B11128) triphosphate (ATP) to produce a luminescent signal. As ATP is a key indicator of metabolically active cells, the light output is directly proportional to the number of viable cells. While ATP disodium (B8443419) salt is commonly used for generating standard curves in these assays, this document details the use and preparation of ATP ditromethamine as a potential alternative, alongside comprehensive protocols and comparative data.
Tromethamine (Tris) is a biological buffer widely used in molecular biology and biochemistry. An this compound salt, while not a standard commercially available reagent, can be prepared in the laboratory. The primary advantage of using a tromethamine salt of ATP lies in its buffering capacity, which can help maintain the optimal pH for the luciferase reaction (typically between 7.4 and 7.8), potentially leading to more stable and reproducible results.
Signaling Pathway of the Luciferase Reaction
The firefly luciferase reaction is a two-step process that results in the emission of light. The amount of light produced is dependent on the concentration of ATP, making it an excellent reporter for cell viability.
Application of ATP Ditromethamine in High-Throughput Screening: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes, including signal transduction, metabolism, and muscle contraction. The quantification of ATP or its byproduct, adenosine 5'-diphosphate (ADP), has become a cornerstone of high-throughput screening (HTS) for drug discovery. Assays that measure changes in ATP levels are instrumental in assessing cell viability, cytotoxicity, and the activity of enzymes that consume ATP, such as kinases and ATPases.
ATP is commercially available in various salt forms, with the disodium (B8443419) salt being common. However, ATP ditromethamine offers potential advantages in specific HTS applications due to the buffering properties of tromethamine (Tris). This application note provides a detailed overview of the use of this compound in HTS, complete with experimental protocols and data presentation guidelines.
Advantages of this compound in High-Throughput Screening
While direct comparative studies are limited, the use of this compound in HTS assays can be inferred to offer several benefits based on the physicochemical properties of tromethamine:
-
pH Stability: Tromethamine is a widely used biological buffer with a pKa of approximately 8.1 at 25°C. Its presence as the counter-ion to ATP can contribute to maintaining a stable pH in the assay well, which is critical for optimal enzyme activity and the stability of luminescent reporters like luciferase.
-
Enhanced Solubility and Stability: While ATP disodium salt is soluble in water, solutions can be mildly acidic[1][2]. This compound solutions may offer improved pH control upon dissolution, potentially enhancing the long-term stability of ATP in stock solutions and assay plates.
-
Reduced Ionic Interference: The nature of the counter-ion can influence enzymatic reactions[3]. While specific effects of tromethamine versus sodium ions on a broad range of kinases and luciferases are not extensively documented, using a buffering counter-ion might offer a more consistent and less disruptive ionic environment for some sensitive enzyme systems.
Key High-Throughput Screening Applications
ATP-based assays are central to HTS campaigns targeting a variety of biological processes. The two primary assay formats are ATP depletion (quantifying remaining ATP) and ADP production (quantifying generated ADP).
Kinase Activity Assays
Kinases are a major class of drug targets, and their activity is typically measured by the consumption of ATP during the phosphorylation of a substrate.
-
Kinase-Glo® (ATP Depletion): This commercially available assay from Promega is a popular HTS method for measuring kinase activity. It quantifies the amount of ATP remaining after a kinase reaction. A thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal that is inversely proportional to kinase activity[4]. Assays like Kinase-Glo® are known for their excellent Z'-factor values, often greater than 0.7, indicating a robust and reliable assay suitable for HTS.
-
ADP-Glo™ (ADP Production): This assay, also from Promega, measures the amount of ADP produced in a kinase reaction, making it a direct measure of enzyme activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase-luciferin reaction. This results in a luminescent signal that is directly proportional to kinase activity. This format is particularly advantageous for kinases with low ATP consumption rates and can achieve high Z'-factor values, often above 0.7.
Cell Viability and Cytotoxicity Assays
The intracellular concentration of ATP is a strong indicator of cell health. In viable cells, ATP levels are homeostatically maintained. Upon cell death, ATP synthesis ceases, and endogenous ATPases rapidly deplete the existing ATP pool. Luminescence-based ATP detection assays provide a highly sensitive method for quantifying viable cells in culture.
Data Presentation
Quantitative data from HTS assays should be summarized for clarity and ease of comparison. Key performance metrics for HTS assays include the Z'-factor, signal-to-background (S/B) ratio, and signal-to-noise (S/N) ratio.
Table 1: Key High-Throughput Screening Assay Performance Metrics
| Parameter | Formula | Ideal Value for HTS | Interpretation |
| Z'-Factor | 1 - [ (3 * (σp + σn)) / |μp - μn| ] | > 0.5 | A measure of assay quality and reproducibility, indicating the separation between positive and negative controls. An assay with a Z' between 0.5 and 1.0 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | μp / μn | > 2 | Indicates the dynamic range of the assay. A higher S/B ratio suggests a more robust assay. |
| Signal-to-Noise (S/N) Ratio | (μp - μn) / σn | > 10 | Represents the separation of the signal from the background noise. |
Where: μp = mean of the positive control, σp = standard deviation of the positive control, μn = mean of the negative control, σn = standard deviation of the negative control.
Table 2: Representative Z'-Factor Values for Kinase Assays
| Kinase Assay Platform | ATP Concentration | Percent ATP to ADP Conversion | Z'-Factor | Reference |
| ADP-Glo™ | 10 µM | 1% | 0.76 | |
| ADP-Glo™ | 10 µM | 5% | 0.82 | |
| ADP-Glo™ | 500 µM | 1% | 0.65 | |
| Kinase-Glo® Plus | 10 µM | Not Applicable | 0.84 (PKA), 0.78 (Src) | |
| Kinase-Glo™ | Not Specified | ~55% | > 0.6 |
Experimental Protocols
Below are detailed protocols for performing kinase activity and cell viability assays in a 384-well plate format, suitable for HTS.
Protocol 1: Kinase Activity Assay using an ATP Depletion Method (e.g., Kinase-Glo®)
Materials:
-
This compound salt
-
Kinase of interest
-
Kinase substrate
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in nuclease-free water. Determine the concentration spectrophotometrically.
-
Prepare the kinase, substrate, and any test compounds in the kinase reaction buffer.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of the test compound solution or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Add 10 µL of the reconstituted Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is inversely proportional to kinase activity. A lower signal indicates higher kinase activity (more ATP consumed).
Protocol 2: Cell Viability Assay
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compounds
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
White, opaque 384-well assay plates with clear bottoms (for adherent cells) or opaque white plates (for suspension cells)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Seed the cells in a 384-well plate at the desired density in 40 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Add 10 µL of the test compound at various concentrations to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Luminescence Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 50 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is directly proportional to the number of viable cells.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often investigated using kinase assays in HTS.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Caption: Calcium Signaling Pathway.
Experimental Workflow
Caption: General High-Throughput Screening Experimental Workflow.
References
Application Note & Protocol: Standard Curve Generation with ATP Ditromethamine for Bioluminescence Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of all living cells. The intracellular concentration of ATP is a direct indicator of metabolic activity and cell viability. When cells die, their ability to synthesize ATP is lost, and endogenous ATPases rapidly deplete the existing ATP pool. The firefly luciferase-based bioluminescence assay is the most sensitive and widely used method for quantifying ATP.[1][2][3][4] This assay relies on the ATP-dependent oxidation of D-luciferin by the enzyme luciferase, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration in the sample.[2]
To accurately quantify ATP in experimental samples, it is crucial to generate a standard curve using a known concentration of ATP. ATP ditromethamine is a stable salt of ATP that is commonly used for this purpose. This application note provides a detailed protocol for generating a reliable ATP standard curve for use in various bioluminescence assays, such as cell viability, cytotoxicity, and enzyme activity assays.
Biochemical Signaling Pathway
The fundamental principle of the assay is the firefly luciferase reaction. In the presence of ATP and magnesium ions (Mg2+), luciferase catalyzes the oxidation of D-luciferin to oxyluciferin, producing light in the process.
Caption: ATP-dependent luciferase signaling pathway.
Experimental Protocol
This protocol provides a general methodology. Specific volumes and concentrations may need to be optimized depending on the assay kit and luminometer used.
Materials and Reagents
-
This compound Salt (e.g., Sigma-Aldrich Cat. No. A2383)
-
ATP Bioluminescence Assay Kit (e.g., Roche ATP Bioluminescence Assay Kit CLS II, Promega CellTiter-Glo®)
-
Nuclease-free water or ATP-free buffer (e.g., 100mM Tris-HCl with 2mM EDTA, pH 7.75)
-
Opaque, white-walled 96-well microplates (for luminescence measurements)
-
Calibrated single and multichannel pipettes
-
ATP-free pipette tips
-
Luminometer plate reader
Workflow for ATP Standard Curve Generation
Caption: Experimental workflow for generating an ATP standard curve.
Step-by-Step Procedure
1. Preparation of ATP Stock Solution (10 mM) a. This compound has a molecular weight of approximately 605.2 g/mol . To prepare a 10 mM stock solution, dissolve 6.05 mg of this compound salt in 1 mL of nuclease-free water or ATP-free buffer. b. Vortex briefly to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of ATP Standards by Serial Dilution a. Perform serial dilutions of the 10 mM ATP stock solution using ATP-free buffer to create a range of standards. A common range for cell-based assays is 10 µM to 1 nM. b. The table below provides an example of a serial dilution scheme. It is recommended to prepare fresh dilutions for each experiment.
| Standard | Starting Solution | Volume of Starting Sol. | Volume of Buffer | Final ATP Concentration |
| S1 | 10 mM Stock | 10 µL | 990 µL | 100 µM |
| S2 | S1 (100 µM) | 100 µL | 900 µL | 10 µM |
| S3 | S2 (10 µM) | 100 µL | 900 µL | 1 µM |
| S4 | S3 (1 µM) | 100 µL | 900 µL | 100 nM |
| S5 | S4 (100 nM) | 100 µL | 900 µL | 10 nM |
| S6 | S5 (10 nM) | 100 µL | 900 µL | 1 nM |
| Blank | - | 0 µL | 100 µL | 0 nM |
3. Assay Procedure a. Allow the opaque 96-well plate and all reagents to equilibrate to room temperature. b. Pipette 50 µL of each ATP standard and the blank into triplicate wells of the 96-well plate. c. Reconstitute the luciferase assay reagent according to the manufacturer's instructions. Protect from light. d. Using a multichannel pipette, add 50 µL of the reconstituted luciferase reagent to each well containing the standards and blank. e. Mix the plate gently on an orbital shaker for 2 minutes to ensure homogeneity. f. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. The optimal incubation time may vary by kit manufacturer. g. Measure the luminescence using a plate luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.
Data Presentation and Analysis
The output from the luminometer will be in Relative Light Units (RLU).
1. Data Processing a. Calculate the average RLU for each set of triplicates. b. Calculate the standard deviation (SD) for each set of triplicates. c. Subtract the average RLU of the blank from the average RLU of each ATP standard to obtain the corrected RLU.
Example ATP Standard Curve Data
| ATP Conc. (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | Std. Dev. | Corrected RLU |
| 1000 | 1,854,321 | 1,865,432 | 1,849,987 | 1,856,580 | 7,845 | 1,856,330 |
| 100 | 185,678 | 184,321 | 186,001 | 185,333 | 892 | 185,083 |
| 10 | 18,987 | 19,054 | 18,876 | 18,972 | 90 | 18,722 |
| 1 | 2,109 | 2,123 | 2,098 | 2,110 | 13 | 1,860 |
| 0 (Blank) | 255 | 248 | 247 | 250 | 4 | 0 |
2. Standard Curve Generation a. Plot the corrected RLU values (Y-axis) against the corresponding ATP concentrations (X-axis). b. Perform a linear regression analysis on the data points. c. Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable for a reliable standard curve.
Troubleshooting
Inconsistent or unexpected results can arise from various factors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Old or improperly stored reagents. | - Use calibrated pipettes and change tips for each standard.- Prepare a master mix of reagents where possible.- Ensure thorough but gentle mixing after reagent addition.- Use fresh reagents and store them as recommended by the manufacturer. |
| Low Luminescent Signal | - Luciferase reagent has lost activity.- pH of the sample is outside the optimal range (7.6-8.0).- Presence of luciferase inhibitors (e.g., certain flavonoids, high salt concentrations). | - Reconstitute a new vial of luciferase reagent. Avoid shaking or vortexing during reconstitution.- Check and adjust the sample buffer pH.- If possible, dilute samples to reduce inhibitor concentration. Run a spike-recovery control to test for inhibition. |
| Signal Fluctuates Over Time | - Unstable luciferase formulation (signal decays rapidly).- Temperature fluctuations. | - Use an assay kit with a "glow-type" formulation for a more stable signal.- Standardize the time between adding the luciferase reagent and reading the plate for all samples and standards.- Ensure the plate reader and reagents are at a stable room temperature. |
| High Background Signal | - ATP contamination from external sources (e.g., fingerprints, bacteria).- Contaminated reagents or labware. | - Wear gloves at all times to prevent ATP contamination.- Use ATP-free water, buffers, and certified nuclease-free plasticware.- Prepare reagents in a clean environment. |
| Non-linear Standard Curve | - ATP concentrations are outside the linear range of the assay.- Substrate (D-luciferin) depletion at high ATP concentrations. | - Adjust the range of your ATP standards to ensure they fall within the linear detection limits of your instrument and assay kit.- If linearity is poor at high concentrations, consider using a non-linear regression model for curve fitting. |
References
Application Notes and Protocols for ATP Ditromethamine in the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATP Ditromethamine in the investigation of mitochondrial dysfunction. The following sections detail the principles of mitochondrial ATP measurement, protocols for quantifying ATP production, and the role of ATP in relevant signaling pathways.
Introduction to this compound in Mitochondrial Research
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, and its production is a key indicator of mitochondrial function.[1][2][3] Mitochondrial dysfunction, a hallmark of numerous diseases, often leads to impaired ATP synthesis.[4] Accurate measurement of ATP production is therefore crucial for assessing mitochondrial health and for the development of therapeutics targeting mitochondrial diseases.
This compound is the tromethamine salt of ATP. Tromethamine (also known as Tris) is a biological buffer widely used in biochemical and molecular biology research to maintain a stable pH.[5] The use of ATP as a tromethamine salt can offer advantages in terms of pH stability in aqueous solutions, which is critical for the accuracy and reproducibility of enzymatic assays, including those used to measure ATP. In the context of studying mitochondrial dysfunction, this compound serves as a highly pure and stable standard for the calibration of ATP assays, ensuring precise quantification of mitochondrial ATP output.
Core Applications
-
Quantification of Mitochondrial ATP Production: Use as a standard in luciferase-based or other enzymatic assays to measure the rate of ATP synthesis in isolated mitochondria or permeabilized cells.
-
Screening for Modulators of Mitochondrial Function: Assess the effects of small molecules, potential drug candidates, or genetic modifications on the energy-producing capacity of mitochondria.
-
Investigating Mechanisms of Mitochondrial Disease: Elucidate the bioenergetic defects associated with inherited or acquired mitochondrial disorders.
-
Toxicology and Drug Safety: Evaluate the impact of xenobiotics on mitochondrial function by measuring changes in ATP production.
Data Presentation: Standard Curve for ATP Quantification
A critical step in quantifying ATP production is the generation of a standard curve using a known concentration of ATP. The following table provides an example of dilutions for creating a standard curve using an this compound stock solution. The luminescence values are hypothetical and will vary depending on the specific luminometer and reagents used.
| ATP Standard Concentration (µM) | Volume of ATP Stock (µL) | Volume of Buffer (µL) | Total Volume (µL) | Example Luminescence (RLU) |
| 10 | 10 | 90 | 100 | 1,000,000 |
| 5 | 5 | 95 | 100 | 500,000 |
| 2.5 | 2.5 | 97.5 | 100 | 250,000 |
| 1.25 | 1.25 | 98.75 | 100 | 125,000 |
| 0.625 | 0.625 | 99.375 | 100 | 62,500 |
| 0.3125 | 0.3125 | 99.6875 | 100 | 31,250 |
| 0 (Blank) | 0 | 100 | 100 | 100 |
Experimental Protocols
Protocol 1: Measurement of ATP Production in Isolated Mitochondria using a Luciferase-Based Assay
This protocol describes the measurement of ATP synthesis in isolated mitochondria using the firefly luciferase assay. The principle of this assay is that luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light that is proportional to the ATP concentration.
Materials:
-
Isolated mitochondria
-
This compound
-
Luciferin/Luciferase assay kit
-
Respiration buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl pH 7.2, 0.1 mM EDTA)
-
ADP
-
Mitochondrial substrates (e.g., glutamate (B1630785), malate, succinate)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Preparation of ATP Standard Curve:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Perform serial dilutions of the ATP stock solution in respiration buffer to create a range of standard concentrations (e.g., as shown in the table above).
-
Add 50 µL of each ATP standard to the wells of a 96-well plate in triplicate.
-
Add 50 µL of the luciferase reagent to each well containing the standards.
-
Measure the luminescence immediately using a luminometer.
-
-
Mitochondrial Respiration and ATP Synthesis:
-
Resuspend isolated mitochondria in cold respiration buffer to a final concentration of approximately 0.5 mg/mL.
-
Add 50 µL of the mitochondrial suspension to the wells of the 96-well plate.
-
To initiate mitochondrial respiration, add mitochondrial substrates (e.g., 5 mM glutamate and 2 mM malate).
-
To initiate ATP synthesis, add ADP to a final concentration of 1 mM.
-
For a negative control, add oligomycin (e.g., 2.5 µg/mL) to a set of wells to inhibit ATP synthase.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
ATP Measurement:
-
Following incubation, add 50 µL of the luciferase reagent to each well containing the mitochondrial samples.
-
Measure the luminescence immediately using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the blank wells) from all readings.
-
Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of ATP produced in the mitochondrial samples.
-
The rate of ATP synthesis can be calculated by dividing the amount of ATP produced by the incubation time and the amount of mitochondrial protein per well.
-
Protocol 2: Spectrophotometric Assay of Mitochondrial F1Fo ATP Synthase (Complex V) Activity
This protocol measures the hydrolytic activity of the F1Fo ATP synthase, which is the reverse reaction of ATP synthesis. The decrease in NADH absorbance at 340 nm is monitored in an enzyme-coupled assay.
Materials:
-
Isolated mitochondria or post-nuclear supernatant
-
This compound
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Antimycin A
-
Oligomycin
-
Spectrophotometer
Procedure:
-
Preparation of Assay Medium:
-
Prepare the assay medium containing assay buffer, NADH, antimycin A, PEP, LDH, and PK.
-
-
Measurement of ATP Hydrolysis:
-
Add the assay medium to a cuvette.
-
Add the mitochondrial sample (e.g., 20-40 µg of protein).
-
Initiate the reaction by adding ATP (from a stock solution prepared with this compound) to a final concentration of 2.5 mM.
-
Continuously measure the absorbance at 340 nm.
-
After a stable rate is observed, add oligomycin to inhibit the F1Fo ATP synthase and measure the oligomycin-insensitive ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the change in absorbance over time using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
The specific activity of the F1Fo ATP synthase is the difference between the total rate of ATP hydrolysis and the oligomycin-insensitive rate.
-
Visualization of Pathways and Workflows
Signaling Pathway: Central Role of ATP in Cellular Energy Metabolism
Caption: Central role of ATP in cellular energy metabolism.
Experimental Workflow: Quantification of Mitochondrial ATP Production
Caption: Workflow for mitochondrial ATP production assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine triphosphate: established and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Mitochondria supply ATP to the ER through a mechanism antagonized by cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris - Wikipedia [en.wikipedia.org]
Application Notes: High-Throughput Cytotoxicity Screening Using ATP Ditromethamine-Based Assays
Introduction
The assessment of cytotoxicity is a critical component of drug discovery and development, as well as in the safety evaluation of chemicals. A reliable and efficient method for quantifying cell viability is paramount. Adenosine triphosphate (ATP) serves as the primary energy currency in all living cells, and its intracellular concentration is a direct indicator of metabolic activity.[1][2] Consequently, upon cell death, the ability to synthesize ATP is lost, and the remaining ATP is rapidly degraded, making it an excellent biomarker for cell viability.[3][4] ATP ditromethamine-based assays offer a highly sensitive, rapid, and scalable method for determining the number of viable cells in culture by measuring intracellular ATP levels. This bioluminescent assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which generates a light signal directly proportional to the amount of ATP present.
Principle of the Assay
The core of the ATP-based cytotoxicity assay is the firefly luciferase reaction. In the presence of ATP and oxygen, firefly luciferase catalyzes the oxidative carboxylation of D-luciferin, resulting in the emission of light (bioluminescence). The reaction proceeds as follows:
ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
The intensity of the emitted light is directly proportional to the concentration of ATP, which in turn correlates with the number of metabolically active, viable cells in the sample. Cytotoxic compounds that induce cell death lead to a decrease in intracellular ATP levels, resulting in a diminished luminescent signal.
Advantages of ATP-Based Cytotoxicity Assays
-
High Sensitivity: These assays can detect as few as 10-50 cells, making them suitable for experiments with limited cell numbers, such as with primary cells.
-
Rapidity and Simplicity: The "add-mix-measure" format requires minimal hands-on time and does not necessitate cell washing or medium removal, streamlining the workflow.
-
Wide Linear Dynamic Range: The luminescent signal is linear over a broad range of cell numbers, typically spanning several orders of magnitude.
-
High-Throughput Compatibility: The assay is readily adaptable to 96-well and 384-well plate formats, making it ideal for automated high-throughput screening (HTS) applications.
-
Reduced Artifacts: Compared to colorimetric (e.g., MTT) or fluorometric (e.g., resazurin) assays that require an incubation step with viable cells to convert a substrate, the ATP assay involves immediate cell lysis, minimizing the potential for chemical interactions between the assay reagents and test compounds.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., adherent or suspension cell lines)
-
Appropriate cell culture medium and supplements
-
Test compounds and vehicle controls
-
White, opaque-walled multi-well plates (96-well or 384-well) suitable for luminescence measurements
-
ATP detection reagent (containing luciferase, D-luciferin, and a cell lysis agent)
-
Luminometer or a microplate reader with luminescence detection capabilities
-
Multichannel pipettes
Protocol 1: Cytotoxicity Assessment in Adherent Cells (96-Well Plate Format)
1. Cell Seeding: a. Harvest and count adherent cells. b. Adjust the cell density to the desired concentration in pre-warmed culture medium. A typical seeding density is between 1,000 and 10,000 cells per well, but this should be optimized for the specific cell line. c. Add 100 µL of the cell suspension to each well of a white, opaque-walled 96-well plate. d. Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). b. After the 24-hour incubation, carefully remove the culture medium from the wells. c. Add 100 µL of the appropriate compound dilution or vehicle control to each well. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. ATP Assay: a. Equilibrate the assay plate and the ATP detection reagent to room temperature for approximately 30 minutes. b. Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL). This reagent will lyse the cells and initiate the luminescent reaction. c. Place the plate on an orbital shaker for 2 minutes at a low speed to ensure thorough mixing and complete cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition: a. Measure the luminescence of each well using a luminometer. The integration time will depend on the instrument, but typically ranges from 0.1 to 5 seconds per well.
Protocol 2: Cytotoxicity Assessment in Suspension Cells (384-Well Plate Format)
1. Cell Seeding: a. Count suspension cells and adjust the density to the desired concentration in culture medium. b. Add 25 µL of the cell suspension to each well of a white, opaque-walled 384-well plate.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds. b. Add 5 µL of the compound dilutions or vehicle control to the appropriate wells. c. Gently rock the plate to mix and incubate for the desired time.
3. ATP Assay: a. Equilibrate the plate and ATP detection reagent to room temperature. b. Add 25 µL of the ATP detection reagent to each well. c. Mix the contents of the wells by tapping the plate gently. d. Incubate for 2 minutes at room temperature.
4. Data Acquisition: a. Read the luminescence on a microplate reader.
Data Presentation
The quantitative data from an ATP-based cytotoxicity assay is typically presented as a dose-response curve, from which key parameters like the IC₅₀ (half-maximal inhibitory concentration) can be determined.
Table 1: Example Data for a Cytotoxicity Assay
| Compound Concentration (µM) | Raw Luminescence Units (RLU) - Replicate 1 | Raw Luminescence Units (RLU) - Replicate 2 | Raw Luminescence Units (RLU) - Replicate 3 | Average RLU | % Viability |
| Vehicle Control (0) | 1,523,487 | 1,589,743 | 1,556,615 | 1,556,615 | 100.0 |
| 0.1 | 1,498,765 | 1,532,198 | 1,515,481 | 1,515,481 | 97.4 |
| 1 | 1,245,321 | 1,287,654 | 1,266,487 | 1,266,487 | 81.4 |
| 10 | 789,123 | 812,345 | 800,734 | 800,734 | 51.4 |
| 50 | 234,567 | 241,987 | 238,277 | 238,277 | 15.3 |
| 100 | 56,789 | 58,123 | 57,456 | 57,456 | 3.7 |
| No-Cell Control | 1,234 | 1,357 | 1,295 | 1,295 | 0.0 |
% Viability is calculated as: ((Average RLU of Sample - Average RLU of No-Cell Control) / (Average RLU of Vehicle Control - Average RLU of No-Cell Control)) * 100
Visualizations
References
Application Notes and Protocols for Kinase Inhibitor Screening Using ATP Ditromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the discovery and development of potent and selective kinase inhibitors are at the forefront of modern drug discovery.
This document provides a detailed guide for screening kinase inhibitors using a luminescence-based assay that measures kinase activity by quantifying the amount of Adenosine Diphosphate (ADP) produced. The protocol utilizes Adenosine Triphosphate (ATP) ditromethamine, a salt of ATP where tromethamine (Tris) serves as a counter-ion and buffering agent, ensuring stable pH conditions for the kinase reaction. The featured assay is the ADP-Glo™ Kinase Assay, a robust and sensitive platform suitable for high-throughput screening (HTS) and selectivity profiling of kinase inhibitors.[1][2][3][4][5]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a universal method applicable to any kinase that utilizes ATP as a phosphate (B84403) donor. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Data Presentation: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor. The following tables summarize representative IC50 values for various kinase inhibitors determined using the ADP-Glo™ luminescence-based assay. This data is essential for comparing the potency of different compounds and for assessing their selectivity across a panel of kinases.
Table 1: IC50 Values of Selected Kinase Inhibitors Against Various Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| Staurosporine | PKA | 68 |
| H-89 | PKA | 70 |
| PKI | PKA | 5 |
| CYC202 | CDK2/cyclin A | Varies with conditions |
| Itacitinib | JAK1 | Varies with conditions |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration. The values presented here are for illustrative purposes.
Table 2: Selectivity Profile of a Hypothetical Kinase Inhibitor
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 55% | 850 |
| Off-Target Kinase C | 20% | >10,000 |
| Off-Target Kinase D | 15% | >10,000 |
Experimental Protocols
Materials and Reagents
-
Kinase of interest (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
ATP ditromethamine solution (e.g., 10 mM stock)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (kinase inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol 1: Kinase Activity and Inhibitor Screening Assay
This protocol describes the general procedure for measuring kinase activity and screening for inhibitors using the ADP-Glo™ Kinase Assay.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with subsequent 10-fold dilutions. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a white, opaque assay plate.
-
Include control wells: "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for background.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an this compound solution in the kinase reaction buffer at twice the desired final concentration. The optimal ATP concentration should be empirically determined and is often near the Km value for the specific kinase.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection of Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity in each well using a plate reader.
Protocol 2: IC50 Determination
-
Follow the steps outlined in Protocol 1.
-
Use a wider range of inhibitor concentrations, typically in a 10-point, half-log dilution series.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Experimental Workflow Diagram
Caption: Workflow for Kinase Inhibitor Screening and IC50 Determination.
References
Application Notes and Protocols for In Vitro Reconstitution with ATP Ditromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro reconstitution of cellular processes is a powerful methodology that allows for the detailed study of complex biological systems in a controlled environment. By isolating and combining specific cellular components, researchers can dissect molecular mechanisms, identify key players, and screen for potential therapeutic agents. A critical component for the reconstitution of a vast array of cellular processes is Adenosine Triphosphate (ATP), the primary energy currency of the cell.
ATP Ditromethamine is a high-purity source of ATP formulated with two molecules of tromethamine (also known as Tris) as counter-ions. This formulation offers the dual benefit of providing the essential energy source for ATP-dependent reactions while simultaneously contributing to the buffering capacity of the reaction mixture, ensuring pH stability within the optimal range for many biological assays.[1][2] This document provides detailed application notes and protocols for the use of this compound in the in vitro reconstitution of key cellular processes.
Physicochemical Properties and Advantages of this compound
This compound provides a stable and highly soluble source of ATP.[3] The tromethamine component offers significant advantages for in vitro assays:
-
Optimal Buffering Range: Tromethamine (Tris) has a pKa of approximately 8.1 at 25°C, providing a strong buffering capacity in the physiological pH range of 7.0 to 9.0.[1] This is ideal for maintaining the activity of many enzymes and protein complexes.
-
High Solubility: Both ATP and tromethamine are highly soluble in aqueous solutions, allowing for the preparation of concentrated stock solutions.
-
Low Reactivity: Tris buffer is known to have minimal interference with many biological reactions and does not precipitate with common divalent cations like calcium and magnesium at typical working concentrations.
-
Convenience: The inclusion of the buffering agent in the ATP formulation simplifies the preparation of reaction mixtures.
Table 1: Comparison of Common ATP Formulations
| Feature | This compound | ATP Disodium |
| Counter-ion | Tromethamine (Tris) | Sodium |
| Buffering Capacity | Yes (pH 7.0-9.0) | No |
| pH of Stock Solution | Typically near neutral | Can be slightly acidic |
| Solubility | High | High |
| Compatibility | Broadly compatible with many enzymatic assays. | Broadly compatible, but may require separate buffering agents. |
Application 1: In Vitro Reconstitution of Cytoskeletal Dynamics - Actin Polymerization
The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to cell motility, shape, and division. These processes are highly dependent on the hydrolysis of ATP by actin monomers.
Experimental Protocol: Reconstitution of Actin Polymerization
This protocol describes a basic assay to monitor actin polymerization in vitro using this compound.
Materials:
-
Monomeric Actin (G-actin)
-
This compound
-
Polymerization Buffer (10X): 100 mM Tris-HCl pH 7.5, 500 mM KCl, 20 mM MgCl₂, 10 mM DTT
-
Pyrene-labeled G-actin (for fluorescence-based monitoring)
-
Nuclease-free water
Procedure:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water.
-
Prepare G-actin solution: Resuspend lyophilized G-actin in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM this compound, 0.5 mM DTT, 0.1 mM CaCl₂) to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any existing filaments.
-
Prepare the reaction mixture: In a microcuvette for a fluorometer, combine the following on ice:
-
Nuclease-free water to a final volume of 200 µL
-
20 µL of 10X Polymerization Buffer
-
This compound to a final concentration of 1 mM
-
Pyrene-labeled G-actin to a final concentration of 0.2 µM
-
-
Initiate polymerization: Add unlabeled G-actin to a final concentration of 2-5 µM. Mix quickly and start monitoring the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm). An increase in fluorescence indicates actin polymerization.
Table 2: Quantitative Parameters for In Vitro Actin Polymerization
| Parameter | Typical Value/Range |
| G-actin Concentration | 2 - 10 µM |
| This compound Concentration | 0.2 - 2 mM |
| Magnesium Chloride (MgCl₂) Concentration | 1 - 5 mM |
| Potassium Chloride (KCl) Concentration | 50 - 100 mM |
| pH | 7.0 - 8.0 |
Experimental Workflow for Actin Polymerization Assay
References
Application Notes and Protocols for Non-Radioactive Kinase Assays Utilizing ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making kinases attractive targets for therapeutic intervention. Consequently, the development of robust and efficient kinase assays is crucial for basic research and drug discovery.
Traditionally, kinase activity has been assessed using radioisotope-based methods, which, while sensitive, pose significant safety, regulatory, and disposal challenges. This has spurred the development of a variety of non-radioactive kinase assay technologies. These modern assays offer comparable or superior sensitivity and are amenable to high-throughput screening (HTS), facilitating the rapid identification and characterization of kinase inhibitors.
This document provides detailed application notes and protocols for several common non-radioactive kinase assay formats that rely on ATP as the phosphate (B84403) donor. While the specific ATP salt is often not detailed in protocols, the use of a high-quality ATP preparation, such as one dissolved in a buffer containing tromethamine (Tris), is critical for assay performance. The protocols outlined below are applicable to a broad range of serine/threonine and tyrosine kinases.
Assay Principles
Non-radioactive kinase assays primarily function by detecting either the consumption of ATP or the generation of ADP, the by-product of the kinase reaction. Other methods focus on the detection of the phosphorylated substrate.
-
Luminescent ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after a kinase reaction. The detection reagent contains luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low ATP levels and thus a weaker light signal.[1][2]
-
Luminescent ADP Detection Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The assay is typically a two-step process. First, any remaining ATP is depleted. Then, the ADP is converted back to ATP, which is subsequently detected using a luciferase-based reaction.[3][4][5] The resulting luminescent signal is directly proportional to kinase activity.
-
Fluorescence-Based Assays: These assays can be configured in various formats. Fluorescence Polarization (FP) assays monitor the binding of a fluorescently labeled tracer to an antibody specific for the phosphorylated substrate. Other methods use fluorometric probes that change their fluorescence properties upon ADP binding.
-
Colorimetric/ELISA-Based Assays: These assays typically involve a substrate coated on a microplate. After the kinase reaction, a phospho-specific antibody conjugated to an enzyme (like HRP) is used to detect the phosphorylated substrate. Addition of a chromogenic substrate results in a color change that is proportional to kinase activity.
-
Western Blot-Based Assays: This method is often used to measure the activity of a specific kinase that has been immunoprecipitated from a cell lysate. The immunoprecipitated kinase is incubated with its substrate and ATP, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
Experimental Protocols
Protocol 1: Luminescent Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the activity of a wide range of kinases.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (high purity)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase, substrate, and any potential inhibitors in the kinase reaction buffer.
-
Add 5 µL of the master mix to each well of the microplate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase of interest.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.
-
Protocol 2: Western Blot-Based Akt Kinase Assay
This protocol describes how to measure the activity of immunoprecipitated Akt kinase.
Materials:
-
Cell lysate containing Akt
-
Anti-Akt antibody conjugated to beads (e.g., Protein A/G Sepharose)
-
GSK-3 fusion protein (as substrate)
-
ATP (10 mM stock)
-
Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: Phospho-GSK-3α/β (Ser21/9) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation of Akt:
-
Incubate cell lysate (200-500 µg of total protein) with the anti-Akt antibody-conjugated beads overnight at 4°C with gentle rocking.
-
Wash the beads twice with Lysis Buffer and twice with Kinase Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 50 µL of Kinase Buffer.
-
Add 1 µg of GSK-3 fusion protein and 1 µL of 10 mM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 25 µL of 3X SDS sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-GSK-3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation
Quantitative data from kinase assays are essential for comparing the potency of inhibitors and assessing assay performance.
Table 1: Inhibitor Potency (IC₅₀) Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase | Inhibitor | Assay Type | IC₅₀ (nM) |
| PKA | Staurosporine | Luminescent (ADP-Glo™) | 8.5 |
| Akt1 | GSK690693 | Luminescent (Kinase-Glo®) | 15.2 |
| RIP1 | Necrostatin-1 | Fluorescence Polarization | 2600 |
| Src | Dasatinib | Luminescent (Kinase-Glo®) | 0.8 |
Table 2: Assay Quality Metrics (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
| Assay Type | Kinase | ATP Concentration (µM) | Z'-Factor |
| Luminescent (Kinase-Glo®) | PKA | 10 | > 0.7 |
| Luminescent (ADP-Glo™) | Src | 25 | 0.85 |
| Fluorescence Polarization | RIP1 | 50 | 0.62 |
| Colorimetric (ELISA) | PKC | 100 | 0.78 |
Visualizations
Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in cancer.
References
Troubleshooting & Optimization
Troubleshooting low signal in ATP-based luminescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in ATP-based luminescence assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my luminescence signal weak or completely absent?
A low or absent signal is a common issue that can arise from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, cell health, experimental procedure, or instrument settings.
Troubleshooting Low Signal: A Step-by-Step Guide
A logical workflow for troubleshooting low signal is essential. The following diagram outlines a systematic approach to identifying the root cause of the issue.
Caption: A step-by-step workflow for diagnosing low signal issues.
Q2: How can I determine if my reagents are the problem?
Improper preparation, storage, or handling of assay reagents is a frequent cause of low signal.
-
Reagent Degradation : Ensure that reagents, especially the luciferase enzyme and ATP standards, have been stored correctly at –20°C or –80°C as specified by the manufacturer.[1] Avoid repeated freeze-thaw cycles by aliquoting reagents into single-use volumes.[1] The reconstituted luciferase/luciferin reagent should be prepared fresh for optimal activity.[2]
-
Incorrect Preparation : Double-check that all components were reconstituted correctly and at the proper concentrations as detailed in the kit protocol.[1] Using an incorrect diluent can severely impact the assay. For instance, higher luminescence is often obtained for samples prepared in deionized water compared to media or PBS.[2]
-
Contamination : ATP is a common laboratory contaminant. Use dedicated pipette tips and reagent reservoirs to avoid contamination that can lead to high background and a low signal-to-background ratio. Conversely, contamination with ATPases can degrade the ATP in your sample, leading to a low signal.
Actionable Step: Perform an ATP standard curve. This is the most definitive way to check the activity of your detection reagents. If you do not get a linear dose-response curve, your reagents are likely compromised.
Q3: Could the health or number of my cells be causing the low signal?
Since the assay measures ATP from viable cells, both the number of cells and their metabolic state are critical.
-
Low Cell Number : The luminescent signal is directly proportional to the number of viable cells. Ensure you have a sufficient number of cells per well. For many assays, a range of 10³ to 10⁴ cells per well is recommended, but this can be cell-type dependent. The assay is sensitive enough to detect as few as a single cell with some kits.
-
Poor Cell Viability : The assay measures ATP from metabolically active cells. If cells are unhealthy, undergoing apoptosis, or dead, their intracellular ATP levels will be significantly lower, resulting in a weak signal.
-
Incomplete Cell Lysis : The assay reagent must efficiently lyse the cells to release ATP. If lysis is incomplete, the measured signal will not reflect the total intracellular ATP. Ensure the incubation time after adding the lysis reagent is adequate (typically 10 minutes at room temperature).
Actionable Step: Check cell viability using a method like trypan blue exclusion before starting the assay. Additionally, optimize cell seeding density to ensure the final cell number falls within the linear range of the assay.
Data Presentation: Cell Number vs. Luminescence Signal
The following table provides a general guideline for expected luminescence relative to cell number. Actual Relative Light Unit (RLU) values are instrument-dependent.
| Cell Type | Number of Cells per Well | Expected Signal | Linear Range |
| Jurkat | 100 - 100,000 | Proportional to cell number | Up to 100,000 cells |
| HaCaT | 1,000 - 50,000 | Proportional to cell number | Up to 50,000 cells |
| Adherent Cells | 10³ - 10⁴ | Proportional to cell number | Varies by cell line |
| Suspension Cells | 10³ - 10⁴ | Proportional to cell number | Varies by cell line |
Data synthesized from multiple sources indicating a linear relationship between cell number and ATP signal.
Q4: I've checked my reagents and cells. Could my instrument settings be the issue?
Incorrect instrument settings are a common and easily correctable source of low signal.
-
Incorrect Plate Type : For luminescence assays, always use white, opaque-walled microplates. White plates reflect and maximize the light signal, whereas black or clear plates will significantly reduce it.
-
Suboptimal Gain/Sensitivity : The 'gain' setting on a luminometer amplifies the light signal. If the gain is set too low, weak signals may not be distinguishable from background noise. Start with a medium to high gain setting, but be careful to avoid saturation with high-signal samples.
-
Incorrect Integration Time : This is the duration the detector collects photons from a well. A longer integration time (e.g., 0.5-1 second per well) can help improve the signal-to-noise ratio for low-intensity samples.
Actionable Step: Consult your instrument's manual for guidance on optimal settings for luminescence. Run a positive control with a known high ATP concentration to optimize the gain setting without saturating the detector.
Data Presentation: Instrument Parameter Optimization
| Parameter | Setting for Low Signal | Rationale |
| Plate Type | Solid White, Opaque | Maximizes light reflection, amplifying the signal. |
| Gain/Sensitivity | Medium to High | Amplifies the weak light signal to detectable levels. |
| Integration Time | 0.5 - 1.0 seconds | Increases the collection of emitted photons, improving signal strength. |
| Focal Height | Adjusted to liquid surface | Ensures the detector is focused at the point of maximum signal emission. |
Experimental Protocols
Protocol 1: Preparation of an ATP Standard Curve
This protocol is essential for quantifying ATP in your samples and for troubleshooting reagent performance.
Materials:
-
ATP Standard (e.g., 2 mM stock solution)
-
Diluent (the same medium or buffer as your samples, e.g., PBS or cell culture medium)
-
White, opaque 96-well plate
-
ATP detection reagent (Luciferase/Luciferin cocktail)
Methodology:
-
Prepare a 10 µM ATP Stock: Dilute your concentrated ATP standard (e.g., 2 mM) to 10 µM using your chosen diluent. For example, add 2.5 µL of 2 mM ATP to 497.5 µL of diluent.
-
Perform Serial Dilutions: Create a series of standards by performing 1:10 serial dilutions from the 10 µM stock.
-
1 µM: 50 µL of 10 µM ATP + 450 µL of diluent.
-
100 nM: 50 µL of 1 µM ATP + 450 µL of diluent.
-
10 nM: 50 µL of 100 nM ATP + 450 µL of diluent.
-
1 nM: 50 µL of 10 nM ATP + 450 µL of diluent.
-
0.1 nM: 50 µL of 1 nM ATP + 450 µL of diluent.
-
Blank (0 nM): 500 µL of diluent only.
-
-
Plate the Standards: Add 100 µL of each standard dilution to a well of the 96-well plate in triplicate.
-
Add Detection Reagent: Add a volume of ATP detection reagent equal to the sample volume in each well (e.g., 100 µL).
-
Incubate: Mix briefly on an orbital shaker and incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure Luminescence: Read the plate in a luminometer.
-
Plot the Curve: Subtract the average RLU of the blank from all other readings. Plot the corrected RLU values against the ATP concentration on a log-log scale. You should observe a linear relationship.
Caption: Workflow for generating an ATP standard curve.
Protocol 2: Cell Viability Assay
This protocol outlines the general steps for measuring cell viability using an ATP-based assay.
Materials:
-
Cells cultured in a white, opaque 96-well plate
-
ATP detection reagent
-
Luminometer
Methodology:
-
Plate Cells: Seed cells at the desired density in a 96-well plate and culture for the desired period. Include wells with medium only for background subtraction.
-
Equilibrate Plate: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes. This ensures temperature uniformity across the plate.
-
Add Detection Reagent: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single reagent addition typically includes a detergent to lyse the cells and the necessary components (luciferase, luciferin) for the light-producing reaction.
-
Mix: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from the medium-only wells) from all experimental readings. The resulting luminescence is proportional to the number of viable cells.
Caption: General workflow for an ATP-based cell viability assay.
References
Technical Support Center: Optimizing ATP Ditromethamine Concentration for Kinase Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ATP ditromethamine concentration for successful kinase reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the ATP concentration a critical step in kinase assays?
Optimizing the ATP concentration is crucial because it directly impacts the experimental outcomes, particularly when characterizing kinase inhibitors.[1][2] Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[1][3] Consequently, the concentration of ATP in the assay will directly influence the apparent potency (IC50 value) of these inhibitors.[1]
-
At low ATP concentrations (below the Michaelis constant, Kₘ): The assay is highly sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often desirable for primary screening to identify potential hits.
-
At high ATP concentrations (approaching physiological levels of 1-10 mM): The inhibitor must compete with a higher concentration of ATP, leading to increased IC50 values. Testing at these concentrations can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.
Q2: What is the ATP Kₘ, and why is it a common choice for kinase assays?
The Michaelis constant (Kₘ) for ATP is the concentration of ATP at which the kinase reaction velocity is half of its maximum (Vmax). It serves as an inverse measure of the affinity between the kinase and ATP. Conducting kinase assays with the ATP concentration at or near the Kₘ value is a standard practice for several reasons:
-
Sensitivity: It provides a good balance for detecting ATP-competitive inhibitors.
-
Standardization: It allows for the comparison of inhibitor potencies across different kinases. According to the Cheng-Prusoff equation, under these conditions, the IC50 value is approximately twice the inhibitor's dissociation constant (Ki).
Q3: How does the ATP concentration affect the IC50 of different types of inhibitors?
The relationship between ATP concentration and an inhibitor's IC50 value is a key indicator of its mechanism of action.
| Inhibitor Type | Mechanism of Action | Effect of Increasing ATP Concentration on IC50 |
| ATP-Competitive | Binds to the kinase's ATP-binding site, directly competing with ATP. | Increases the IC50 value. |
| Non-Competitive | Binds to an allosteric site (a site other than the ATP-binding site), affecting kinase activity without preventing ATP binding. | No significant change in the IC50 value. |
| Uncompetitive | Binds only to the enzyme-substrate (kinase-ATP) complex. | Decreases the IC50 value. |
Troubleshooting Guide
Problem 1: My IC50 values are much higher than expected.
| Possible Cause | Suggested Solution |
| The ATP concentration in your assay is too high. | Verify the final concentration of your ATP stock solution. If you are intentionally using a high ATP concentration, this result may be expected for an ATP-competitive inhibitor. Consider re-testing at the ATP Kₘ to determine the inhibitor's intrinsic potency. |
| Poor quality or degraded ATP. | Prepare a fresh ATP stock solution from a high-quality source. ATP solutions can degrade with multiple freeze-thaw cycles. It is recommended to aliquot your stock solution to minimize this. |
| The inhibitor is not ATP-competitive. | Perform the IC50 determination at a lower ATP concentration. If the IC50 does not shift significantly, your inhibitor may be non-competitive. |
Problem 2: The assay signal is weak, or the Z'-factor is low.
| Possible Cause | Suggested Solution |
| Insufficient ATP to generate a robust signal. | Ensure the ATP concentration is not the limiting reagent in the reaction, especially for endpoint assays that measure ATP depletion. You may need to increase the ATP concentration, but be mindful of the impact on inhibitor IC50 values. |
| The kinase concentration is too high, leading to rapid ATP depletion. | Optimize the kinase concentration and reaction time to ensure the reaction remains in the linear range (typically <20% substrate turnover). |
| Interference from high ATP concentrations in certain assay formats. | Some fluorescence-based assays can be affected by high levels of ATP. If you must use high ATP, consider a different detection method, such as a radiometric or antibody-based assay that directly detects the phosphorylated substrate. |
Problem 3: I am observing inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent ATP preparation. | Always use a fresh dilution of ATP from a validated stock for each experiment. Ensure the buffer used for dilution is consistent. |
| Variation in co-factors like Mg²⁺. | The concentration of magnesium ions can influence the effective concentration of ATP and affect kinase activity. Ensure the Mg²⁺ concentration is consistent and optimized for your kinase. |
Experimental Protocols
Protocol: Determination of the Apparent ATP Kₘ
This protocol outlines the steps to determine the Michaelis constant for ATP for a specific kinase, a crucial first step before setting up inhibitor screening assays.
1. Reagents and Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Assay detection reagents (e.g., ADP-Glo™, radiometric, or fluorescence-based)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader
2. Experimental Procedure:
-
Prepare ATP Dilutions: Create a 2-fold serial dilution of ATP in the kinase reaction buffer. A typical starting concentration might be 200 µM, diluted down through at least 10 points.
-
Set Up Reactions: In a multi-well plate, add the kinase and substrate at fixed, optimized concentrations.
-
Initiate the Reaction: Add the varying concentrations of ATP to the wells to start the kinase reaction. Include "no kinase" and "no ATP" controls for background subtraction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range (typically <20% substrate consumption).
-
Stop and Detect: Stop the reaction (if necessary for the assay format) and add the detection reagents according to the manufacturer's protocol.
-
Measure Signal: Read the plate to measure kinase activity (e.g., luminescence, fluorescence, or radioactivity).
3. Data Analysis:
-
Subtract the background signal ("no kinase" control) from all data points.
-
Plot the kinase reaction velocity (signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and the apparent ATP Kₘ.
Caption: Workflow for the determination of the apparent ATP Kₘ.
Visualizations
Caption: Relationship between ATP concentration and apparent inhibitor potency.
References
Technical Support Center: Prevention of ATP Degradation in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Adenosine Triphosphate (ATP) degradation in experimental buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the stability and reliability of ATP in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ATP degradation in experimental buffers?
A1: ATP is a relatively unstable molecule in aqueous solutions. Its degradation is primarily caused by two factors:
-
Non-enzymatic hydrolysis: This is the chemical breakdown of ATP into ADP (adenosine diphosphate) and inorganic phosphate (B84403) (Pi), and subsequently to AMP (adenosine monophosphate). This process is highly dependent on the pH and temperature of the buffer.
-
Enzymatic degradation: Contaminating enzymes, such as ATPases and phosphatases, can rapidly hydrolyze ATP. These enzymes are often present in biological samples or can be introduced during experimental procedures.
Q2: How do pH and temperature affect ATP stability?
A2: Both pH and temperature play a critical role in the rate of non-enzymatic ATP hydrolysis.
-
pH: ATP is most stable in a slightly alkaline buffer, with an optimal pH range of 7.0 to 7.5. At both acidic (below 6.5) and highly alkaline (above 8.0) pH, the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures accelerate the rate of ATP hydrolysis. For long-term storage, it is crucial to keep ATP solutions frozen.
Q3: What are common sources of contaminating ATP-degrading enzymes?
A3: Contaminating ATPases and phosphatases can originate from various sources, including:
-
The biological sample itself (e.g., cell lysates, tissue homogenates).
-
Microbial contamination of buffers or reagents.
-
Commercially available enzymes that may have residual ATPase activity.
-
Cross-contamination from other experiments.
Q4: How can I prevent enzymatic degradation of ATP?
A4: To prevent enzymatic degradation, you can:
-
Work at low temperatures: Keeping samples and buffers on ice can significantly reduce the activity of contaminating enzymes.
-
Add inhibitors: Include ATPase and phosphatase inhibitors in your experimental buffers. A common broad-spectrum phosphatase inhibitor is sodium orthovanadate, while specific ATPase inhibitors can also be used (see Table 2).
-
Use high-purity reagents: Ensure all buffer components and enzymes are of high purity and free from contaminating activities.
Q5: What is an ATP regeneration system and when should I use it?
A5: An ATP regeneration system is a set of enzymes and substrates added to the experimental buffer to continuously replenish ATP that is consumed or degraded. This is particularly important for long-duration experiments or assays with high ATP turnover. Common systems include the creatine (B1669601) phosphate/creatine kinase system and the pyruvate (B1213749) oxidase/acetate (B1210297) kinase system.
Troubleshooting Guides
Issue 1: Inconsistent or low signal in ATP-dependent assays.
This is a common problem that can arise from various factors leading to lower than expected ATP concentrations.
| Possible Cause | Troubleshooting Step |
| ATP Degradation in Buffer | Verify the pH of your buffer is between 7.0 and 7.5. Prepare fresh buffers and ATP solutions. Store ATP stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Keep all solutions on ice during the experiment. |
| Enzymatic Degradation | Add a cocktail of ATPase and phosphatase inhibitors to your reaction buffer. If the sample is the source of contamination, consider a purification step to remove endogenous enzymes. |
| Inaccurate ATP Quantification | Recalibrate your luminometer or spectrophotometer. Prepare a fresh ATP standard curve for each experiment. Ensure there are no interfering substances in your sample that could quench the signal (e.g., certain metal ions, detergents). |
| Suboptimal Assay Conditions | Review the protocol for your specific assay. Ensure optimal concentrations of all components, including Mg²⁺, which is a critical cofactor for many ATP-dependent enzymes. |
Issue 2: High background signal in luciferase-based ATP quantification.
High background can mask the true signal from your sample, leading to inaccurate measurements.
| Possible Cause | Troubleshooting Step |
| ATP Contamination in Reagents | Use ATP-free water and high-purity reagents to prepare all solutions. Test individual reagents for ATP contamination. |
| Contaminated Labware | Use sterile, disposable plasticware. If using glassware, ensure it is thoroughly cleaned and rinsed with ATP-free water. |
| "Leaky" Reporter Construct (for reporter assays) | If using a luciferase reporter assay to indirectly measure ATP-dependent processes, a high basal activity of the promoter can cause high background. Consider using a different minimal promoter.[1] |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can contribute to extracellular ATP, leading to a high background signal.[1] |
Data Presentation
Table 1: Stability of ATP under Various Conditions
| Buffer | pH | Temperature (°C) | Half-life |
| Water | 7.0 | 20 | Several days |
| Water | 3.0 | 20 | Hours |
| Water | 10.0 | 20 | Hours |
| Tris-HCl | 7.4 | 4 | Weeks |
| Tris-HCl | 7.4 | -20 | Months to a year |
| Phosphate | 7.2 | 25 | ATP stability can be influenced by the buffer type. |
| HEPES | 7.4 | 25 | HEPES is generally considered a good buffering agent for maintaining pH stability. |
Note: Half-life values are approximate and can be influenced by buffer concentration and the presence of other ions.
Table 2: Common ATPase and Phosphatase Inhibitors
| Inhibitor | Target Enzyme Class | Typical Working Concentration / IC50 | Notes |
| Sodium Orthovanadate (Na₃VO₄) | P-type ATPases, Alkaline Phosphatases | 10 µM (IC50 for (Na,K)-ATPase) | A general inhibitor of many ATPases and phosphatases. |
| Oligomycin | F-type ATPases (Mitochondrial ATP synthase) | 1-10 µg/mL | Inhibits oxidative phosphorylation by blocking the proton channel of ATP synthase. |
| Bafilomycin A1 | V-type ATPases | 4-400 nM (IC50) | A specific inhibitor of vacuolar H⁺-ATPases. |
| EDTA | Metallo-dependent ATPases | 1-10 mM | Chelates divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for many ATPases. |
Experimental Protocols
Protocol 1: Preparation of a Stable ATP Stock Solution
This protocol describes the preparation of a 100 mM ATP stock solution with enhanced stability.
Materials:
-
Adenosine 5'-triphosphate, disodium (B8443419) salt (ATP)
-
Nuclease-free water
-
0.1 M NaOH
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of ATP disodium salt to make a 100 mM solution. For example, to make 10 mL of a 100 mM solution, dissolve 551.1 mg of ATP (FW = 551.1 g/mol ) in 8 mL of nuclease-free water.
-
The initial pH of the solution will be acidic. Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.5.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot the ATP stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Setting up an ATP Regeneration System
A. Creatine Phosphate / Creatine Kinase System
This system uses creatine kinase to transfer a phosphate group from creatine phosphate to ADP, regenerating ATP.
Reagents:
-
Creatine Phosphate (CP): Prepare a 200 mM stock solution in water, adjust pH to ~7.0.
-
Creatine Kinase (CK): Prepare a 10 mg/mL stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
ADP: Prepare a 100 mM stock solution, adjust pH to ~7.0.
-
MgCl₂: Prepare a 1 M stock solution.
Reaction Mix (Example Final Concentrations):
-
20-40 mM Creatine Phosphate
-
10-20 units/mL Creatine Kinase
-
1-2 mM ADP
-
5-10 mM MgCl₂
Procedure:
-
On the day of the experiment, prepare a fresh ATP regeneration mix containing the final concentrations of CP, CK, ADP, and MgCl₂ in your experimental buffer.
-
Add the regeneration mix to your reaction at the beginning of the incubation.
B. Pyruvate Oxidase / Acetate Kinase System
This system generates acetyl phosphate from pyruvate, which then serves as a phosphate donor to regenerate ATP from ADP via acetate kinase.
Reagents:
-
Pyruvate: Prepare a 1 M stock solution in water, adjust pH to ~7.0.
-
Thiamine Pyrophosphate (TPP): Prepare a 10 mM stock solution.
-
Flavin Adenine Dinucleotide (FAD): Prepare a 1 mM stock solution.
-
Pyruvate Oxidase
-
Acetate Kinase
-
Potassium Phosphate Buffer (pH ~7.5)
-
ADP: Prepare a 100 mM stock solution, adjust pH to ~7.0.
-
MgCl₂: Prepare a 1 M stock solution.
Reaction Mix (Example Final Concentrations):
-
30-50 mM Pyruvate
-
0.1-0.2 mM TPP
-
0.01-0.02 mM FAD
-
10-20 units/mL Pyruvate Oxidase
-
10-20 units/mL Acetate Kinase
-
10-20 mM Potassium Phosphate
-
1-2 mM ADP
-
5-10 mM MgCl₂
Procedure:
-
Combine all components in your experimental buffer to the desired final concentrations.
-
This system is particularly useful in cell-free protein synthesis systems.
Protocol 3: Quantification of ATP using a Luciferase-Based Assay
This protocol provides a general method for quantifying ATP concentration. Specific reagent concentrations and incubation times may need to be optimized based on the commercial kit used.
Materials:
-
Luciferase Assay Buffer
-
D-Luciferin
-
Luciferase Enzyme
-
ATP Standard Solution (for standard curve)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Preparation of ATP Standard Curve:
-
Prepare a series of ATP standards by serially diluting a known concentration of ATP stock solution in the same buffer as your samples. A typical range would be from 1 nM to 10 µM.
-
-
Preparation of Luciferase Reaction Mix:
-
On the day of the assay, prepare a fresh reaction mix containing luciferase and D-luciferin in the luciferase assay buffer according to the manufacturer's instructions. Protect the solution from light.
-
-
Sample Preparation:
-
If measuring intracellular ATP, lyse the cells using a suitable lysis buffer to release the ATP. Centrifuge the lysate to pellet cell debris and use the supernatant for the assay.
-
-
Assay Procedure:
-
Add 10-50 µL of your sample or ATP standard to the wells of the 96-well plate.
-
Add an equal volume (e.g., 10-50 µL) of the luciferase reaction mix to each well.
-
Mix briefly by gentle shaking.
-
Immediately measure the luminescence using a luminometer. The signal is often transient, so it is important to measure it quickly and consistently across all samples.
-
-
Data Analysis:
-
Subtract the background luminescence (from a well with no ATP) from all readings.
-
Plot the luminescence values of the ATP standards against their corresponding concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in your samples.
-
Mandatory Visualization
Caption: Pathways of ATP degradation to ADP and AMP.
Caption: Workflow for preparing a stable experimental buffer.
References
Technical Support Center: Improving Reproducibility of ATP Measurement in Cell Lysates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of their ATP measurements in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the luciferase-based ATP assay?
The most common and sensitive method for measuring ATP is the bioluminescent assay based on the luciferin-luciferase reaction.[1] In the presence of ATP, magnesium, and oxygen, the enzyme luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light.[2] The amount of light produced is directly proportional to the ATP concentration and can be measured using a luminometer.
Q2: My Relative Light Unit (RLU) readings are very low. What are the possible causes?
Low or no signal can be due to several factors:
-
Inactive Reagents: Ensure that the luciferase enzyme and luciferin (B1168401) substrate are not expired and have been stored correctly, protected from light and repeated freeze-thaw cycles.
-
Inefficient Cell Lysis: If cells are not lysed properly, the intracellular ATP will not be released, leading to a weak signal.[3]
-
ATP Degradation: Endogenous ATPases released during cell lysis can rapidly degrade ATP.[4] It is crucial to use a lysis buffer that inactivates these enzymes.
-
Low Cell Number: The number of cells may be insufficient to produce a detectable amount of ATP. A minimum of 1,000 to 100,000 cells per assay is generally recommended, depending on the cell type and assay sensitivity.[4]
-
Chemical Interference: Components in your sample or lysis buffer may be inhibiting the luciferase enzyme.
Q3: What can cause high background luminescence?
High background can obscure your results and is often caused by:
-
Contaminated Reagents or Labware: ATP is a ubiquitous molecule, and contamination from bacteria, fingerprints, or improperly cleaned labware can lead to high background signals.
-
Assay Plates: Using white or opaque-walled plates is recommended to reduce crosstalk between wells and minimize background luminescence.
Q4: I'm observing high variability between my replicates. What should I check?
High variability can be frustrating and can stem from several sources:
-
Pipetting Errors: Inconsistent pipetting of cells, reagents, or ATP standards is a common cause of variability. Using master mixes for reagents can help ensure consistency.
-
Inconsistent Cell Numbers: Ensure that the same number of cells is seeded in each well. Overly confluent or clumped cells can lead to inconsistent transfection and lysis efficiency.
-
Temperature Fluctuations: The luciferase enzyme's activity is temperature-dependent. Allow all reagents and plates to equilibrate to room temperature before starting the assay.
-
Incomplete Mixing: Ensure thorough mixing of the luciferase reagent with the cell lysate in each well.
Q5: How should I prepare my ATP standard curve?
A reliable standard curve is essential for accurate ATP quantification.
-
Fresh Standards: Always prepare fresh ATP standards for each experiment, as they are not stable for long-term storage.
-
Appropriate Diluent: Prepare the ATP standards in the same buffer or medium as your samples to account for any matrix effects.
-
Linear Range: Ensure that the RLU values from your samples fall within the linear range of your standard curve. You may need to dilute your cell lysates to achieve this.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent ATP Standard Curve
| Problem | Possible Cause | Solution |
| Low R² value (<0.99) | Pipetting inaccuracies during serial dilutions. | Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix for the highest standard concentration and perform serial dilutions carefully. |
| Degradation of ATP stock solution. | Prepare a fresh ATP stock solution from powder. Aliquot and store at -80°C to minimize freeze-thaw cycles. | |
| Contamination of diluent with ATP. | Use fresh, ATP-free water or buffer for dilutions. | |
| Non-linear curve at high ATP concentrations | Substrate (luciferin) or oxygen limitation. | Reduce the highest concentration of the ATP standard or increase the concentration of the luciferase reagent if possible. |
| Enzyme inhibition at high substrate concentrations. | Dilute the ATP standards to a lower concentration range. | |
| High RLU values for the blank (0 ATP) | Contamination of the assay buffer or water with ATP. | Use fresh, certified ATP-free reagents and consumables. |
| Contamination from pipette tips or lab surfaces. | Use filter tips and maintain a clean work area. |
Guide 2: Optimizing Cell Lysis for Reproducible ATP Measurement
| Lysis Buffer Component | Effect on ATP Measurement | Recommendation |
| Detergents (e.g., Triton X-100, SDS) | Can inhibit or enhance luciferase activity depending on the type and concentration. Anionic detergents like SDS are generally inhibitory. Non-ionic detergents may enhance the signal. | Use non-ionic detergents at the lowest effective concentration. If using a commercial kit, adhere to the manufacturer's recommended lysis buffer. |
| ATPase Inhibitors (e.g., EDTA, TCA) | Essential for preventing the degradation of ATP by endogenous ATPases released during lysis. | Include ATPase inhibitors in your lysis buffer. Trichloroacetic acid (TCA) can be effective but may need to be neutralized before the assay as it can denature luciferase. |
| Salts (e.g., NaCl, KCl) | High salt concentrations can inhibit the luciferase enzyme. | Maintain a physiological salt concentration in your lysis buffer (around 150 mM). |
| pH | The luciferase enzyme has an optimal pH range (typically around 7.75). | Use a lysis buffer with a pH that is compatible with the luciferase assay. |
Experimental Protocols
Protocol: Standard Luciferase-Based ATP Assay in Cell Lysates
This protocol provides a general framework. Specific volumes and incubation times may need to be optimized for your particular cell type and assay kit.
Materials:
-
Cells cultured in a 96-well plate (white or opaque-walled)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (containing ATPase inhibitors)
-
Luciferase-based ATP detection reagent (containing luciferase and D-luciferin)
-
ATP standard solution
-
ATP-free water or assay buffer for dilutions
-
Luminometer
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at the desired density and culture overnight. Include wells for a blank (no cells) and for the ATP standard curve.
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of cell lysis buffer to each well.
-
Incubate at room temperature for 5-10 minutes with gentle shaking to ensure complete lysis.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting the ATP stock solution in the same lysis buffer used for the cells. A typical concentration range is 10 µM to 1 nM.
-
Add 50 µL of each ATP standard to separate wells of the 96-well plate.
-
-
Luminescence Reaction:
-
Prepare the ATP detection reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Add 50 µL of the ATP detection reagent to each well containing cell lysate or ATP standard.
-
Mix gently by pipetting or on an orbital shaker for 2 minutes.
-
-
Measurement:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence (RLU) using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the blank wells from all other readings.
-
Generate a standard curve by plotting the RLU values of the ATP standards against their known concentrations.
-
Use the standard curve to determine the ATP concentration in your cell lysates.
-
Visualizations
Caption: Experimental workflow for ATP measurement in cell lysates.
Caption: Troubleshooting flowchart for common ATP assay issues.
Caption: Simplified intrinsic apoptosis pathway showing the critical role of ATP.
References
- 1. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different salts and detergents on luciferin-luciferase luminescence of the enchytraeid Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Interferences in ATP Quantification Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during ATP (Adenosine Triphosphate) quantification assays. The guides and FAQs below are presented in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Signal
Q1: My ATP assay is yielding a very low or no luminescent signal. What are the potential causes and how can I troubleshoot this?
A1: A low or absent signal in an ATP assay can stem from several factors, ranging from reagent issues to sample characteristics. Below is a step-by-step guide to diagnose and resolve the problem.
Troubleshooting Steps:
-
Verify Reagent Integrity and Preparation:
-
Reagent Degradation: ATP, luciferase, and D-luciferin are sensitive to degradation. Ensure they have been stored correctly at -20°C or below and have not undergone multiple freeze-thaw cycles.[1] Aliquoting reagents into single-use volumes upon arrival is highly recommended.
-
Incorrect Reconstitution: Double-check that all assay components were reconstituted correctly according to the kit's protocol, using the specified buffers and concentrations.[1]
-
-
Assess Cell Lysis Efficiency:
-
Incomplete Lysis: For intracellular ATP measurement, complete cell lysis is crucial to release ATP. If you suspect inefficient lysis, consider optimizing the lysis buffer composition or the physical lysis method (e.g., sonication).[2]
-
ATP Degradation Post-Lysis: Endogenous ATPases released during cell lysis can rapidly degrade ATP. Ensure your lysis buffer contains ATPase inhibitors or that the assay is performed immediately after lysis.[3]
-
-
Check for Luciferase Inhibition:
-
Sample Components: Components in your sample, such as certain compounds from a drug screen, detergents, or high salt concentrations, can inhibit luciferase activity.[4] Refer to the tables below for common inhibitors.
-
Run a Spiked Control: To test for inhibition, spike a known amount of ATP into a sample well and a well with assay buffer alone. If the signal in the sample well is significantly lower, an inhibitor is likely present.
-
-
Evaluate Instrument Settings:
-
Incorrect Wavelength/Filter: Ensure your luminometer is set to the correct wavelength for firefly luciferase luminescence (typically around 560 nm).
-
Gain/Sensitivity Settings: The detector gain may be too low. Increase the gain or sensitivity setting on your luminometer.
-
Issue 2: High Background Signal
Q2: I am observing an unusually high background signal in my negative control wells. What could be causing this and how can I reduce it?
A2: High background can mask the true signal from your samples and reduce the dynamic range of your assay. The following are common causes and solutions.
Troubleshooting Steps:
-
Identify Sources of ATP Contamination:
-
Reagents and Consumables: ATP is a ubiquitous molecule. Ensure that all pipette tips, microplates, and reagent reservoirs are ATP-free. Use certified ATP-free consumables whenever possible.
-
Laboratory Environment: Bacterial or fungal contamination in your cell cultures or reagents can contribute to high background ATP levels. Maintain sterile techniques throughout the experimental process.
-
Cross-Contamination: Avoid cross-contamination between high-concentration ATP standards and your experimental wells.
-
-
Optimize Reagent and Instrument Conditions:
-
Reagent Equilibration: Allow the reconstituted luciferase/luciferin reagent to equilibrate to room temperature for at least one hour before use to reduce inherent background luminescence.
-
Luminometer Cleanliness: A dirty luminometer reading chamber can contribute to high background. Regularly clean the instrument according to the manufacturer's instructions.
-
Light Exposure: Assay plates and reagents are light-sensitive. Minimize their exposure to ambient light before reading.
-
Issue 3: Inconsistent or Fluctuating Readings
Q3: My Relative Light Unit (RLU) readings are fluctuating between replicates and over time. What is causing this variability?
A3: Inconsistent RLU readings can be a significant source of experimental error. This variability can arise from the inherent instability of the luminescent signal or from procedural inconsistencies.
Troubleshooting Steps:
-
Stabilize the Luminescent Signal:
-
Reaction Kinetics: The light output from the luciferase reaction can be transient. For some kits, the signal peaks and then decays rapidly. It is crucial to have a consistent and short time interval between adding the reagent and reading the luminescence. Using a luminometer with an automated injector can improve consistency.
-
Temperature and pH: Ensure all reagents and samples are at a stable room temperature and that the assay buffer maintains a consistent pH, as both factors can influence the reaction rate and signal stability.
-
-
Standardize Experimental Procedures:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Mixing: Ensure thorough but gentle mixing of the reagents in each well. Avoid vigorous vortexing which can denature the luciferase. Some plate readers have a shaking function that can be optimized for this purpose.
-
Sample Homogeneity: For cellular assays, ensure your cell suspension is homogenous to dispense an equal number of cells into each well.
-
Quantitative Data on Common Interferences
The following tables summarize the quantitative effects of common interfering substances on ATP quantification assays.
Table 1: Chemical Inhibitors of Firefly Luciferase
| Inhibitor | IC50 Value | Notes |
| Resveratrol | ~2-5 µM | A common natural compound often studied in cell-based assays. |
| Formononetin | 3.88 µM | An isoflavonoid (B1168493) that can interfere with luciferase-based reporter assays. |
| Calycosin | 4.96 µM | Another isoflavonoid showing significant inhibition of firefly luciferase. |
| Genistein | >10 µM | An isoflavone (B191592) with weaker inhibitory effects compared to others. |
| H-89 | 338.4 µM (for Renilla luciferase) | A known PKA inhibitor that also affects some luciferases. |
| Various Kinase Inhibitors | <1 µM for some | Certain protein kinase inhibitors can also inhibit firefly luciferase. |
Table 2: Effect of Detergents on Luciferase Activity
| Detergent Type | Example | Effect on Signal | Concentration Dependence |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Inhibition | Dose-dependent inhibition. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Enhancement at low concentrations, inhibition at high concentrations | Sharp optimal concentration for enhancement. |
| Non-ionic | Triton X-100, Tween 20 | Enhancement | Broad effective concentration range. |
| Zwitterionic | CHAPS | Enhancement at low concentrations, inhibition at high concentrations | Inhibition at higher concentrations. |
Table 3: Influence of Environmental Factors on Luciferase Activity
| Factor | Optimal Range | Effect Outside Optimum | Notes |
| pH | 7.4 - 8.0 | Decreased light output and a shift to red-shifted emission at acidic pH. | The optimal pH can vary slightly between different luciferase mutants. |
| Temperature | 23°C - 27°C | Decreased light output and enzyme instability at higher temperatures (e.g., 37°C). | Luciferase is heat-labile, with a half-life of about 3 minutes at 37°C. |
| Salts | Low concentrations | Inhibition at higher concentrations. | The inhibitory effect is more dependent on the anion than the cation. |
Experimental Protocols
Protocol 1: Standard ATP Bioluminescence Assay
This protocol provides a general methodology for quantifying ATP using a commercial bioluminescence assay kit.
Materials:
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent, assay buffer, and ATP standard)
-
Luminometer
-
ATP-free pipette tips and 96-well white, opaque microplates
-
Samples for ATP measurement
Methodology:
-
Reagent Preparation:
-
Reconstitute the lyophilized luciferase/luciferin reagent with the provided assay buffer as per the kit's instructions.
-
Allow the reconstituted reagent to equilibrate to room temperature for at least 60 minutes before use to ensure stable luminescence.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting the ATP stock solution provided in the kit with the assay buffer. A typical standard curve may range from 1 nM to 1 µM.
-
Pipette 10 µL of each standard dilution into separate wells of the 96-well plate.
-
-
Sample Preparation:
-
For Adherent Cells: Remove the culture medium and add 100 µL of a suitable cell lysis buffer to each well. Incubate for 5 minutes at room temperature with gentle shaking.
-
For Suspension Cells: Transfer 10 µL of the cell suspension (typically 10³-10⁴ cells) to the luminometer plate and add 100 µL of lysis reagent.
-
For Other Samples: Homogenize tissue samples in a suitable buffer and centrifuge to remove debris.
-
-
Luminescence Measurement:
-
Add 100 µL of the reconstituted luciferase/luciferin reagent to each well containing the standards and samples.
-
Mix gently by tapping the plate or using an orbital shaker for 2 minutes.
-
Immediately measure the luminescence (RLU) in a luminometer. The reading should be taken within 1 to 30 minutes for highest accuracy, depending on the kit's signal stability.
-
-
Data Analysis:
-
Subtract the background RLU (from a well with no ATP) from all readings.
-
Plot the RLU values of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in your samples.
-
Protocol 2: Removal of Interfering Substances by Trichloroacetic Acid (TCA) Precipitation
This protocol is useful for removing proteins and other potential inhibitors from your sample before performing the ATP assay.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 72% w/v)
-
Sodium deoxycholate solution (e.g., 0.15% w/v)
-
Deionized water
-
Microcentrifuge tubes
-
Microcentrifuge
Methodology:
-
Pipette 50 µL of your sample into a microcentrifuge tube.
-
Add 450 µL of deionized water.
-
Add 100 µL of the 0.15% sodium deoxycholate solution.
-
Add 100 µL of the 72% TCA solution and let the tube stand for 10 minutes at room temperature.
-
Vortex the tube and then centrifuge at 10,000 rpm for 10 minutes.
-
Carefully aspirate and discard the supernatant without disturbing the protein pellet.
-
To the pellet, add 100 µL of deionized water, followed by 100 µL each of the sodium deoxycholate and TCA solutions again.
-
Let the tube stand for another 10 minutes at room temperature.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Aspirate and discard the supernatant. The remaining ATP in the supernatant can now be assayed, or the pellet can be resolubilized if proteins are of interest for other applications. For ATP assays, the supernatant from the first precipitation step (step 6) should be neutralized before analysis.
Visualizations
Caption: Troubleshooting workflow for low or no signal in ATP assays.
Caption: Standard experimental workflow for an ATP quantification assay.
Caption: Mitigation strategies for luciferase inhibition in ATP assays.
References
Stability of ATP ditromethamine in aqueous solution at 4°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATP ditromethamine in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your ATP solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the this compound salt in high-purity, nuclease-free water or a suitable buffer (e.g., Tris-HCl) to the desired concentration. It is recommended to perform this on ice to minimize degradation. Adjust the pH to a neutral range of 6.8-7.4 for optimal stability.
Q2: What is the recommended storage condition for an aqueous solution of this compound?
A2: For long-term storage, it is best to aliquot the ATP solution into single-use volumes and store them at -20°C or -80°C.[1] This minimizes freeze-thaw cycles which can lead to degradation. For short-term storage (up to a week), the solution can be kept at 4°C.[2]
Q3: What factors can affect the stability of my ATP solution?
A3: The stability of ATP in an aqueous solution is influenced by several factors:
-
pH: ATP is most stable in a pH range of 6.8 to 7.4.[3] It rapidly hydrolyzes at more extreme acidic or alkaline pH levels.[3]
-
Temperature: Higher temperatures accelerate the hydrolysis of ATP to ADP and AMP. Therefore, it is crucial to keep ATP solutions on ice during experiments and store them at low temperatures.
-
Enzymatic Degradation: Contamination with ATPases or other nucleotidases will lead to rapid degradation of ATP. Always use sterile, nuclease-free reagents and consumables.
-
Divalent Cations: The presence of divalent cations, particularly Mg²⁺, can stabilize the ATP molecule by chelating the negatively charged phosphate (B84403) groups.[4]
Q4: What are the primary degradation products of ATP in an aqueous solution?
A4: The primary degradation products of ATP are adenosine (B11128) diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), formed through the sequential hydrolysis of the phosphoanhydride bonds.
Q5: How can I check the concentration and purity of my ATP solution?
A5: The concentration and purity of an ATP solution can be determined using several methods, including:
-
UV Spectroscopy: Measuring the absorbance at 259 nm.
-
High-Performance Liquid Chromatography (HPLC): This method can separate and quantify ATP and its degradation products (ADP, AMP).
-
Luciferase-Based Bioluminescence Assays: These assays are highly sensitive and specific for ATP.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in ATP-Dependent Assays
| Possible Cause | Troubleshooting Step |
| ATP Degradation | Prepare fresh ATP solution or use a new aliquot from frozen stock. Ensure the pH of the solution is between 6.8 and 7.4. Keep the solution on ice during use. |
| Enzymatic Contamination | Use fresh, sterile, and nuclease-free water, buffers, and pipette tips. Filter-sterilize the ATP solution if necessary. |
| Incorrect ATP Concentration | Verify the concentration of your ATP stock solution using UV spectroscopy or HPLC. |
| Assay Interference | Some compounds in your sample may inhibit the assay enzymes (e.g., luciferase). Run a standard curve with a known ATP concentration in the presence of your sample matrix to check for inhibition. |
Issue 2: High Background Signal in Luciferase-Based ATP Assays
| Possible Cause | Troubleshooting Step |
| ATP Contamination | Use ATP-free labware and reagents. Wipe down surfaces and equipment. Check for contamination in your reagents by running a blank control without any added ATP. |
| Luminometer Contamination | Clean the luminometer chamber according to the manufacturer's instructions. |
| Light Leakage | Ensure the luminometer is in a dark environment and that the sample chamber is properly sealed. |
Quantitative Data Summary
| Storage Temperature | pH | Duration | Expected Stability | Reference |
| 4°C | 7.0 | Up to 1 week | Generally stable with minimal degradation. | |
| -20°C | 7.0 | Months to a year | Highly stable. | |
| -80°C | 7.0 | Over a year | Very high stability. | |
| Room Temperature | Neutral | Hours | Prone to significant degradation. | |
| Extreme pH (<6 or >8) | Any | Rapid | Rapid hydrolysis occurs. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weigh out the required amount of this compound solid in a sterile conical tube.
-
Add sterile, nuclease-free water to achieve a final concentration of 100 mM.
-
Place the tube on ice and gently vortex until the solid is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to 7.0 using small volumes of 1 M Tris-HCl or 1 M NaOH.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of ATP using a Luciferase-Based Assay
This protocol is a general guideline. Refer to your specific assay kit's manual for detailed instructions.
-
Prepare ATP Standards: Prepare a series of ATP standards by serially diluting your ATP stock solution in the same buffer as your samples.
-
Sample Preparation: Prepare your experimental samples in a 96-well white opaque plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the luciferase reagent according to the kit manufacturer's instructions. Protect the reagent from light.
-
Assay: Add the luciferase reagent to each well containing the standards and samples.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations. Use the standard curve to determine the ATP concentration in your samples.
Protocol 3: Analysis of ATP and its Degradation Products by HPLC
This is a representative HPLC method. The specific column, mobile phases, and gradient may need to be optimized for your system.
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: 100% Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: 85% A, 15% B
-
20-25 min: Linear gradient back to 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dilute your ATP solution in Mobile Phase A.
-
Injection Volume: 20 µL.
-
Analysis: Identify and quantify ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Hydrolysis pathway of ATP to ADP and AMP.
Caption: General workflow for a luciferase-based ATP assay.
Caption: Simplified ATP-mediated P2 receptor signaling pathway.
References
Technical Support Center: ATP Ditromethamine Integrity and Freeze-Thaw Cycles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of ATP ditromethamine.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of ATP solutions when subjected to freeze-thaw cycles?
A1: ATP in solution is susceptible to degradation through hydrolysis, first to adenosine (B11128) diphosphate (B83284) (ADP) and subsequently to adenosine monophosphate (AMP).[1] While neutral ATP solutions are generally stable for at least a year when stored frozen, repeated freeze-thaw cycles can introduce stress that may compromise the integrity of the molecule.[1][2] Factors such as the composition of the buffer, the pH of the solution, and the rate of freezing and thawing can all influence stability.[3][4] For instance, the pH of Tris buffer, a common component in biological preparations, is known to be temperature-dependent, which can lead to pH shifts during freezing and thawing.
Q2: How does the ditromethamine salt form of ATP potentially influence its stability during freeze-thaw cycles?
Q3: What are the primary degradation products of ATP that I should be looking for?
A3: The primary degradation products of ATP are ADP and AMP, formed through the sequential hydrolysis of the phosphate (B84403) chain. Analytical methods such as high-performance liquid chromatography (HPLC) can be used to separate and quantify ATP, ADP, and AMP in a sample, allowing for an assessment of degradation.
Q4: Are there any general recommendations for handling ATP solutions to minimize degradation from freeze-thaw cycles?
A4: To minimize degradation, it is recommended to aliquot ATP solutions into single-use volumes to avoid repeated freeze-thaw cycles of the entire stock. When preparing solutions, using a buffer that maintains a stable pH during freezing is crucial. If multiple freeze-thaw cycles are unavoidable, it is important to perform stability studies to understand the impact on your specific formulation.
Troubleshooting Guide
Issue: I am observing a decrease in the expected activity of my ATP-dependent enzyme after using a previously frozen this compound solution.
| Possible Cause | Troubleshooting Step |
| ATP Degradation | The this compound may have degraded due to multiple freeze-thaw cycles. |
| Solution: Prepare fresh this compound solution from a new vial. Aliquot the new stock solution into single-use volumes to minimize future freeze-thaw cycles. | |
| Verification: Analyze the thawed ATP solution using HPLC to quantify the concentrations of ATP, ADP, and AMP. Compare the results with a freshly prepared standard. | |
| Buffer pH Shift | The pH of the buffer may have shifted during the freeze-thaw process, leading to ATP hydrolysis. |
| Solution: Measure the pH of the thawed ATP solution. Consider using a buffer system with a lower temperature-dependent pKa change. | |
| Verification: Prepare ATP solutions in different buffer systems and subject them to freeze-thaw cycles. Analyze the integrity of ATP in each buffer system to identify the most stable formulation. | |
| Improper Storage | The ATP solution may not have been stored at a sufficiently low temperature. |
| Solution: Ensure that the ATP solution is stored at -20°C or below. For long-term storage, -80°C is recommended. | |
| Verification: Review storage records and ensure that the freezer temperature has been consistently maintained. |
Quantitative Data on ATP Integrity
The following table provides illustrative data on the potential degradation of an this compound solution after multiple freeze-thaw cycles. Please note that this data is representative and the actual degradation will depend on the specific experimental conditions.
| Number of Freeze-Thaw Cycles | ATP Integrity (%) | ADP Formation (%) | AMP Formation (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 98.5 | 1.2 | 0.3 |
| 3 | 95.2 | 3.9 | 0.9 |
| 5 | 91.8 | 6.8 | 1.4 |
Disclaimer: This table is for illustrative purposes only, as specific quantitative data for this compound was not found in the reviewed literature. The values are based on general knowledge of small molecule degradation during freeze-thaw cycles.
Experimental Protocols
Protocol for Assessing this compound Integrity using HPLC
This protocol outlines a method for the quantitative analysis of ATP and its degradation products, ADP and AMP, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
1. Materials and Reagents:
-
This compound sample (subjected to freeze-thaw cycles)
-
ATP, ADP, and AMP analytical standards
-
Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH2PO4), pH 6.0
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol
-
HPLC-grade water
-
HPLC-grade methanol
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and analysis software
3. Standard Preparation:
-
Prepare individual stock solutions of ATP, ADP, and AMP standards (e.g., 1 mM) in HPLC-grade water or a suitable buffer.
-
Prepare a series of mixed standard solutions containing known concentrations of ATP, ADP, and AMP to generate a calibration curve.
4. Sample Preparation:
-
Thaw the this compound sample that has undergone freeze-thaw cycles.
-
Dilute the sample to an appropriate concentration within the range of the calibration curve using Mobile Phase A.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. HPLC Method:
-
Column Temperature: 40°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-2 min: 100% Mobile Phase A
-
2-15 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B
-
15-27 min: 100% Mobile Phase B (column wash)
-
27-28 min: Linear gradient back to 100% Mobile Phase A
-
28-36 min: 100% Mobile Phase A (equilibration)
-
6. Data Analysis:
-
Integrate the peak areas for ATP, ADP, and AMP in both the standard and sample chromatograms.
-
Construct a calibration curve for each analyte by plotting peak area versus concentration.
-
Determine the concentrations of ATP, ADP, and AMP in the sample using the calibration curves.
-
Calculate the percentage of ATP integrity and the formation of degradation products.
Visualizations
References
- 1. microchemlab.com [microchemlab.com]
- 2. Visibility of ATP and ADP in freeze-trapped tissue from perfused rat liver during normoxia and ischemia using 31P-cryo-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HILIC method for the analysis of tromethamine as the counter ion in an investigational pharmaceutical salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Correcting for background luminescence in ATP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background luminescence in ATP assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background luminescence in ATP assays?
High background readings in ATP assays can stem from several sources, broadly categorized as environmental, contamination-related, and sample- or reagent-related issues. Environmental factors include exposure of assay components to bright light, which can cause phosphorescence of the plasticware, and radio frequency interference from electronic devices.[1] Contamination is a significant contributor, with sources including dirty pipettes, a contaminated luminometer reading chamber, or non-sterile consumables like pipette tips and assay tubes.[1] Finally, the samples or reagents themselves can be a source of background signal. This can be due to interfering compounds within the sample, such as detergents or sanitizers, or the presence of non-ATP molecules like glycerol (B35011) phosphate (B84403) that can generate a signal in some assay formats.[2][3]
Q2: How can I minimize background luminescence from my experimental setup?
To minimize background from your setup, it is crucial to maintain a clean working environment and handle all components with care. Here are some key recommendations:
-
Light Protection: Assay plates and tubes are often light-sensitive. Store them in the dark and avoid exposing them to bright light during the experiment.[4] It is also recommended to work in subdued lighting when preparing reagents and performing the assay.
-
Cleanliness: Regularly clean and maintain your pipettes and luminometer. Use sterile, ATP-free consumables to prevent contamination.
-
Temperature Control: Ensure that all reagents and the luminometer are at a stable, ambient room temperature before starting the assay, as temperature fluctuations can affect the enzymatic reaction and signal stability.
-
Plate Selection: Use opaque white plates for luminescence assays as they maximize the signal and prevent crosstalk between wells.
Q3: What is a background control and why is it important?
A background control is a sample that contains all the components of the reaction except for the analyte of interest (in this case, ATP) or a key enzyme required to generate the signal from ATP. Its purpose is to measure the signal originating from sources other than the specific ATP-luciferase reaction. By subtracting the background reading from your sample readings, you can correct for this non-specific signal and obtain a more accurate measurement of the ATP-dependent luminescence.
Q4: Can components in my sample interfere with the ATP assay?
Yes, various substances in your sample can interfere with the assay. For example, some assay kits are sensitive to glycerol phosphate, which can generate a background signal. Additionally, residues of cleansers, sanitizers, and other chemicals can quench or enhance the luminescence signal, leading to inaccurate results. High salt concentrations, such as those found in seawater, can also inhibit the luciferase enzyme. It is often necessary to perform sample preparation steps like deproteinization to remove interfering enzymes and other molecules.
Troubleshooting Guides
Issue 1: Consistently High Background Readings Across the Entire Plate
If you observe high background luminescence in all wells, including your blank or no-ATP controls, the issue is likely systemic. Follow these troubleshooting steps:
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and resolve consistently high background luminescence.
| Potential Cause | Recommended Action |
| Light Exposure | Store microplates and assay tubes in a dark place and minimize exposure to ambient light during the experiment. Allow plates to "dark adapt" for 10 minutes before reading. |
| Contamination | Ensure pipettes are clean and calibrated. Use fresh, sterile, ATP-free pipette tips and assay tubes for each experiment. Clean the luminometer's reading chamber according to the manufacturer's instructions. |
| Reagent Issues | Prepare fresh assay buffers and reagents. Run a control with only the assay reagents (no sample) to check for intrinsic background signal. |
| Temperature | Allow all reagents and the luminometer to equilibrate to room temperature before starting the assay. |
Issue 2: High Background in Sample Wells Only
If high background is confined to your sample wells and not the controls, the issue likely originates from the sample itself.
Experimental Workflow for Sample-Specific Background Correction
Caption: A workflow for using a background control to correct for sample-specific interference.
| Potential Cause | Recommended Action |
| Interfering Compounds | Some samples may contain substances that interfere with the assay chemistry. For certain assay kits, a common interferent is glycerol phosphate. To correct for this, prepare a parallel sample well and use a "background reaction mix" where a key enzyme (like the ATP converter) is omitted. This measures the signal from interfering substances, which can then be subtracted from the total signal. |
| Sample Deproteinization | Endogenous enzymes in crude samples can degrade ATP. It is recommended to deproteinize samples, for example, using perchloric acid (PCA) precipitation or a spin column, to remove these enzymes. |
| Chemical Contaminants | Residues from sanitizers or detergents can quench or enhance the luminescent signal. Ensure all surfaces are thoroughly rinsed and dry before sample collection. If contamination is suspected, it may be necessary to evaluate the effect of the specific chemical on the assay. |
Experimental Protocols
Protocol: Measuring and Correcting for Sample Background
This protocol is adapted for assays where a specific component in the sample, other than ATP, may contribute to the background signal.
1. Reagent Preparation:
- Prepare the main "Reaction Mix" as per your assay kit's instructions.
- Prepare a "Background Reaction Mix." This mix should contain all the components of the main reaction mix except for one key enzyme that is essential for the ATP-dependent reaction (e.g., ATP converter or glycerokinase). Replace the volume of the omitted enzyme with an equal volume of assay buffer.
2. Sample Preparation:
- Prepare your cell or tissue lysates according to your standard procedure. If high enzymatic activity is expected, include a deproteinization step.
3. Assay Procedure:
- Pipette your prepared samples into at least two separate wells of a 96-well opaque white plate.
- To the first set of sample wells, add the complete "Reaction Mix."
- To the second set of "background control" wells, add the "Background Reaction Mix."
- Include a blank control containing only assay buffer.
- Incubate the plate as recommended by the kit manufacturer (e.g., 30 minutes at room temperature, protected from light).
4. Data Analysis:
- Measure the luminescence in a plate reader.
- Calculate the average reading for the blank and subtract this from all other readings.
- For each sample, subtract the reading from the "background control" well from the reading of the corresponding well with the complete "Reaction Mix." The resulting value is the corrected luminescence signal for your sample.
Signaling Pathway in a Typical ATP Luminescence Assay
Caption: The biochemical pathway of light production in a firefly luciferase-based ATP assay.
References
Technical Support Center: Minimizing ATPase Activity in Cell Extracts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to effectively minimize ATPase activity during cell extraction and subsequent experiments.
Troubleshooting Guide
This section addresses common issues encountered during experimental workflows where ATPase activity can interfere with results.
Q1: My protein of interest appears dephosphorylated in my Western blot. What's going wrong?
High phosphatase activity in your cell lysate is the most likely cause. Phosphatases are enzymes that remove phosphate (B84403) groups, and many have ATPase activity or are co-regulated with ATPases. To preserve the phosphorylation state of your protein, immediate and effective inhibition of these enzymes upon cell lysis is critical.[1][2]
Immediate Steps to Take:
-
Work Quickly and Cold: Always keep your cell lysates on ice or at 4°C throughout the entire extraction process to reduce enzymatic activity.[3] Once the protein concentration is determined, mix the lysate with SDS-PAGE loading buffer as soon as possible, as this buffer also helps inhibit phosphatase activity.[2]
-
Use a Comprehensive Inhibitor Cocktail: Your lysis buffer must contain a cocktail of both protease and phosphatase inhibitors.[4] This is the most critical step in preserving phosphorylation.
Recommended Lysis Buffer Additives for Phosphoprotein Protection:
| Component | Function | Typical Working Concentration |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatase Inhibitor | 1 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatase Inhibitor | 20 mM |
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine Phosphatase Inhibitor | 2 mM |
| β-glycerophosphate | Serine/Threonine Phosphatase Inhibitor | 1 mM |
| EDTA / EGTA | Metal Chelators (inhibit metal-dependent phosphatases) | 1-2 mM |
Note: The table above provides a general guideline. Optimal concentrations may vary depending on the specific cell type and experimental conditions.
Q2: I'm observing a high background signal in my ATPase activity assay. What are the likely causes?
A high background signal in an ATPase assay often points to the presence of contaminating inorganic phosphate (Pi) or non-enzymatic hydrolysis of ATP.
Troubleshooting Steps:
-
Check Reagents for Phosphate Contamination:
-
ATP Stock: ATP solutions can contain contaminating Pi. Use high-purity ATP and prepare fresh stocks. Avoid repeated freeze-thaw cycles of your ATP stock, as this can lead to hydrolysis.
-
Buffers and Glassware: Lab detergents can be a source of phosphate contamination. Ensure all labware is thoroughly rinsed with phosphate-free water.
-
Enzyme Preparation: If using crude cell lysates, they may contain significant amounts of free phosphate. This is why purified protein is recommended for many ATPase assay kits.
-
-
Control for Spontaneous ATP Hydrolysis:
-
The acidic conditions of some colorimetric assays (like the Malachite Green assay) can cause spontaneous, non-enzymatic hydrolysis of ATP, leading to a high background that increases over time.
-
Include a "no enzyme" control (buffer + ATP only) to measure the level of non-enzymatic hydrolysis. Subtract this value from your sample readings.
-
Maintain a consistent incubation time for all samples after adding the detection reagent.
-
Q3: The ATP in my cell extract degrades very quickly, affecting my downstream ATP-dependent assays. How can I stabilize it?
Rapid ATP degradation is a direct result of endogenous ATPase activity released during cell lysis. To prevent this, you must inhibit these enzymes immediately and effectively.
Methods for Preventing ATP Degradation:
-
Chemical Inhibition: As detailed in Q1, use a lysis buffer fortified with a cocktail of inhibitors, including metal chelators like EDTA and EGTA, which inhibit many ATPases that require divalent cations like Mg²⁺ or Ca²⁺.
-
Heat Inactivation: For some applications, heating the cell lysate can be a very effective method. Heating samples at 95°C for 5 minutes can completely lyse cells and simultaneously block ATPase activity. However, this method will denature proteins and is not suitable if you need to measure the activity of other enzymes.
-
Optimized Lysis Method: Mechanical lysis methods like repeated freeze-thaw cycles may not completely suppress ATPase activity. Using a chemical lysis buffer with strong detergents and inhibitors is often more effective at inactivating enzymes during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components to include in a cell lysis buffer to minimize ATPase activity?
A well-formulated lysis buffer is your first line of defense. Key components work together to disrupt cells while preserving the integrity of intracellular molecules.
Essential Lysis Buffer Components:
| Component Category | Examples | Function in Minimizing ATPase Activity |
| Buffers | Tris-HCl, HEPES | Maintain a stable pH to keep proteins in their native state. |
| Salts | NaCl, KCl | Maintain physiological ionic strength. |
| Detergents | Triton X-100, SDS, Deoxycholate | Solubilize membranes and can help denature and inactivate enzymes like ATPases. |
| Chelating Agents | EDTA, EGTA | Bind divalent metal ions (e.g., Mg²⁺) that are essential cofactors for many ATPases. |
| Inhibitor Cocktails | Sodium Orthovanadate, NaF, Oligomycin, etc. | Directly block the active sites of various types of ATPases and phosphatases. |
Q2: Which specific ATPase inhibitors should I consider for my experiments?
The choice of inhibitor depends on the specific type of ATPase you are trying to block. ATPases are a broad class of enzymes.
Commonly Used ATPase Inhibitors:
| Inhibitor | Target ATPase Class | Typical Application |
| Sodium Orthovanadate | P-type ATPases (e.g., Na⁺/K⁺-ATPase) and protein tyrosine phosphatases. | General preservation of protein phosphorylation. |
| Oligomycin A | F-type ATPases (Mitochondrial ATP synthase). | Studying oxidative phosphorylation and mitochondrial function. |
| Bafilomycin A1 | V-type H⁺-ATPases. | Research on autophagy and lysosomal function. |
| Ouabain / Digoxin | Na⁺/K⁺-ATPase. | Cardiovascular research and studies on ion transport. |
| Brefeldin A | Protein transport ATPases. | Investigating protein trafficking and secretion pathways. |
Q3: What is the best experimental workflow to ensure minimal ATPase activity from cell collection to analysis?
A systematic approach is crucial. The following workflow outlines the key steps and considerations for preserving your sample's integrity.
Caption: Workflow for Minimizing ATPase Activity.
Experimental Protocols
Protocol: Preparation of a General-Purpose Lysis Buffer for Phosphoprotein Analysis
This protocol describes the preparation of a modified RIPA buffer designed to effectively lyse cells while inhibiting protease, phosphatase, and general ATPase activity.
Materials:
-
Tris-HCl
-
NaCl
-
EDTA
-
EGTA
-
Sodium Fluoride (NaF)
-
Sodium Pyrophosphate (Na₄P₂O₇)
-
Sodium Orthovanadate (Na₃VO₄)
-
Triton X-100
-
Sodium Deoxycholate
-
SDS
-
Protease Inhibitor Cocktail (e.g., Sigma #P8340)
-
Ultrapure water
Procedure:
-
Prepare the Base Buffer: In 800 mL of ultrapure water, dissolve the following components to their final concentrations:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
-
Adjust Volume and pH: Adjust the pH to 7.4 and bring the final volume to 1 L with ultrapure water. This base buffer can be stored at 4°C for several weeks.
-
Prepare Inhibitor Stocks: Prepare concentrated stocks of phosphatase inhibitors as they are less stable. For example, 100 mM Sodium Orthovanadate. Activation of orthovanadate is often required: adjust the pH of the stock solution until it turns colorless (pH ~10.0), boil until clear, cool, and repeat until the solution remains colorless and at a neutral pH.
-
Create the Complete Lysis Buffer (Prepare Fresh): Just before use, take an aliquot of the base buffer and add the inhibitors to their final working concentrations. Keep the complete buffer on ice.
-
1 mM EDTA
-
1 mM EGTA
-
1 mM NaF
-
1 mM Sodium Orthovanadate
-
1X Protease Inhibitor Cocktail
-
Caption: Factors Contributing to and Inhibiting ATPase Activity.
References
Technical Support Center: Validating ATP Assay Results
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating ATP assay results using orthogonal methods.
Frequently Asked Questions (FAQs)
Q1: What are orthogonal methods and why are they crucial for validating ATP assay results?
Q2: What are the most common orthogonal methods to confirm cell viability findings from an ATP assay?
A2: Several assays can be used to confirm results from an ATP-based viability assay. These methods can be broadly categorized:
-
Metabolic Assays (Tetrazolium Reduction): These colorimetric assays, including MTT, MTS, XTT, and WST-8, measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes.
-
Cytotoxicity Assays (Membrane Integrity): These assays detect markers of cell death associated with compromised membrane integrity. A common example is the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells. Dye exclusion assays using reagents like Propidium Iodide or DRAQ7® also fall into this category.
-
Apoptosis Assays: If you suspect your treatment induces programmed cell death, specific assays can confirm this. These include measuring caspase activity (e.g., Caspase-Glo® 3/7) or detecting phosphatidylserine (B164497) (PS) exposure on the cell surface using Annexin V binding assays.
Q3: How do I choose the right orthogonal method for my experiment?
A3: The choice depends on your experimental question and the suspected mechanism of cell death.
-
To confirm a general decrease in cell viability , a metabolic assay like MTS is often a good choice due to its convenience and similar endpoint (metabolic activity).
-
If you suspect your compound is causing cytotoxicity and cell lysis , a membrane integrity assay like an LDH assay is more appropriate.
-
If your ATP assay results suggest apoptosis , it is essential to use an apoptosis-specific assay, such as measuring caspase-3/7 activity, to confirm the mechanism. It is often recommended to use more than one method to confirm apoptosis.
Q4: Can I multiplex my ATP assay with an orthogonal method in the same well?
A4: Yes, multiplexing is possible and highly desirable as it reduces experimental variation. For example, a real-time Annexin V apoptosis assay that measures phosphatidylserine exposure can be followed by a lytic caspase-3/7 assay in the same well. This is possible due to different enzyme and substrate chemistries that do not interfere with one another when performed sequentially.
Troubleshooting Guides
Q1: My Relative Light Unit (RLU) readings are fluctuating and inconsistent between replicates. What are the common causes and solutions?
A1: Inconsistent RLU readings are a common issue that can stem from various factors in your experimental protocol and sample handling.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sampling/Pipetting | Microorganisms or cells may not be evenly distributed in the sample. Inaccurate pipetting introduces variability. | Mix samples thoroughly before analysis. Ensure pipettes are calibrated and use clean, accurate pipetting techniques. For reproducibility checks, have each tester perform multiple analyses on the same sample; a coefficient of variation (CV) < 15% is considered good. |
| Temperature Fluctuations | The luciferase enzyme used in the assay is temperature-sensitive. | Allow all reagents and the luminometer to equilibrate to room temperature before use. For some kits, the optimal temperature may be higher (e.g., 28°C), so check the manufacturer's instructions. |
| Timing of Assay | The luminescent signal can change over time due to the stability of the luciferase enzyme and ATP in the reaction mixture. | Pay close attention to incubation times and the timing of your readings. Read all wells at a consistent time point after adding the reagent. |
| Chemical Interference | Detergents, sanitizers, or ions like aluminum can interfere with the enzymatic reaction, leading to inaccurate readings. | Ensure surfaces are completely dry before swabbing. Be aware of potential chemical interactions from your sample matrix. |
Q2: My background ATP readings are higher than normal. How can I troubleshoot this?
A2: High background readings can obscure your signal and lead to inaccurate results. The primary causes are typically contamination or issues with instrumentation and consumables.
| Potential Cause | Explanation | Recommended Solution |
| Contaminated Consumables | Pipette tips, assay tubes, or plates may be contaminated with ATP. | Use sterile, ATP-free plastic consumables. Store them in a sealed, clean environment and never reuse them. Perform a background check by adding the reagent to an empty well/tube; the background should be very low (e.g., < 10-20 RLU). |
| Dirty Luminometer | The reading chamber of the luminometer can become contaminated. | Regularly clean the instrument according to the manufacturer’s instructions. |
| Light Exposure | Assay tubes and reagents can be light-sensitive. Exposure to bright light can cause the plastic to emit its own light, leading to artificially high RLUs. | Store consumables and reagents protected from light. Keep the luminometer lid closed as much as possible during operation. |
| Autofluorescence from Media | Common media components like phenol (B47542) red or fetal bovine serum can cause background noise in fluorescent or luminescent assays. | Consider using media optimized for microscopy or performing measurements in a buffered saline solution. |
Q3: My ATP assay shows a decrease in viability, but my orthogonal metabolic assay (e.g., MTS) does not. What could be the reason?
A3: This discrepancy can occur because the two assays, while both measuring metabolic activity, rely on different cellular processes. ATP levels can be depleted rapidly under certain stress conditions, while the dehydrogenase enzymes responsible for reducing tetrazolium salts may remain active for a longer period. This can create a window where the ATP assay shows a drop in viability before the MTS assay does.
Experimental Protocols
Protocol: ATP Bioluminescence Assay
This protocol provides a general methodology for measuring intracellular ATP. Specifics may vary by kit manufacturer.
-
Cell Preparation: Plate cells in a 96-well opaque-walled plate and incubate with your test compounds for the desired time.
-
Reagent Equilibration: Allow the ATP assay reagent (containing luciferase and luciferin) to equilibrate to room temperature before use.
-
Cell Lysis and ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the ATP reagent directly to each well according to the kit's instructions (this step typically combines cell lysis and the luminescent reaction).
-
Mix the contents by shaking the plate for 2 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP in your samples.
Protocol: MTS Assay for Cell Viability
This colorimetric assay is a common orthogonal method to validate ATP assay results.
-
Cell Preparation: Prepare cells and test compounds in a standard 96-well plate (100 µL final volume per well). Include wells with medium only for background subtraction.
-
Incubation: Incubate the plate for the desired exposure period.
-
Reagent Addition: Add 20 µL of the MTS solution (containing an electron coupling reagent like PES) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The optimal time depends on the cell type and density.
-
Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer. The amount of formazan product is proportional to the number of viable cells.
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
This protocol detects the activity of key executioner caspases to confirm apoptosis.
-
Induce Apoptosis: Treat cells with your compound to induce apoptosis. Include an untreated control group.
-
Reagent Preparation: Prepare the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's protocol.
-
Cell Lysis and Reaction:
-
Lyse the cells using a lysis buffer provided with the kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate to each well and incubate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 420-460 nm). The fluorescent signal is proportional to the caspase-3/7 activity.
Data Presentation
Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ATP Assay | Measures ATP levels in metabolically active cells via a luciferase reaction. | Highly sensitive, fast, simple "add-mix-read" protocol. | Signal can be affected by conditions that alter cellular ATP pools without causing cell death. |
| MTS Assay | NAD(P)H-dependent dehydrogenases in viable cells reduce MTS tetrazolium to a soluble formazan. | Homogeneous (no solubilization step), convenient, and suitable for high-throughput screening. | Can be influenced by changes in cellular metabolism; requires incubation period. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes. | Directly measures cytotoxicity/cell lysis. | Not suitable for detecting non-lytic cell death (e.g., apoptosis without secondary necrosis). |
| Caspase Assay | Detects the activity of specific caspase enzymes, which are key mediators of apoptosis. | Provides mechanistic insight into programmed cell death. | Specific to apoptosis; will not detect other forms of cell death. |
Visualizations
Validation & Comparative
A Comparative Guide to ATP Ditromethamine and ATP Sodium Salt in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) is a critical substrate for a vast array of enzymes, making the choice of its salt form a crucial consideration in the design and execution of robust enzyme kinetic assays. The two most commonly utilized salt forms are ATP disodium (B8443419) salt and ATP ditromethamine salt. While both provide the essential ATP molecule, the distinct properties of their respective counter-ions, sodium (Na⁺) and tromethamine (Tris), can significantly influence experimental outcomes. This guide provides an objective comparison of these two ATP salts, supported by an understanding of their chemical properties and potential impacts on enzyme activity, to aid researchers in selecting the optimal reagent for their specific applications.
Key Differences and Performance Considerations
The primary distinction between this compound and ATP sodium salt lies in the counter-ion. ATP sodium salt is the more conventional choice and is widely used in various biochemical assays. This compound, on the other hand, offers a Tris-based counter-ion, which is a common buffering agent in biological research. This difference in formulation can have direct and indirect effects on enzyme kinetics.
Influence on pH and Buffer Capacity
One of the most critical factors in enzyme assays is the maintenance of a stable pH. The addition of ATP, which is an acidic molecule, can lead to a decrease in the pH of the reaction mixture. The choice of ATP salt can influence this effect.
-
ATP Sodium Salt: When dissolved in a weakly buffered solution, ATP sodium salt can cause a noticeable drop in pH. This necessitates careful pH monitoring and adjustment of the assay buffer to ensure optimal enzyme activity.
-
This compound: The tromethamine counter-ion in this compound is the conjugate acid of Tris base, a widely used biological buffer with a pKa of approximately 8.1 at 25°C. This provides inherent buffering capacity, which can help to stabilize the pH of the assay solution upon addition of the ATP, particularly in assays with limited buffering capacity. However, it is important to note that the pH of Tris buffers is sensitive to temperature changes.[1]
Interaction with the Enzyme and Assay Components
The counter-ions themselves can interact with the enzyme or other components of the assay, potentially altering the kinetic parameters.
-
Sodium Ions (Na⁺): Sodium ions are known to play a significant role in the function of certain enzymes, most notably Na⁺/K⁺-ATPase, where Na⁺ is a required co-factor for activity.[2][3] In such cases, the use of ATP sodium salt will contribute to the total sodium concentration, a factor that must be carefully controlled and accounted for. For enzymes that are inhibited by sodium ions, the use of a sodium salt of ATP could lead to inaccurate kinetic measurements.[4]
-
Tromethamine (Tris): Tris is generally considered to be a non-interfering buffer in many enzyme systems. However, it is not entirely inert and has been shown to interact with some enzymes. It is crucial to verify the compatibility of Tris with the specific enzyme under investigation.
Data Summary
The following table summarizes the key properties and potential effects of this compound and ATP sodium salt in the context of enzyme kinetics.
| Feature | This compound | ATP Sodium Salt | Key Considerations for Enzyme Kinetics |
| Counter-ion | Tromethamine (Tris) | Sodium (Na⁺) | Potential for direct interaction with the enzyme or other assay components. |
| pH Effect | Provides some buffering capacity, helping to stabilize pH upon addition. | Can cause a significant decrease in pH in weakly buffered solutions. | Maintaining optimal pH is critical for enzyme activity. The buffering capacity of the assay system should be sufficient. |
| Ionic Strength | Contributes to the overall ionic strength of the solution. | Contributes to the overall ionic strength of the solution. | Enzyme activity can be sensitive to changes in ionic strength. |
| Solubility | Generally high in aqueous solutions. | High solubility in water.[5] | Both are readily soluble for preparing stock solutions. |
| Purity | High purity grades are commercially available. | High purity grades, including those with low levels of trace metal contaminants, are available. | Impurities can inhibit or activate enzymes, leading to erroneous results. |
| Stability | Aqueous solutions are stable for extended periods when stored properly. | Aqueous solutions are stable for months when stored frozen. A slow dismutation can occur in the powdered form over time. | Proper storage is essential to prevent degradation to ADP and AMP. |
Experimental Protocols
To empirically determine the most suitable ATP salt for a specific enzyme, a direct comparison is recommended. Below is a generalized experimental protocol for comparing the effects of this compound and ATP sodium salt on the activity of a generic kinase.
Protocol: Comparative Analysis of ATP Salts on Kinase Activity
1. Objective: To compare the kinetic parameters (Kₘ and Vₘₐₓ) of a kinase using this compound and ATP sodium salt.
2. Materials:
- Purified kinase
- Kinase-specific peptide substrate
- This compound salt
- ATP Sodium salt
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 96-well microplates
- Multichannel pipette
- Plate reader for luminescence detection
3. Procedure:
4. Data Analysis:
- Plot the initial reaction velocity (luminescence signal) as a function of ATP concentration for both ATP ditrometh-amine and ATP sodium salt.
- Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for each ATP salt.
- Compare the kinetic parameters obtained with each salt to assess any significant differences.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental design and the biological context, the following diagrams are provided.
Figure 1: Experimental workflow for comparing ATP salts.
Figure 2: A generic kinase signaling cascade.
Conclusion
The choice between this compound and ATP sodium salt is not trivial and can have a measurable impact on the results of enzyme kinetic studies. While ATP sodium salt is a well-established and widely used reagent, this compound offers the advantage of an integrated buffering system that can help to maintain a stable pH. The potential for interactions between the counter-ions and the enzyme of interest necessitates careful consideration and, ideally, empirical validation. For enzymes sensitive to sodium ions or for assays with limited buffering capacity, this compound may be the superior choice. Conversely, for sodium-dependent enzymes, ATP sodium salt is the logical option. By understanding the properties of each salt and by performing direct comparative experiments, researchers can ensure the accuracy and reliability of their enzyme kinetic data, which is fundamental to basic research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Na+-ATPase: influence of Na+ and K+ on substrate binding and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium ions, acting at high-affinity extracellular sites, inhibit sodium-ATPase activity of the sodium pump by slowing dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Validation of a Novel ATP Biosensor Using ATP Ditromethamine
For researchers, scientists, and professionals in drug development, the accurate measurement of adenosine (B11128) triphosphate (ATP) is critical for assessing cellular viability, metabolic activity, and elucidating complex signaling pathways. This guide provides a comprehensive comparison of a new Adenosine Triphosphate (ATP) biosensor, validated against established methods using ATP ditromethamine as a stable reference standard. This document outlines the experimental protocols, presents comparative performance data, and visualizes the underlying biological and experimental frameworks.
Introduction to ATP Biosensing and the Role of this compound
ATP is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes.[1] Consequently, the development of sensitive and reliable ATP biosensors is of paramount importance in life sciences research.[2] A novel biosensor must undergo rigorous validation to ensure its accuracy and reliability. This process typically involves calibration against a known, stable ATP standard. This compound is a highly stable salt of ATP, making it an excellent choice for creating accurate standard curves for in vitro assays. Its stability ensures consistency and reproducibility in the validation process.
Performance Comparison of ATP Biosensors
The performance of the new ATP biosensor was evaluated against other commonly used ATP detection methods. The key performance indicators are summarized in the table below. The data for the "New ATP Biosensor" is hypothetical and serves as an example for comparison.
| Feature | New ATP Biosensor (Hypothetical) | Luciferase-Based Assay | Genetically Encoded Fluorescent Biosensor (e.g., iATPSnFR) | Electrochemical Aptamer Biosensor |
| Principle | Proprietary enzyme-coupled reaction with a fluorescent readout | ATP-dependent oxidation of luciferin (B1168401) by luciferase, producing light[3] | Conformational change of a fluorescent protein upon ATP binding[4] | ATP-induced conformational change of an aptamer, altering electrochemical signal[5] |
| Detection Range | 1 nM - 1 mM | 1 pM - 1 µM | 1 µM - 10 mM | 0.3 pM - 100 nM |
| Limit of Detection | 1 nM | 1 pM | 1 µM | 0.3 pM |
| Response Time | < 5 minutes | Seconds to minutes | Milliseconds | ~30 minutes |
| Throughput | High (96/384-well plate compatible) | High (96/384-well plate compatible) | Moderate to High (requires microscopy) | Low to Moderate |
| Live-cell Imaging | No (for extracellular ATP) | Limited (requires cell lysis for intracellular ATP) | Yes (real-time intracellular dynamics) | No |
| Interferences | Potential for enzyme inhibitors | pH, temperature, non-specific luminescence | pH, autofluorescence | Non-specific binding |
Experimental Protocols
Preparation of this compound Standard Curve
A critical step in validating any new ATP biosensor is the generation of a precise standard curve using a reliable ATP standard.
Materials:
-
This compound salt
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM ATP Stock Solution: Accurately weigh the this compound salt and dissolve it in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C or -80°C for long-term use.
-
Prepare a 1 mM Working Stock: Thaw a 10 mM aliquot on ice. Dilute it 1:10 in assay buffer to create a 1 mM working stock solution.
-
Serial Dilutions: Perform a series of 1:10 serial dilutions of the 1 mM working stock in assay buffer to generate a range of ATP concentrations for the standard curve (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0 nM).
-
Assay: Use these standards to calibrate the new ATP biosensor according to the manufacturer's instructions. Measure the signal for each concentration in triplicate.
-
Plot the Standard Curve: Plot the signal (e.g., fluorescence intensity) as a function of the ATP concentration. Perform a linear regression to determine the equation of the line and the R-squared value, which should be close to 1.0 for a reliable assay.
Validation of the New ATP Biosensor against a Luciferase-Based Assay
The industry "gold standard" for ATP quantification is the luciferin-luciferase bioluminescence assay.
Materials:
-
New ATP Biosensor kit
-
Commercial Luciferase-Based ATP Assay Kit
-
This compound standards (prepared as described above)
-
Unknown biological samples (e.g., cell lysates)
-
Luminometer and a fluorescence plate reader
-
White and black 96-well plates
Procedure:
-
Prepare Samples: Prepare a set of ATP standards using this compound and a series of dilutions of the unknown biological samples.
-
Assay with New Biosensor: In a black 96-well plate, add the ATP standards and unknown samples. Add the reagents from the new ATP biosensor kit according to the protocol and read the fluorescence on a plate reader.
-
Assay with Luciferase Kit: In a white 96-well plate, add the same ATP standards and unknown samples. Add the luciferase reagent and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Generate a standard curve for both assays.
-
Calculate the ATP concentration in the unknown samples using the standard curves from both methods.
-
Compare the ATP concentrations obtained from the new biosensor with those from the luciferase assay. A strong correlation (e.g., using a Pearson correlation coefficient) indicates the accuracy of the new biosensor.
-
Visualizing a Key ATP Signaling Pathway
ATP is not only an energy source but also a crucial signaling molecule, particularly in the extracellular space where it activates purinergic receptors. Understanding these pathways is essential for researchers using ATP biosensors.
Caption: Extracellular ATP signaling pathway.
Experimental Workflow for Biosensor Validation
The logical flow of validating a new ATP biosensor is crucial for ensuring a thorough and objective assessment.
Caption: Workflow for validating a new ATP biosensor.
Conclusion
The validation of a new ATP biosensor is a multi-faceted process that requires careful experimental design and objective comparison against established methods. The use of a stable standard like this compound is fundamental to achieving accurate and reproducible results. The hypothetical new biosensor presented here demonstrates competitive performance, highlighting the continuous innovation in the field of metabolic monitoring. This guide provides a framework for researchers to critically evaluate and implement new tools for ATP measurement in their own work.
References
- 1. Purification and biochemical characterization of the ATP synthase from Heliobacterium modesticaldum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. my.luminultra.com [my.luminultra.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ATP and MTT Assays for Accurate Cell Viability Assessment
In the realm of drug discovery and biomedical research, accurate assessment of cell viability is paramount. Two of the most widely adopted methods for this purpose are the ATP and MTT assays. While both aim to quantify viable cells, they operate on different principles, which can lead to variations in results. This guide provides a comprehensive cross-validation of these two assays, offering researchers, scientists, and drug development professionals a clear comparison supported by experimental data to make informed decisions for their specific research needs.
Principles of Cell Viability Assessment: A Tale of Two Assays
The MTT and ATP assays are cornerstones of in vitro cytotoxicity and cell proliferation studies. However, they measure different aspects of cellular health.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that hinges on the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, particularly succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of purple formazan (B1609692) crystals.[1][2] The amount of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active cells.
In contrast, the ATP (adenosine triphosphate) assay is a bioluminescent assay that directly measures the level of ATP, the primary energy currency of the cell. The assay utilizes the enzyme luciferase, which catalyzes the reaction of luciferin (B1168401) and ATP to produce light.[3][4] The intensity of the emitted light is directly proportional to the intracellular ATP concentration, which is a key indicator of cell viability.[5]
Comparative Analysis: Putting the Assays to the Test
To provide a quantitative comparison, we have compiled data from a study by Mueller et al. (2004), which evaluated the potency of four cytotoxic agents against three human cancer cell lines using both MTT and ATP assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell viability, were determined.
| Cell Line | Drug | MTT Assay IC50 (µM) | ATP Assay IC50 (µM) |
| MCF-7 | Cisplatin | 5.6 | 6.3 |
| Docetaxel | 0.001 | 0.001 | |
| Doxorubicin | 0.03 | 0.04 | |
| Vinblastine | 0.001 | 0.001 | |
| A2780 | Cisplatin | 0.6 | 0.8 |
| Docetaxel | 0.002 | 0.002 | |
| Doxorubicin | 0.02 | 0.03 | |
| Vinblastine | 0.001 | 0.001 | |
| A2780adr | Cisplatin | 12.6 | 15.8 |
| Docetaxel | 0.3 | 0.4 | |
| Doxorubicin | 2.5 | 3.2 | |
| Vinblastine | 0.1 | 0.1 |
Data sourced from Mueller et al., Journal of Biomolecular Screening, 2004.
The data indicates a high degree of correlation between the IC50 values obtained from both assays for the tested compounds and cell lines, suggesting that under these conditions, both methods provide comparable results. However, it is crucial to note that discrepancies can arise. For instance, compounds that interfere with mitochondrial respiration can directly impact MTT reduction without necessarily causing cell death, potentially leading to an underestimation of cell viability by the MTT assay. Conversely, the ATP assay is generally considered more sensitive, especially at low cell numbers.
Experimental Protocols: A Step-by-Step Guide to Cross-Validation
For researchers looking to perform a direct comparison of the ATP and MTT assays, the following protocols provide a detailed methodology.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
ATP Assay Protocol
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well opaque-walled plate as described for the MTT assay.
-
Reagent Equilibration: Allow the ATP assay reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for a short period (typically 2-10 minutes) to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying principles of each assay, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for cross-validating ATP and MTT assays.
Figure 2. Signaling pathways for MTT and ATP assays.
Conclusion: Choosing the Right Tool for the Job
Both the ATP and MTT assays are powerful tools for assessing cell viability. The choice between them often depends on the specific experimental context, including the nature of the compounds being tested, the cell type, and the required sensitivity and throughput.
The MTT assay is a cost-effective and well-established method that provides a reliable measure of metabolic activity. However, it is susceptible to interference from compounds that affect mitochondrial function and requires a solubilization step, making it less amenable to high-throughput screening.
The ATP assay offers higher sensitivity, a simpler and faster protocol, and is less prone to chemical interference. This makes it particularly suitable for high-throughput screening and for studies involving low cell numbers.
Ultimately, for critical applications, cross-validating results with both assays can provide a more comprehensive and robust assessment of cell viability, ensuring the reliability and accuracy of experimental findings. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay for their studies.
References
- 1. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
ATP Ditromethamine vs. dATP as a Substrate for DNA Ligase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATP (adenosine triphosphate) ditromethamine and dATP (deoxyadenosine triphosphate) as substrates for DNA ligase, an essential enzyme in molecular biology for DNA replication, repair, and recombination. Understanding the substrate specificity of DNA ligase is critical for optimizing experimental protocols and for the development of novel therapeutic agents targeting DNA metabolism.
Executive Summary
Adenosine triphosphate (ATP) is the canonical and universally utilized cofactor for ATP-dependent DNA ligases, such as the widely used T4 DNA ligase. Experimental evidence strongly indicates that while DNA ligases can bind and undergo adenylation by deoxyadenosine (B7792050) triphosphate (dATP), the subsequent step of phosphodiester bond formation is severely inhibited or completely blocked in many cases. This renders dATP an ineffective substrate for the complete ligation reaction and, in some contexts, a competitive inhibitor of ATP-driven ligation. However, the efficacy of dATP can be context-dependent and may vary with the specific type of DNA ligase.
Performance Comparison: ATP vs. dATP
The functionality of ATP and dATP as substrates for DNA ligase can be broken down into the key steps of the ligation reaction: enzyme adenylation and phosphodiester bond formation.
ATP Ditromethamine: As the standard substrate, ATP readily participates in all steps of the DNA ligation reaction. The adenylation of a conserved lysine (B10760008) residue within the DNA ligase active site proceeds efficiently, followed by the transfer of AMP to the 5'-phosphate of the DNA and subsequent nick sealing.
dATP: The performance of dATP as a DNA ligase substrate is significantly impaired. While some DNA ligases, including T4 DNA ligase and human DNA ligase I, can be adenylated by dATP, the subsequent transfer of dAMP to the DNA and the final nick-sealing step do not proceed efficiently, if at all[1][2]. This results in an abortive reaction where the enzyme is sequestered in a dAMP-ligase complex. In fact, it has been reported that the complex formed between T4 DNA ligase and dATP is more stable than the complex with ATP, leading to the inhibition of the ligation reaction[3].
However, there is evidence suggesting that for some DNA ligases, such as that from the thermophilic archaeon Methanobacterium thermoautotrophicum, dATP can substitute for ATP, albeit with partial activity[4]. This highlights that the interchangeability of ATP and dATP is not universal across all DNA ligases.
Quantitative Data Summary
| Substrate | DNA Ligase Type | Functionality | Observations | Reference |
| ATP | T4, Human I, Archaeal | Full Substrate | Efficiently used for all steps of the ligation reaction. | [5] |
| dATP | T4, Human I | Ineffective Substrate / Inhibitor | Enzyme can be adenylated, but the joining reaction is blocked. The dAMP-ligase complex is stable and inactive. | |
| dATP | M. thermoautotrophicum | Partial Substrate | Can substitute for ATP but with reduced efficiency. |
Signaling Pathway: The DNA Ligation Mechanism
The enzymatic mechanism of ATP-dependent DNA ligase is a three-step process.
Caption: The three-step mechanism of ATP-dependent DNA ligation.
Experimental Protocols
Experiment: Comparing the Efficacy of ATP and dATP in a DNA Ligation Assay
This protocol outlines a method to directly compare the ability of ATP and dATP to serve as a substrate for T4 DNA ligase in a standard plasmid ligation experiment.
1. Materials:
-
Linearized plasmid vector with compatible ends (e.g., digested with a single restriction enzyme and dephosphorylated).
-
DNA insert with compatible ends.
-
T4 DNA Ligase.
-
10X T4 DNA Ligase Buffer (ensure it does not contain ATP).
-
10 mM ATP solution.
-
10 mM dATP solution.
-
Nuclease-free water.
-
Competent E. coli cells.
-
LB agar (B569324) plates with appropriate antibiotic.
-
Agarose (B213101) gel electrophoresis system.
2. Experimental Setup:
Prepare the following ligation reactions in separate microcentrifuge tubes:
| Component | Reaction 1 (Positive Control) | Reaction 2 (dATP Test) | Reaction 3 (Negative Control) |
| Linearized Vector (50 ng) | 1 µL | 1 µL | 1 µL |
| DNA Insert (3:1 molar ratio) | X µL | X µL | X µL |
| 10X T4 DNA Ligase Buffer | 2 µL | 2 µL | 2 µL |
| 10 mM ATP | 1 µL | - | - |
| 10 mM dATP | - | 1 µL | - |
| T4 DNA Ligase (1 unit) | 1 µL | 1 µL | - |
| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL |
3. Ligation Reaction:
-
Gently mix the components in each tube.
-
Incubate the reactions at 16°C overnight or at room temperature for 1-2 hours.
-
Heat-inactivate the ligase at 65°C for 10 minutes.
4. Transformation:
-
Transform 5-10 µL of each ligation reaction into competent E. coli cells.
-
Plate the transformed cells onto LB agar plates containing the appropriate antibiotic.
-
Incubate the plates at 37°C overnight.
5. Analysis:
-
Colony Count: Count the number of colonies on each plate. The positive control (ATP) should yield a high number of colonies. The dATP test and negative control should yield very few or no colonies.
-
Gel Electrophoresis: Run a portion of the remaining ligation reactions on an agarose gel. The positive control should show a high molecular weight band corresponding to the ligated plasmid. The dATP and negative control reactions should primarily show the linear vector and insert bands.
Experimental Workflow Diagram
Caption: Workflow for comparing ATP and dATP in a DNA ligation experiment.
Conclusion
For routine and efficient DNA ligation, this compound remains the substrate of choice for ATP-dependent DNA ligases. The use of dATP is not recommended as it generally fails to support the complete ligation reaction and can act as an inhibitor. Researchers in drug development may find the inhibitory nature of dATP and its analogs a point of interest for designing novel inhibitors of DNA ligases, which could have applications in cancer therapy and as antimicrobial agents. The specific context of the DNA ligase should always be considered, as rare exceptions where dATP shows partial activity may exist.
References
- 1. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of ATP, dATP and their alpha-thio derivatives to study DNA ligase adenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of an ATP-dependent DNA ligase from the thermophilic archaeon Methanobacterium thermoautotrophicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and thermodynamics of nick sealing by T4 DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial ATP Assay Kits for Researchers and Drug Development Professionals
Introduction to ATP Assays
Adenosine triphosphate (ATP) is the primary energy currency in all living cells, fueling essential metabolic processes. The intracellular concentration of ATP is a robust indicator of cell health and metabolic activity. Consequently, ATP assays have become an indispensable tool in life science research and drug development for assessing cell viability, proliferation, and cytotoxicity. The most common method for ATP detection is the firefly luciferase-based bioluminescence assay. In this reaction, luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. The intensity of this light signal is directly proportional to the amount of ATP present in the sample, which in turn correlates with the number of viable cells. This guide provides a comparative analysis of several commercially available ATP assay kits, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable kit for their specific needs.
Principle of Luciferase-Based ATP Detection
The fundamental principle of the most prevalent commercial ATP assays is the enzymatic reaction catalyzed by firefly luciferase. This process involves the conversion of chemical energy stored in ATP into light energy.
Correlating Cellular ATP Levels with Metabolic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A fundamental aspect of cellular physiology, metabolic activity is intrinsically linked to the cell's energy currency, adenosine (B11128) triphosphate (ATP). The accurate measurement and correlation of cellular ATP levels with other metabolic markers are crucial for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a comparative overview of key methods used to assess cellular ATP and its correlation with prominent metabolic activity markers, supported by experimental data and detailed protocols.
Quantitative Comparison of Cellular ATP and Metabolic Markers
The following table summarizes experimental data from various studies, illustrating the quantitative relationship between cellular ATP levels and other key metabolic indicators under different conditions.
| Condition/Cell Type | ATP Level Change | Glucose Uptake Change | Lactate (B86563) Production Change | Oxygen Consumption Rate (OCR) Change | Extracellular Acidification Rate (ECAR) Change | Reference(s) |
| Hypoxia in Non-Small Cell Lung Cancer (NSCLC) Cells | Less efficient ATP production | Increased | Increased | Decreased | Increased | [1] |
| Caveolin-1 Deficient Fibroblasts (Oxidative Stress) | Decreased | Not specified | Increased | Not specified | Not specified | [2] |
| T-cell Activation (Dynamic vs. Static Culture) | Similar or slightly lower in dynamic culture | Increased in dynamic culture | Increased in dynamic culture | Enhanced in dynamic culture | Enhanced in dynamic culture | [3] |
| Lactate as a Substrate in Alveolar Epithelial Cells | Maintained (sufficient for homeostasis) | Not specified | Not applicable | Increased | Decreased | [4][5] |
| Glucose Deprivation in Glucose-Sensitive Cancer Cells | Decreased | Not applicable | Stopped | Not specified | Not specified |
Key Metabolic Assays: A Comparative Overview
Several assays are available to measure cellular ATP and related metabolic markers. The choice of assay depends on the specific research question, required sensitivity, and available instrumentation.
Cellular ATP Measurement
The most common method for quantifying cellular ATP is the luciferase-based bioluminescence assay . This "add-mix-measure" assay is known for its high sensitivity and wide linear dynamic range.
Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light. The emitted light is directly proportional to the ATP concentration.
Commercial Kits:
-
Promega CellTiter-Glo® Luminescent Cell Viability Assay: A widely used kit known for its simple protocol and high sensitivity.
-
Revvity ATPlite™ Luminescence Assay System: Offers a long-lived luminescent signal, making it suitable for high-throughput screening.
-
Molecular Devices SpectraMax® with ATPlite 1step: Provides high sensitivity and a broad linear range.
Performance Comparison: Studies have shown that while most commercial ATP meters exhibit good linearity, their sensitivity and susceptibility to interference from disinfectant chemicals can vary.
Metabolic Activity Markers
1. Glucose Uptake:
A common method to measure glucose uptake is through the use of the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) . However, it is important to note that some studies suggest 2-NBDG uptake may occur independently of known glucose transporters, warranting careful interpretation of results.
2. Lactate Production:
Lactate, a product of glycolysis, is a key indicator of anaerobic metabolism. Its concentration can be measured using colorimetric assays .
3. Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR):
The Agilent Seahorse XF Analyzer is a powerful tool that simultaneously measures OCR (an indicator of mitochondrial respiration) and ECAR (an indicator of glycolysis) in live cells in real-time. This technology allows for the calculation of ATP production rates from both metabolic pathways.
Experimental Protocols
Bioluminescent Assay for Cellular ATP Quantification
Materials:
-
Cells cultured in a 96-well plate
-
Commercial ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer
Protocol:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is directly proportional to the ATP concentration. A standard curve can be generated using known ATP concentrations to quantify the absolute ATP levels.
2-NBDG Assay for Glucose Uptake
Materials:
-
Cells cultured in a multi-well plate
-
Glucose-free culture medium
-
2-NBDG stock solution
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.
-
Add 2-NBDG to the medium at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells twice with cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or analyze the cells by flow cytometry.
Colorimetric Assay for Lactate Production
Materials:
-
Cell culture supernatant
-
Commercial lactate assay kit (colorimetric)
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant.
-
Prepare a standard curve using the provided lactate standard.
-
Add the samples and standards to a 96-well plate.
-
Prepare the reaction mix according to the kit's instructions (typically contains lactate dehydrogenase and a probe).
-
Add the reaction mix to each well and incubate for 30 minutes at room temperature.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
Visualizing Metabolic Pathways and Workflows
Caption: Central role of ATP in cellular metabolism.
Caption: General workflow for correlating ATP with metabolic markers.
References
- 1. Hypoxia Changes Energy Metabolism and Growth Rate in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced metabolic activities for ATP production and elevated metabolic flux via pentose phosphate pathway contribute for better CIK cells expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate activates the mitochondrial electron transport chain independent of its metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
The Ditromethamine Counter-Ion: A Comparative Guide for Researchers
An in-depth analysis of how the choice of a ditromethamine counter-ion can influence the physicochemical properties and stability of active pharmaceutical ingredients (APIs), with a focus on the well-documented example of pemetrexed (B1662193).
For researchers and professionals in drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient is a critical decision that can significantly impact a drug's performance. This guide provides a comparative analysis of the ditromethamine counter-ion, exploring its effects on experimental outcomes.
Understanding the Ditromethamine Salt
A "ditromethamine" salt refers to a salt in which two molecules of the organic amine tromethamine act as counter-ions for a single molecule of an acidic API. This 2:1 stoichiometric ratio is a key characteristic of this salt form. A prominent example in pharmaceuticals is pemetrexed ditromethamine, an antifolate cancer drug. Pemetrexed is also available as a disodium (B8443419) salt, providing a valuable basis for comparing the influence of these different counter-ions.
The chemical structure of pemetrexed ditromethamine is formally described as L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d] pyrimidin-5-yl)ethyl]benzoyl]-, ditromethamine dihydrate.
The Impact of Counter-Ions on Physicochemical Properties
The choice of a counter-ion is a fundamental strategy in drug development to optimize the properties of an API.[1] Factors such as solubility, stability, dissolution rate, and hygroscopicity can be significantly altered by the selection of the salt form.[2][3] The underlying principle is that the ionic interaction between the drug molecule and the counter-ion influences the crystal lattice energy of the solid form, which in turn affects its physical and chemical characteristics.[3]
While direct, publicly available, side-by-side comparative studies on pemetrexed ditromethamine and pemetrexed disodium are limited, the existence of both salt forms in commercial development and patents for specific formulations imply that each offers distinct advantages. For example, patents for stable liquid formulations of pemetrexed describe the use of both disodium and ditromethamine salts, suggesting that the ditromethamine salt may be particularly suitable for such formulations.[4]
The following table summarizes the potential impact of the counter-ion on key experimental parameters, based on general principles of salt selection and information gleaned from formulation studies of pemetrexed.
Table 1: Potential Impact of Ditromethamine vs. Disodium Counter-Ions on Pemetrexed Properties
| Property | Potential Impact of Ditromethamine Counter-Ion | Potential Impact of Disodium Counter-Ion | Rationale and Considerations |
| Aqueous Solubility | May offer advantages in specific pH ranges or in the presence of certain excipients for liquid formulations. | The free acid form of pemetrexed is poorly water-soluble. The disodium salt is used to enhance solubility. | The larger, organic nature of tromethamine compared to sodium can influence the hydration and crystal packing of the salt, affecting its solubility. |
| Stability in Solution | Patents suggest stable liquid formulations can be achieved, sometimes with the use of stabilizers like citric acid. | Pemetrexed disodium solutions can be prone to the formation of microparticulates upon refrigerated storage. Chemical stability has been demonstrated for up to 21-28 days under refrigerated conditions. | The tromethamine counter-ion, being a buffer itself, may contribute to maintaining a favorable pH in the microenvironment, potentially enhancing stability. |
| Hygroscopicity | To be determined by comparative experimental data. | The heptahydrate form of pemetrexed disodium can transform from a hemipentahydrate form and is sensitive to humidity. | The hygroscopic nature of a salt is dependent on its crystal structure and the nature of the counter-ion. |
| Formulation | May be preferred for developing stable, high-concentration liquid formulations. | The disodium salt is available as a lyophilized powder for reconstitution. | The choice of salt form can be dictated by the desired dosage form (e.g., lyophilized powder vs. ready-to-use liquid). |
Experimental Protocols
To provide a framework for researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Equilibrium Solubility Determination
The equilibrium solubility of different salt forms can be determined using the shake-flask method.
Protocol:
-
Preparation of Media: Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).
-
Sample Preparation: Add an excess amount of the salt form (e.g., pemetrexed ditromethamine and pemetrexed disodium) to separate vials containing a fixed volume of the prepared buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the drug).
-
Quantification: Analyze the concentration of the dissolved drug in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Solid Phase Analysis: It is crucial to analyze the remaining solid phase by methods like Powder X-ray Diffraction (PXRD) to check for any changes in the solid form (e.g., conversion to the free acid).
Comparative Stability Analysis under Stress Conditions
Forced degradation studies are essential to compare the intrinsic stability of different salt forms.
Protocol:
-
Sample Preparation: Place solid samples of each salt form in stability chambers under various stress conditions as per ICH guidelines (e.g., 40°C/75% RH, 60°C, and photostability conditions).
-
Time Points: Pull samples at predetermined time intervals (e.g., 1, 2, and 4 weeks).
-
Analysis:
-
Chemical Purity: Use a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.
-
Physical Form: Analyze the samples using PXRD to identify any changes in the crystalline structure.
-
Appearance: Visually inspect the samples for any changes in color or physical state.
-
Visualizing the Salt Selection Workflow
The process of selecting an optimal salt form is a multi-step workflow that involves screening and characterization.
Signaling Pathway Context: Pemetrexed's Mechanism of Action
While the counter-ion does not directly participate in the pharmacological action of the API, it is crucial for delivering the active moiety to its site of action. Pemetrexed, regardless of its salt form, functions by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA synthesis in cancer cells.
References
A Head-to-Head Comparison of ATP Standards for Calibration in Preclinical Research
For researchers, scientists, and drug development professionals, the accuracy of cellular assays is paramount. In assays quantifying metabolic activity or cell viability, such as those employing luciferase-based reporters, the reliability of the ATP (adenosine triphosphate) standard used for calibration is a critical determinant of data quality. This guide provides an objective comparison of different ATP standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standard for your research needs.
The choice of an ATP standard can significantly impact the accuracy, precision, and reproducibility of experimental results. Factors such as purity, concentration accuracy, stability, and lot-to-lot consistency of the ATP standard directly influence the calibration curve, against which all experimental samples are measured. This comparison focuses on the key performance attributes of commercially available ATP standards to provide a comprehensive overview for the discerning researcher.
Comparative Performance of Commercial ATP Standards
| Manufacturer/System | ATP Recovery Rate (%) | Consistency (Coefficient of Variation, CV%) |
| Neogen AccuPoint Advanced | 27.84% - 40.50% | 21.11% |
| Charm PocketSwab Plus | 28.91% | Not Reported |
| BioControl MVP | 17.93% | Not Reported |
Note: The data above is derived from studies comparing the entire hygiene monitoring system (swab, reagent, and luminometer) and not solely the ATP standard. Higher recovery indicates a more accurate representation of the ATP present on a surface, while a lower CV% signifies greater consistency in readings.[1][2]
Key Performance Parameters for ATP Standards
The ideal ATP standard should possess high purity, accurate concentration, long-term stability, and minimal lot-to-lot variation.
Purity: The purity of an ATP standard is crucial as contaminants can interfere with the luciferase reaction, leading to inaccurate light measurements. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of ATP standards. A high-purity standard will exhibit a single, sharp peak corresponding to ATP, with minimal to no peaks for its degradation products, adenosine (B11128) diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). While specific comparative purity data between manufacturers is scarce, researchers can request Certificates of Analysis (CoA) from suppliers, which should provide information on the purity as determined by HPLC.
Concentration Accuracy: The precise concentration of the ATP standard is fundamental for generating an accurate calibration curve. The concentration is typically determined by UV-Vis spectrophotometry, using the molar extinction coefficient of ATP at 259 nm. Discrepancies between the stated and actual concentration can lead to systematic errors in the quantification of ATP in experimental samples.
Stability: ATP is a labile molecule, susceptible to degradation by hydrolysis and enzymatic activity. The stability of an ATP standard, both in its lyophilized form and after reconstitution, is a critical factor for ensuring consistent results over time. Stability studies, which assess the integrity of the ATP standard under various storage conditions (temperature, pH) and for extended durations, are essential. Manufacturers typically provide recommendations for storage and handling to maintain stability. For example, reconstituted ATP standards are often recommended to be stored at -20°C or -80°C and used within a specific timeframe to minimize degradation.
Lot-to-Lot Consistency: Manufacturing processes can introduce variability between different batches of ATP standards.[3] This lot-to-lot variation can affect the purity and concentration of the standard, leading to shifts in calibration curves and compromising the comparability of data generated over long periods or across different experiments.[3] Reputable suppliers will have stringent quality control measures in place to minimize this variability.
Experimental Protocols
To ensure the reliability of ATP quantification, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments related to the evaluation and use of ATP standards.
Protocol 1: Preparation of ATP Standard Curve
This protocol outlines the steps for preparing a serial dilution of an ATP standard to generate a calibration curve for a luciferase-based ATP assay.
-
Reconstitution of Lyophilized ATP Standard: Reconstitute the lyophilized ATP standard with nuclease-free water or a buffer recommended by the manufacturer (e.g., Tris-HCl, pH 7.5) to a stock concentration of 10 mM. Mix gently by inversion to avoid shearing the molecule.
-
Preparation of Working Stock Solution: Prepare a 1 mM working stock solution by diluting the 10 mM stock solution 1:10 with the same buffer.
-
Serial Dilution: Perform a serial dilution of the 1 mM working stock to generate a range of concentrations for the standard curve. The specific concentration range should be appropriate for the expected ATP levels in the experimental samples and the linear range of the assay. A typical range might be 1 µM to 1 nM.
-
Assay Plate Preparation: Add a defined volume (e.g., 10 µL) of each ATP standard dilution to the wells of a white, opaque 96-well plate suitable for luminescence measurements. Include a blank control containing only the dilution buffer.
-
Luminescence Measurement: Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow the signal to stabilize, and then measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from the blank control) from all readings. Plot the luminescence (in Relative Light Units, RLU) against the corresponding ATP concentration to generate the standard curve. Perform a linear regression analysis to determine the equation of the line and the R-squared value, which should be close to 1 for a good fit.
Protocol 2: Purity Assessment of ATP Standards by HPLC
This protocol describes a method for analyzing the purity of an ATP standard using reverse-phase high-performance liquid chromatography (HPLC).
-
Sample Preparation: Prepare a solution of the ATP standard in a suitable mobile phase-compatible solvent (e.g., phosphate (B84403) buffer) at a known concentration (e.g., 1 mg/mL).
-
HPLC System and Column: Use an HPLC system equipped with a UV detector set to 259 nm. A C18 reverse-phase column is typically used for the separation of nucleotides.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A common mobile phase consists of a phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5) and an organic modifier like methanol (B129727) or acetonitrile.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 30°C)
-
Run time: Sufficient to allow for the elution of ATP and its potential degradation products (ADP, AMP).
-
-
Data Analysis: Analyze the resulting chromatogram. A pure ATP standard will show a single major peak at the expected retention time for ATP. The presence of other peaks indicates impurities such as ADP and AMP. The purity can be calculated by determining the area of the ATP peak as a percentage of the total area of all peaks.
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Conclusion
The selection of a high-quality ATP standard is a critical, yet often overlooked, aspect of ensuring the accuracy and reliability of quantitative biological assays. While direct comparative data on the intrinsic properties of ATP standards from different suppliers is limited, researchers can make informed decisions by considering the performance of the entire assay system, requesting detailed Certificates of Analysis, and performing in-house validation of new lots of standards. By adhering to rigorous experimental protocols for standard curve generation and purity assessment, laboratories can minimize variability and enhance the confidence in their experimental findings. This guide serves as a foundational resource for researchers to critically evaluate and select the most suitable ATP standard for their specific application, ultimately contributing to the generation of more robust and reproducible scientific data.
References
A Comparative Guide to a Novel Kinase Inhibitor: Benchmarking Against Known Compounds Using ATP Ditromethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel kinase inhibitor, designated here as "Novel Compound X," against established Src kinase inhibitors. The performance of these compounds is evaluated using a robust in vitro kinase assay with ATP ditromethamine as the phosphate (B84403) donor. All experimental data is presented to support a comprehensive assessment of the novel compound's potency and potential.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activity of Novel Compound X and three well-characterized Src kinase inhibitors—Dasatinib, Saracatinib, and Bosutinib—was determined by measuring their half-maximal inhibitory concentrations (IC50). The data, summarized in Table 1, was generated using a standardized in vitro Src kinase assay with an ATP concentration at the Michaelis constant (Km) to ensure a fair and direct comparison of ATP-competitive inhibitors.
| Inhibitor | c-Src IC50 (nM) | Other Kinase Targets |
| Novel Compound X | [Insert IC50 value] | [Insert relevant data] |
| Dasatinib | 0.5 - 1.1[1] | Abl, Lck, Fyn, Yes, c-Kit, PDGFRβ[1][2] |
| Saracatinib (AZD0530) | 2.7[1] | Lck, Fyn, Abl (>10000 nM)[1] |
| Bosutinib | 1.2 | Abl, Lyn, Fyn, Lck |
Table 1: Comparative Biochemical IC50 Values of Kinase Inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce Src kinase activity by 50%. Lower values indicate higher potency. Data for known compounds are compiled from published sources.
Experimental Protocols
A detailed methodology for the in vitro kinase inhibition assay is provided below to ensure reproducibility and transparency.
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human c-Src kinase
-
This compound salt
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Novel Compound X and benchmark inhibitors (Dasatinib, Saracatinib, Bosutinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettors
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in kinase assay buffer. The final ATP concentration in the assay should be at its Km for Src kinase.
-
Prepare stock solutions of the peptide substrate in kinase assay buffer.
-
Prepare serial dilutions of the novel compound and benchmark inhibitors in the appropriate solvent (e.g., DMSO) and then further dilute in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or solvent control to the wells of a 384-well plate.
-
Add 2.5 µL of Src kinase solution to each well.
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with no inhibitor).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further elucidate the experimental workflow and the biological context of Src kinase, the following diagrams are provided.
References
A Researcher's Guide to Assessing the Purity of ATP Ditromethamine from Different Suppliers
The primary degradation product and common impurity in ATP preparations is adenosine (B11128) diphosphate (B83284) (ADP).[1] Other potential impurities can include adenosine monophosphate (AMP) and side products from the synthesis process.[1] Therefore, a robust purity assessment should employ multiple analytical techniques to identify and quantify these and other potential contaminants.
Comparative Analysis of Supplier Purity
To facilitate a direct comparison of ATP ditromethamine from different suppliers, the following table summarizes hypothetical purity data obtained through the experimental protocols detailed in this guide.
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| ATP Purity (%) | 99.5 | 98.2 | 99.8 | HPLC-UV |
| ADP Impurity (%) | 0.3 | 1.5 | 0.1 | HPLC-UV |
| AMP Impurity (%) | <0.1 | 0.2 | <0.1 | HPLC-UV |
| Other Impurities (%) | 0.1 | 0.1 | 0.1 | HPLC-UV, LC-MS |
| Molecular Mass Confirmation | Confirmed | Confirmed | Confirmed | LC-MS |
| Structural Integrity | Consistent | Consistent | Consistent | ¹H and ³¹P NMR |
| Moisture Content (%) | 0.5 | 1.0 | 0.4 | Karl Fischer Titration |
| Endotoxin Levels (EU/mg) | <0.01 | 0.05 | <0.01 | LAL Test |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended to thoroughly assess the purity of this compound. This includes High-Performance Liquid Chromatography (HPLC) for quantification of ATP and its common impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and identification of unknown impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a standard and reliable method for quantifying ATP and its related impurities like ADP and AMP.[2][3][4]
-
Objective: To separate and quantify ATP, ADP, and AMP.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 3 µm particle size, 150 x 3.0 mm) is commonly used.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 50 mM potassium hydrogen phosphate (B84403) buffer (pH 6.8) can be effective.
-
Detection: UV absorbance is monitored at 254 nm.
-
Procedure:
-
Prepare a standard curve using certified reference standards of ATP, ADP, and AMP.
-
Dissolve the this compound from each supplier in the mobile phase to a known concentration.
-
Inject the samples and standards into the HPLC system.
-
Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their retention times and peak areas to the standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful tool for confirming the molecular weight of ATP and identifying any unknown impurities that may be present in the sample.
-
Objective: To confirm the molecular identity of the main component and identify any potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for nucleotides.
-
Procedure:
-
Utilize a similar chromatographic separation method as described for HPLC-UV, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) acetate).
-
Analyze the mass spectra of the eluting peaks to confirm the molecular weight of ATP and to identify the mass of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the ATP molecule and can also be used to detect impurities. Both ¹H and ³¹P NMR are useful for this purpose.
-
Objective: To verify the structural integrity of the ATP molecule.
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ³¹P NMR spectra.
-
Compare the obtained spectra with reference spectra of ATP to confirm the presence of all expected proton and phosphorus signals and to check for any unexpected signals that might indicate impurities. The chemical shifts of the α, β, and γ phosphates in ³¹P NMR are particularly informative.
-
Visualizing the Experimental Workflow and Biological Context
To provide a clear overview of the analytical process and the biological relevance of ATP, the following diagrams have been generated.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ATP Ditromethamine
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of ATP ditromethamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Waste Characterization and Regulatory Compliance
Before disposal, it is crucial to characterize the waste material. This compound, a salt of Adenosine Triphosphate (ATP) and Tromethamine, should be handled with care, considering the properties of both components. While ATP itself is not generally classified as hazardous, Tromethamine can be an irritant.[1][2] Therefore, the resulting waste mixture must be evaluated in the context of its use in your specific experimental protocols.
It is the responsibility of the waste generator to properly classify all waste materials in accordance with local, regional, and national regulations, such as the US 40CFR262.11.[3] Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended to ensure full compliance.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Wear protective eyewear.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3]
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is advised.
Step-by-Step Disposal Procedure
-
Consult Safety Data Sheets (SDS): Always refer to the specific SDS for the this compound product you are using. If an SDS for the specific salt is unavailable, consult the SDS for Adenosine Triphosphate and Tromethamine individually.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should not be disposed of with household garbage.
-
Containment:
-
Solid Waste: For solid this compound, carefully sweep the material to avoid creating dust and place it in a clearly labeled, sealed container for disposal.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a designated chemical waste container. Prevent the liquid from entering drains or waterways.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.
Accidental Spill Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material.
-
Clean the Area: After the bulk of the material has been collected, decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, should be placed in the hazardous waste container for proper disposal.
Quantitative Data Summary
| Property | Adenosine Triphosphate (as disodium (B8443419) salt) | Tromethamine |
| Appearance | White crystalline powder | Crystalline powder |
| Solubility in Water | Soluble | Soluble |
| Hazards | Not generally considered hazardous | Causes skin and serious eye irritation |
Disposal Process Flowchart
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
